molecular formula C26H22N4O4 B1581009 PIGMENT RED 170 CAS No. 2786-76-7

PIGMENT RED 170

Cat. No.: B1581009
CAS No.: 2786-76-7
M. Wt: 454.5 g/mol
InChI Key: BGVYDWVAGZBEMJ-UHFFFAOYSA-N
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Description

PIGMENT RED 170 is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.5 g/mol. The purity is usually 95%.
The exact mass of the compound C.I. This compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Pigments agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-carbamoylphenyl)diazenyl]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
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InChI

InChI=1S/C26H22N4O4/c1-2-34-22-10-6-5-9-21(22)28-26(33)20-15-17-7-3-4-8-19(17)23(24(20)31)30-29-18-13-11-16(12-14-18)25(27)32/h3-15,31H,2H2,1H3,(H2,27,32)(H,28,33)
Source PubChem
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InChI Key

BGVYDWVAGZBEMJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)C(=O)N
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C26H22N4O4
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DSSTOX Substance ID

DTXSID7029243
Record name C.I. Pigment Red 170
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Molecular Weight

454.5 g/mol
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Physical Description

Dry Powder; Dry Powder, Liquid; Liquid, Red powder; [MSDSonline]
Record name 2-Naphthalenecarboxamide, 4-[2-[4-(aminocarbonyl)phenyl]diazenyl]-N-(2-ethoxyphenyl)-3-hydroxy-
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Record name C.I. Pigment Red 120
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CAS No.

2786-76-7
Record name Pigment Red 170
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Record name 4-[[4-(aminocarbonyl)phenyl]azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
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Record name PIGMENT RED 170
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Foundational & Exploratory

An In-depth Technical Guide to Pigment Red 170: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Pigment Red 170 (C.I. 12475). This high-performance organic pigment is a staple in various industrial applications, and a thorough understanding of its chemistry is crucial for its effective utilization and for the development of new materials.

Chemical Identity and Properties

This compound, chemically known as 4-[(4-carbamoylphenyl)diazenyl]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide, is a monoazo pigment characterized by its bright, bluish-red shade and excellent fastness properties.[1] It is widely used in demanding applications such as automotive coatings, high-grade industrial paints, printing inks, and plastics.[1][2]

Physicochemical and Fastness Properties

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its physical, chemical, and resistance properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2786-76-7[1][2]
Molecular Formula C₂₆H₂₂N₄O₄[1][2]
Molecular Weight 454.48 g/mol [2]
Density 1.39 - 1.5 g/cm³[3][4]
pH Value 6.5 - 7.5[1][2]
Oil Absorption 35-45 ml/100g[1]
Moisture Content ≤1.0%[1]
Water Soluble Matter ≤1.0%[1]
Electrical Conductivity ≤500 µS/cm[1]

Table 2: Fastness and Resistance Properties of this compound

PropertyRating (1-5, 5=excellent; Lightfastness 1-8, 8=excellent)Reference
Light Fastness 7[3]
Heat Resistance 180 °C[3]
Water Resistance 5[3]
Oil Resistance 5[3]
Acid Resistance 5[1][3]
Alkali Resistance 5[1][3]
Alcohol Resistance 5[1]
Ester Resistance 5[1]
Benzene Resistance 5[1]
Ketone Resistance 5[1]
Soap Resistance 5[1]
Bleeding Resistance 5[1]
Migration Resistance 5[1]

Chemical Structure

The molecular structure of this compound features a central azo group (-N=N-) connecting a substituted naphthalene ring system with a p-carbamoylphenyl group. The presence of the ethoxy, hydroxyl, and amide functional groups contributes to its coloristic properties and its high stability.

Caption: Chemical Structure of this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.

  • Diazotization of 4-Aminobenzamide: 4-Aminobenzamide is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid) at a low temperature to form the corresponding diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then coupled with N-(2-ethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide (commonly known as Naphthol AS-PH) under controlled pH and temperature conditions to yield this compound.

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Synthesis Steps cluster_products Final Product 4_aminobenzamide 4-Aminobenzamide diazotization Diazotization (NaNO₂, HCl, 0-5 °C) 4_aminobenzamide->diazotization naphthol_AS_PH N-(2-ethoxyphenyl)-3-hydroxy- 2-naphthalenecarboxamide (Naphthol AS-PH) coupling Azo Coupling (Controlled pH and Temperature) naphthol_AS_PH->coupling diazotization->coupling Diazonium Salt Intermediate PR170 This compound coupling->PR170

Caption: Synthesis Pathway of this compound.

Experimental Protocol for Synthesis

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a peer-reviewed publication.[5][6]

Materials
  • 4-Aminobenzamide (99.0%)

  • N-(2-ethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide (Naphthol AS-PH, 98.5%)

  • Concentrated Hydrochloric Acid (36.0%)

  • Sodium Nitrite (NaNO₂)

  • Sodium Hydroxide (NaOH)

  • Glacial Acetic Acid

  • Deionized Water

Part 1: Preparation of the Diazo Component
  • In a beaker, dissolve 13.7 g (0.100 mol) of 4-aminobenzamide in 100 mL of cold deionized water.

  • Add 13.7 g of concentrated hydrochloric acid (36%) to the mixture and stir for 20 minutes.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a 30% sodium nitrite solution (7.0 g) dropwise over 5 minutes while maintaining the temperature between 10-15 °C. Stir for 1 hour.

  • Add a small amount of sulfamic acid to quench any excess nitrous acid.

Part 2: Preparation of the Coupling Component
  • In a separate 500 mL beaker, dissolve 32.5 g (0.105 mol) of Naphthol AS-PH in 200 mL of deionized water.

  • Add 10.5 g of sodium hydroxide and stir.

  • Heat the solution to 65 °C until the Naphthol AS-PH is completely dissolved.

Part 3: Azo Coupling Reaction
  • Prepare a buffer solution by dissolving 3.0 g of sodium hydroxide and 13.5 g of glacial acetic acid in 250 mL of deionized water with crushed ice.

  • Add the buffer solution dropwise to the diazonium salt solution over 15 minutes to achieve a pH of 3.9. Maintain the temperature at 8-10 °C.

  • Add the prepared coupling component solution dropwise to the diazonium salt solution over 120 minutes.

  • During the addition, maintain the reaction temperature between 10-25 °C and the pH at 4.6.

  • Continue stirring for an additional 10 minutes after the addition is complete.

  • Filter the resulting precipitate and wash thoroughly with deionized water until the filtrate is neutral.

  • Dry the filter cake at 80 °C to obtain this compound.

This detailed protocol provides a solid foundation for the laboratory-scale synthesis of this compound, allowing for further research and development in the field of high-performance pigments.

References

Spectroscopic Profile of Pigment Red 170: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive spectroscopic analysis of Pigment Red 170 (C.I. 12475), a monoazo pigment widely utilized in various industrial applications. This document details the theoretical basis and practical application of Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this pigment, presenting available data in a structured format and outlining detailed experimental protocols.

Introduction to this compound

This compound, chemically known as 4-[(4-carbamoylphenyl)diazenyl]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide, is a significant member of the Naphthol AS pigment family.[1] Its molecular structure, featuring an azo chromophore and multiple aromatic moieties, is responsible for its distinct bluish-red hue and its performance characteristics.[2] The pigment exists in different polymorphic forms, notably the α and γ phases, which can influence its physical and spectroscopic properties.[3] Understanding the spectroscopic signature of this compound is crucial for quality control, identification in various matrices, and for research into its properties and applications.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound. It is important to note that obtaining high-resolution NMR data for this pigment is challenging due to its low solubility in common deuterated solvents.

Spectroscopic TechniqueParameterValueReference
UV-Vis Spectroscopy λmaxNot explicitly found in searched literatureN/A
IR Spectroscopy Key Vibrational Bands (cm⁻¹)See Table 2[3]
¹H NMR Spectroscopy Chemical Shifts (ppm)Not available in searched literatureN/A
¹³C NMR Spectroscopy Chemical Shifts (ppm)Not available in searched literatureN/A

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is fundamental to understanding the color of pigments. The absorption of light in the visible region by this compound is a direct consequence of its extended π-electron system, which includes the azo group and aromatic rings.

While a specific maximum absorption wavelength (λmax) for this compound in a given solvent was not explicitly available in the reviewed literature, the color of the pigment suggests strong absorption in the green-blue region of the visible spectrum (approximately 490-570 nm).[4]

Experimental Protocol: UV-Vis Spectroscopy of a Pigment Dispersion

This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of a pigment like this compound.

Objective: To determine the absorption spectrum and identify the λmax of this compound.

Materials:

  • This compound sample

  • Suitable organic solvent (e.g., N,N-Dimethylformamide, Dimethyl sulfoxide, or Chloroform)

  • Volumetric flasks and pipettes

  • Ultrasonic bath

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of a Stock Solution: Accurately weigh a small amount of this compound (e.g., 1-5 mg) and transfer it to a volumetric flask (e.g., 10 mL).

  • Dissolution: Add a small amount of the chosen solvent to the flask and sonicate the mixture for 10-15 minutes to aid dissolution. Due to the low solubility of many pigments, complete dissolution may not be achieved, resulting in a fine dispersion.

  • Dilution: Dilute the stock solution to the mark with the solvent and mix thoroughly. A series of dilutions may be necessary to obtain an absorbance reading within the optimal range of the spectrophotometer (typically 0.2 - 0.8 A.U.).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

  • Sample Measurement: Rinse a clean quartz cuvette with a small amount of the pigment solution/dispersion before filling it. Place the sample cuvette in the spectrophotometer.

  • Data Acquisition: Scan the sample across a wavelength range of at least 300-800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic vibrational bands corresponding to its amide, hydroxyl, azo, and aromatic components. The spectra of the α and γ crystalline phases of this compound are very similar, indicating that the phase transformation does not significantly alter the primary chemical structure.[3]

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Tentative Assignment
~3400-3200N-H stretching (amide), O-H stretching
~3100-3000Aromatic C-H stretching
~1660-1630C=O stretching (Amide I)
~1600-1450Aromatic C=C stretching, N=N stretching
~1550-1510N-H bending (Amide II)
~1300-1000C-N stretching, C-O stretching
~850-750Aromatic C-H out-of-plane bending

Note: The exact peak positions can vary slightly depending on the sample preparation method and the crystalline form of the pigment.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This protocol describes a common method for obtaining the IR spectrum of a solid pigment powder.

Objective: To obtain the FTIR spectrum of this compound to identify its characteristic functional groups.

Materials:

  • This compound powder

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

  • Spatula

Procedure:

  • Spectrometer Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and ready for use.

  • Background Scan: Record a background spectrum with no sample on the ATR crystal. This will account for the absorbance of the surrounding atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient.

  • Data Processing: After data collection, perform a baseline correction and, if necessary, an ATR correction using the spectrometer's software.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue to remove all traces of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Should a suitable deuterated solvent be found that can dissolve a sufficient concentration of the pigment without causing degradation, the following experimental approach could be taken.

Experimental Protocol: NMR Spectroscopy of a Sparingly Soluble Compound

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound

  • High-boiling point, deuterated solvent (e.g., DMSO-d₆, DMF-d₇)

  • NMR tube

  • High-field NMR spectrometer

Procedure:

  • Sample Preparation: Place a few milligrams of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Dissolution: Cap the tube and attempt to dissolve the sample by gentle heating (if the compound is stable) and/or extended sonication. Visual inspection is necessary to assess the degree of dissolution.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will be locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. A large number of scans may be required to achieve an adequate signal-to-noise ratio due to the low concentration.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This will likely require a significantly longer acquisition time (several hours or more) than the ¹H spectrum due to the low natural abundance of ¹³C and the low sample concentration.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.

Workflow and Logical Relationships

The spectroscopic analysis of this compound follows a logical workflow, from initial characterization to detailed structural elucidation.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Data Interpretation and Reporting UV_Vis UV-Vis Spectroscopy Data_Analysis Data Analysis and Peak Assignment UV_Vis->Data_Analysis Provides λmax (Electronic Transitions) IR IR Spectroscopy IR->Data_Analysis Identifies Functional Groups NMR NMR Spectroscopy (¹H and ¹³C) NMR->Data_Analysis Determines Connectivity and Chemical Environment (if soluble) Report Technical Guide (Whitepaper) Data_Analysis->Report

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has summarized the available spectroscopic information for this compound and provided detailed experimental protocols for its analysis using UV-Vis, IR, and NMR spectroscopy. While UV-Vis and IR spectroscopy are readily applicable for the characterization of this pigment, obtaining NMR data remains a significant challenge due to its poor solubility. Further research into appropriate solvent systems or the use of solid-state NMR spectroscopy could provide the missing detailed structural information. The data and protocols presented herein serve as a valuable resource for researchers and professionals working with this important industrial pigment.

References

Crystal Structure and Polymorphism of Pigment Red 170: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Pigment Red 170 is a high-performance monoazo pigment widely utilized in the automotive coatings, plastics, and printing ink industries due to its brilliant red hue and good fastness properties. The performance of this compound is intrinsically linked to its solid-state structure, exhibiting polymorphism, where different crystal forms of the same chemical entity possess distinct physical and chemical properties. Understanding and controlling this polymorphism is critical for optimizing its application performance, including color strength, opacity, lightfastness, and thermal stability. This technical guide provides a comprehensive overview of the crystal structure and polymorphic behavior of this compound, summarizing key crystallographic data, detailing experimental characterization protocols, and illustrating the relationships between its different solid-state forms.

Polymorphic Forms of this compound

This compound is known to exist in at least four polymorphic forms: α, β, γ, and φ. Each of these polymorphs exhibits a unique crystal structure, leading to differences in their physical properties and application suitability.

  • α-Phase: This is an initial, metastable polymorph. It is characterized by a herringbone arrangement of the molecules with extensive hydrogen bonding.[1][2][3] The α-phase is known to be unstable and is typically converted to the more stable β or γ phases for practical applications.[4]

  • β-Phase: This is an industrially important polymorph, particularly for the coloration of plastics.[5] The β-phase has a layered crystal structure.[6] It is described as being monoclinic, with two plausible average structure models having the same unit-cell dimensions but different space groups: B21/g and P21/a.[5][6] A key feature of the β-phase is the presence of severe layer stacking disorder, which complicates its detailed structural elucidation.[5][6]

  • γ-Phase: This is another stable polymorph of this compound. The transformation from the unstable α-phase to the γ-phase can be achieved through hydrothermal treatment.[4][7]

  • φ-Phase: This polymorph is described as being more dense and more stable than the α-phase.[1][2][3] It is produced industrially by the thermal treatment of the α-phase in water at 130°C under pressure.[1][2][3] Similar to the β-phase, the φ-phase also has a layered structure where molecules are planar.[1][2][3]

Crystallographic Data

Table 1: Characteristic X-ray Powder Diffraction Peaks for α and γ Phases of this compound
PolymorphCharacteristic 2θ Values (°)[4]
α-Phase 5.3, 7.6, 8.2, 11.7, 15.9, 18.8
γ-Phase Absence of a peak in the 4-6° range

Note: The diffraction data was collected using Cu Kα radiation. The γ-phase shares many overlapping peaks with the α-phase, but its distinguishing feature is the absence of the characteristic α-phase peak between 4° and 6° 2θ.[4]

Experimental Protocols

The characterization of this compound polymorphs relies on a combination of analytical techniques. Below are detailed methodologies for the key experiments.

Synthesis of γ-Phase this compound via Hydrothermal Treatment

This protocol describes the conversion of the α-phase to the γ-phase.

  • Dispersion Preparation: Disperse the initial α-phase this compound in deionized water.

  • pH Adjustment: Adjust the pH of the mixture to 3.8 using glacial acetic acid and continue stirring for 10 minutes.[4]

  • Hydrothermal Treatment: Transfer the solution to an autoclave and heat in an oven at a controlled temperature (e.g., 140°C or 150°C) for a specific duration. The complete transformation from α to γ is reported to occur after 180 minutes at 140°C or 90 minutes at 150°C.[4][7]

  • Isolation and Drying: After cooling, filter the pigment solution, wash with deionized water until a neutral pH is achieved, and dry the final product at 80°C.[4]

X-ray Powder Diffraction (XRPD) Analysis

XRPD is a fundamental technique for identifying the different polymorphic forms of this compound.

ParameterValue
Instrument Bruker D8A X-ray Diffractometer (or equivalent)[4]
X-ray Source Cu Kα[4]
Voltage 40 kV[4]
Current 40 mA[4]
Scan Range (2θ) 5 - 40°[4]
Temperature Room Temperature[4]
Sample Preparation Powdered sample
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to characterize the chemical structure of the pigment.

ParameterValue
Instrument Thermo Scientific Nicolet 6700 FT-IR spectrometer (or equivalent)[8]
Accessory "Smart Orbit" diamond micro-ATR accessory (or equivalent)[8]
Spectral Range 4000 - 225 cm⁻¹[8]
Detector DLaTGS[8]
Beamsplitter CsI[8]
Sample Preparation Dry powder
Differential Scanning Calorimetry (DSC)

DSC is employed to study the thermal stability and phase transitions of the pigment polymorphs. A specific protocol for this compound is not detailed in the provided search results, but a general procedure for organic pigments is as follows:

ParameterGeneral Value
Sample Weight 5 - 10 mg
Heating Rate 10 °C/min
Temperature Range 25 - 400 °C
Atmosphere Inert (e.g., Nitrogen)
Crucible Aluminum

Visualizations

Polymorphic Transformation of this compound

G A α-Phase (Metastable) B β-Phase (Stable) A->B Heating in Water (for practical applications) [1] G γ-Phase (Stable) A->G Hydrothermal Treatment [1, 2] P φ-Phase (Stable) A->P Thermal Treatment in Water (130°C, pressure) [3, 10, 11]

Caption: Polymorphic transformations of this compound.

Experimental Workflow for Polymorph Characterization

G cluster_synthesis Synthesis / Treatment cluster_characterization Characterization cluster_analysis Data Analysis Synthesis This compound Synthesis (α-Phase) Treatment Hydrothermal / Thermal Treatment Synthesis->Treatment XRD X-ray Powder Diffraction (XRPD) (Phase Identification) Treatment->XRD FTIR FTIR Spectroscopy (Chemical Structure) XRD->FTIR DSC Differential Scanning Calorimetry (DSC) (Thermal Stability) FTIR->DSC Data Polymorph Identification & Structural Analysis DSC->Data

Caption: Experimental workflow for this compound characterization.

References

An In-depth Technical Guide to the α-phase and φ-phase of Pigment Red 170

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the distinct characteristics of the α-phase and φ-phase of C.I. Pigment Red 170, a significant organic pigment utilized in various high-performance applications. This document details their structural differences, synthesis, and comparative properties, offering valuable insights for research and development.

Introduction to this compound and its Polymorphs

C.I. This compound is a monoazo pigment highly valued for its vibrant red hue and good fastness properties. It exists in several polymorphic forms, with the most commercially significant being the initially synthesized, metastable α-phase and the more stable, thermally treated φ-phase (often referred to as the γ-phase in literature). The distinct crystalline structures of these phases give rise to different physical and chemical properties, impacting their performance in various applications.

The α-phase typically exhibits a bluish-red shade, while the φ-phase is characterized by a more yellowish-red hue. The conversion from the α-phase to the φ-phase is a critical step in the manufacturing process to achieve desired application properties, such as enhanced stability and durability.

Comparative Analysis of α-phase and φ-phase Characteristics

The distinct properties of the α-phase and φ-phase are summarized in the tables below, providing a clear comparison of their known quantitative and qualitative characteristics.

Table 1: Physicochemical and Crystallographic Properties
Propertyα-Phaseφ-Phase / γ-Phase
Color Shade Bluish-RedYellowish-Red
Molecular Arrangement Herringbone pattern with extensive hydrogen bonding.[1][2]Planar molecules arranged in layers with extensive hydrogen bonding within layers and Van der Waals forces between layers.[1][2]
Crystal System Not explicitly reported in the searched literature.Not explicitly reported in the searched literature.
Space Group Not explicitly reported in the searched literature.Not explicitly reported in the searched literature.
Unit Cell Parameters Not explicitly reported in the searched literature.Not explicitly reported in the searched literature.
Density Less denseDenser and more stable.[1][2]
Stability MetastableThermodynamically more stable.[1][2]
Table 2: Performance and Application Properties
Propertyα-Phaseφ-Phase / γ-Phase (Commercial Grades F3RK/F5RK)
Hiding Power Generally lowerOpaque (F3RK) and transparent (F5RK) versions exist.[3]
Light Fastness (Scale 1-8) Typically lower6-7[4]
Heat Resistance LowerUp to 180 °C
Solvent Fastness Less stable to solventsMore stable to solvents.[4]
Tinctorial Strength LowerHigher (e.g., 189.5% for γ-phase).[5]
Specific Surface Area Varies~23 m²/g (for Novoperm Red F2RK 70).[4]
Oil Absorption Data not available35-45 ml/100g[6]

Experimental Protocols

Synthesis of α-phase this compound

The synthesis of the α-phase of this compound is a two-step process involving diazotization followed by an azo coupling reaction.

Materials:

  • p-Aminobenzamide

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • N-(2-ethoxyphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-PH)

  • Sodium hydroxide (NaOH)

  • Glacial acetic acid

  • Sodium acetate

Procedure:

  • Diazotization:

    • Stir 13.6 parts by weight of p-aminobenzamide with 60 parts by volume of 5N hydrochloric acid.

    • Dilute the mixture with water and cool to 10°C.

    • Add 20 parts by volume of 5N sodium nitrite solution to carry out the diazotization.[7]

  • Coupling:

    • In a separate vessel, dissolve 33 parts by weight of Naphthol AS-PH in 450 parts by volume of water and 42 parts by volume of 5N sodium hydroxide solution, and clarify the solution.

    • To the diazonium salt solution, add 7 parts by volume of glacial acetic acid and 50 parts by volume of 2N sodium acetate solution.

    • Over a period of 30 to 45 minutes, slowly add the Naphthol AS-PH solution to the diazonium salt solution while maintaining the temperature between 10-15°C and stirring.

    • The resulting precipitate is the α-phase of C.I. This compound.

    • Isolate the precipitate by suction filtration and wash with water.[7]

Conversion of α-phase to φ/γ-phase via Hydrothermal Treatment

The metastable α-phase is converted to the more stable φ/γ-phase through a hydrothermal treatment process.

Materials:

  • α-phase this compound (aqueous filter cake)

  • Deionized water

Procedure:

  • Prepare a suspension of the α-phase this compound in deionized water.

  • Transfer the suspension to a pressure reactor (autoclave).

  • Heat the suspension to a temperature of 130-150°C and maintain this temperature under pressure.[1][5]

    • Complete conversion to the γ-phase is reported to occur at 140°C for 180 minutes or at 150°C for 90 minutes.[5]

  • After the treatment time, cool the reactor to room temperature.

  • Filter the resulting pigment suspension.

  • Wash the pigment with deionized water until the filtrate is neutral.

  • Dry the pigment to obtain the stable φ/γ-phase.

Visualizations

Synthesis and Phase Transformation Workflow

G Synthesis and Phase Transformation of this compound cluster_synthesis α-Phase Synthesis cluster_transformation Phase Transformation p_aminobenzamide p-Aminobenzamide diazotization Diazotization (HCl, NaNO₂) p_aminobenzamide->diazotization naphthol_as_ph Naphthol AS-PH coupling Azo Coupling naphthol_as_ph->coupling diazotization->coupling alpha_phase α-Phase this compound (Metastable) coupling->alpha_phase hydrothermal Hydrothermal Treatment (Water, 130-150°C, Pressure) alpha_phase->hydrothermal phi_phase φ/γ-Phase this compound (Stable) hydrothermal->phi_phase

Caption: Workflow for the synthesis of α-phase and its transformation to the φ/γ-phase.

Conceptual Molecular Arrangement

G Conceptual Molecular Arrangement in this compound Polymorphs cluster_alpha α-Phase cluster_phi φ/γ-Phase a1 Molecule a2 Molecule a3 Molecule a1->a3 a4 Molecule a1->a4 a2->a3 a2->a4 label_alpha Herringbone Pattern p1 Planar Molecule p2 Planar Molecule p1->p2 p4 Planar Molecule p3 Planar Molecule p2->p3 p5 Planar Molecule p6 Planar Molecule p4->p5 p7 Planar Molecule p5->p6 p8 Planar Molecule p9 Planar Molecule p7->p8 p8->p9 label_phi Layered Structure

Caption: Simplified representation of molecular packing in α and φ/γ phases.

Conclusion

The α-phase and φ/γ-phase of C.I. This compound exhibit distinct structural and performance characteristics. The initial α-phase, with its herringbone molecular arrangement, is metastable and possesses a bluish-red shade. Through hydrothermal treatment, it can be converted into the thermodynamically more stable φ/γ-phase, which features a planar, layered molecular structure and a yellowish-red hue. This phase transformation leads to significant improvements in properties such as lightfastness, heat stability, and tinctorial strength, making the φ/γ-phase suitable for demanding applications in coatings, plastics, and inks. Further research to fully elucidate the crystallographic parameters of both phases would be beneficial for a more complete understanding and optimization of this important pigment.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Pathways of Pigment Red 170

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Pigment Red 170 is a high-performance monoazo pigment belonging to the Naphthol AS pigment category. Chemically, it is known as 4-[(4-carbamoylphenyl)diazenyl]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide. It is widely utilized in demanding applications such as automotive coatings, industrial paints, printing inks, and plastics due to its brilliant bluish-red shade, high color strength, and good fastness properties. Understanding the thermal stability and degradation pathways of this compound is crucial for predicting its performance during high-temperature processing, ensuring the longevity of the final product, and assessing any potential environmental or health impacts from its degradation products.

This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its degradation mechanisms, thermal stability data, and detailed experimental protocols for its analysis.

Thermal Stability of this compound

The thermal stability of this compound is influenced by its crystalline structure. It exists in different polymorphic forms, with the φ polymorph being more dense and stable than the α polymorph. The thermal stability is a key parameter in applications where the pigment is subjected to high temperatures, such as in plastics processing and stoving enamels.

Technical data sheets and studies have reported varying heat stability for this compound, generally in the range of 200-240°C. The opaque F3RK version is noted to be more stable than the transparent F5RK version. Modifications to the pigment, such as coating with inorganic materials like kaolin or silica fume, have been shown to enhance its thermal stability. For instance, kaolin modification has been reported to increase the thermal decomposition temperature by 13°C.

Quantitative Thermal Analysis Data

The thermal stability of this compound and its modified forms has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following table summarizes key quantitative data obtained from these analyses.

Sample TypeKey Thermal EventsOnset Decomposition Temperature (°C)Peak Decomposition Temperature (°C)Reference
This compound (unmodified)-~200-240-
Kaolin-modified this compoundIncreased thermal stability+13°C compared to unmodified-

Note: The exact decomposition temperatures can vary depending on the specific grade of the pigment, its crystalline form, and the experimental conditions of the thermal analysis.

Predicted Degradation Pathways of this compound

The thermal degradation of azo pigments like this compound primarily proceeds through the cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for its color. The degradation can be initiated by heat, leading to the formation of various smaller, volatile fragments. Based on the structure of this compound and the known degradation mechanisms of Naphthol AS pigments, a plausible thermal degradation pathway can be proposed.

The primary degradation step is the homolytic cleavage of the azo bond, resulting in the formation of two radical fragments. These highly reactive radicals can then undergo a series of further reactions, including hydrogen abstraction, fragmentation, and rearrangement to form stable end products.

Key predicted degradation steps include:

  • Azo Bond Cleavage: The initial and most critical step is the breaking of the -N=N- bond.

  • Decarboxylation: The carboxamide group on the naphthalene ring may undergo decarboxylation, releasing carbon dioxide.

  • Fragmentation of the Naphthol Moiety: The naphthol part of the molecule can fragment, potentially leading to the formation of 2-ethoxyaniline and other substituted aromatic compounds.

  • Fragmentation of the Phenyl Moiety: The p-carbamoylphenyl group can also fragment, potentially forming benzamide and other benzene derivatives.

Predicted Primary Degradation Products:

  • p-Aminobenzamide

  • 3-hydroxy-2-naphthoic acid (2-ethoxy)anilide

  • 2-Ethoxyaniline

  • Benzamide

  • Naphthalene derivatives

  • Carbon dioxide

  • Water

The following diagram illustrates the predicted primary degradation pathway of this compound.

cluster_products PR170 This compound (C26H22N4O4) Heat Thermal Energy PR170->Heat AzoCleavage Azo Bond Cleavage Heat->AzoCleavage Intermediates Unstable Radical Intermediates FurtherDecomposition Further Fragmentation & Rearrangement Intermediates->FurtherDecomposition Products Degradation Products p1 p-Aminobenzamide p2 3-hydroxy-2-naphthoic acid (2-ethoxy)anilide p3 Smaller Aromatic Fragments p4 CO2, H2O AzoCleavage->Intermediates FurtherDecomposition->Products

Caption: Predicted thermal degradation pathway of this compound.

Experimental Protocols

The thermal stability and degradation of this compound are primarily investigated using a combination of thermoanalytical and spectrometric techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset and completion temperatures of decomposition, as well as the percentage of weight loss at different stages.

Methodology:

  • Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

  • Instrumentation: A thermogravimetric analyzer is used.

  • Atmosphere: The analysis is typically carried out under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, or under an oxidative atmosphere (e.g., air or oxygen) to study thermo-oxidative degradation. A typical flow rate is 20-50 mL/min.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperatures of major weight loss events. The first derivative of the TGA curve (DTG curve) is used to identify the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy of these transitions.

Methodology:

  • Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrumentation: A differential scanning calorimeter is used.

  • Atmosphere: The analysis is typically carried out under an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program: The sample is heated and/or cooled at a constant rate (e.g., 10°C/min) over a specified temperature range.

  • Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks corresponding to thermal events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Methodology:

  • Sample Preparation: A very small amount of the this compound sample (microgram to milligram range) is placed in a pyrolysis sample holder.

  • Instrumentation: A pyrolyzer is directly coupled to a gas chromatograph-mass spectrometer (GC-MS) system.

  • Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600-800°C) in an inert atmosphere (e.g., helium).

  • Gas Chromatography: The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A typical column is a non-polar or medium-polarity capillary column.

  • Mass Spectrometry: The separated fragments are introduced into the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum for each peak in the chromatogram provides a unique fingerprint that can be used for identification by comparison with mass spectral libraries.

The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound.

cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation Sample This compound Sample TGA TGA (Thermogravimetric Analysis) Sample->TGA DSC DSC (Differential Scanning Calorimetry) Sample->DSC PyGCMS Py-GC-MS (Pyrolysis-Gas Chromatography -Mass Spectrometry) Sample->PyGCMS TGA_Data Weight Loss vs. Temperature (Thermal Stability) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (Thermal Transitions) DSC->DSC_Data PyGCMS_Data Chromatogram & Mass Spectra (Degradation Products) PyGCMS->PyGCMS_Data Pathway Degradation Pathway Elucidation TGA_Data->Pathway DSC_Data->Pathway PyGCMS_Data->Pathway

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

C.I. This compound exhibits good thermal stability, making it suitable for a wide range of applications involving elevated temperatures. Its degradation is primarily initiated by the cleavage of the azo bond, leading to the formation of smaller aromatic fragments. The thermal performance of this compound can be further enhanced through surface modifications. A comprehensive understanding of its thermal behavior, as outlined in this guide, is essential for optimizing its use in various formulations and for ensuring the quality and durability of the end products. The application of advanced analytical techniques such as TGA, DSC, and Py-GC-MS provides the necessary data to fully characterize the thermal stability and degradation pathways of this important pigment.

An In-depth Technical Guide to the Photochemical Properties and Lightfastness of Azo Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical properties of azo pigments and the critical factors influencing their lightfastness. It delves into the mechanisms of photodegradation, standardized experimental protocols for evaluation, and quantitative data for various azo pigment classes.

Introduction to Azo Pigments

Azo pigments are a significant class of synthetic organic colorants characterized by the presence of one or more azo groups (—N=N—) which act as the primary chromophore.[1][2][3] These pigments are responsible for a wide spectrum of vibrant colors, predominantly in the yellow, orange, and red ranges, making them commercially vital in industries such as paints, plastics, rubbers, and printing inks.[1][2][3] Unlike azo dyes, azo pigments are specifically designed to be insoluble in water and other common solvents.[1]

The chemical structure of azo pigments typically involves the azo group linking two aromatic ring systems.[3] A crucial aspect of their chemistry is the phenomenon of azo-hydrazone tautomerism, where the molecule can exist in equilibrium between the azo form and a hydrazone form.[1][4][5] This equilibrium can significantly influence the pigment's color, stability, and lightfastness.[5]

Photochemical Properties and Degradation Mechanisms

The interaction of light with azo pigments can initiate a series of photochemical reactions, leading to a loss of color, a phenomenon known as fading or photodegradation.[6] When a pigment molecule absorbs a photon of light, it is elevated from its ground state to an excited state.[7] From this high-energy state, the molecule can undergo several degradation pathways.

The primary mechanisms responsible for the photochemical degradation of azo pigments include:

  • Photo-oxidation: This is a dominant degradation pathway, often involving reaction with atmospheric oxygen. The excited pigment molecule can react with oxygen to form reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals.[4] These highly reactive species can then attack the pigment molecule, leading to the cleavage of the azo bond and subsequent fading.[8] The presence of moisture can accelerate this process.[9]

  • Photo-reduction: In the absence of oxygen or in the presence of a hydrogen-donating substance (like certain solvents or binders), photo-reduction can occur.[10] This process typically involves the addition of hydrogen atoms across the azo bond, forming a less colored hydrazo derivative, which can further break down into colorless aromatic amines.[10]

  • Direct Photolysis: High-energy radiation, particularly in the UV spectrum (300-400 nm), can possess sufficient energy to directly break the chemical bonds within the pigment molecule, including the azo linkage.[6][10]

The specific degradation pathway is heavily influenced by the pigment's chemical structure, its physical environment, and the wavelength of the incident light.[4][10][11]

A generalized pathway for the photodegradation process is illustrated below.

G cluster_light Light Absorption (hν) cluster_pathways Degradation Pathways P Azo Pigment (Ground State) P_excited Excited State Pigment* P->P_excited UV/Visible Light ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, •OH) P_excited->ROS Energy Transfer to O₂ Deg_Red Reductive Degradation Products (Colorless) P_excited->Deg_Red H-Abstraction Deg_Ox Oxidative Degradation Products (Colorless) ROS->Deg_Ox Attacks Pigment Solvent H-Donor (Solvent, Binder) Solvent->P_excited

Caption: Generalized photodegradation pathway of an azo pigment.

Many azo pigments exhibit azo-hydrazone tautomerism. The hydrazone form is often more susceptible to degradation by reactive oxygen species.[4]

Caption: Azo-Hydrazone Tautomerism equilibrium.

Factors Influencing Lightfastness

Lightfastness is the measure of a pigment's resistance to fading upon exposure to light.[6] It is not an intrinsic property of the organic azo compound alone but is influenced by a multitude of factors.[1]

  • Chemical Constitution: The molecular structure is paramount. The presence of electron-withdrawing groups (e.g., sulfonic acid, halogens) can improve lightfastness by reducing the electron density at the azo group, making it less susceptible to oxidation.[8] Conversely, electron-donating groups can accelerate fading. Increasing molecular size and conjugation, such as in disazo and naphthazo structures, generally enhances photostability.[2][10]

  • Physical Form: The pigment's physical state, including its particle size, crystal structure (polymorphism), and degree of aggregation, plays a significant role. Larger aggregate particles decrease the surface area exposed to light and air per unit weight, which can lead to higher lightfastness.[9]

  • Pigment Concentration: Generally, higher pigment concentrations in a medium result in better lightfastness.[9] This is partly due to the self-shielding effect of the pigment particles and the change in aggregation state.[9]

  • Substrate and Binder: The medium in which the pigment is dispersed has a profound effect. The binder can influence oxygen and moisture permeability and may contain components that either inhibit or accelerate photodegradation. Some pigments can even act as photosensitizers, accelerating the degradation of the surrounding polymer binder.[12]

  • Environmental Conditions: The presence of oxygen and moisture are critical factors that often accelerate fading, particularly through photo-oxidative pathways.[9][13] High humidity can cause fibers or polymer binders to swell, increasing the diffusion of oxygen and moisture to the pigment surface.[9]

Experimental Protocols for Lightfastness Testing

Evaluating the lightfastness of pigments involves accelerated aging protocols that simulate long-term exposure to indoor or outdoor light conditions.

Standardized Methodologies: Several standard methods are employed to ensure reproducible results:

  • Natural Climate Exposure Test: Samples are placed outdoors and exposed to natural sunlight and weather conditions.[14] While this provides real-world data, it is time-consuming and results can vary with geography and season.[15]

  • Xenon Arc Lamp Exposure: This is the most common laboratory method as the spectral output of a xenon arc lamp, when properly filtered, closely simulates natural sunlight.[14] The ASTM D4303 standard, for example, outlines procedures for testing artists' materials using xenon-arc sources to simulate indoor exposure.[16]

  • Ultraviolet (UV) Exposure Testing: Samples are exposed to UV lamps in an accelerated aging chamber.[14] This method is effective for screening materials but may not fully replicate the broader spectrum of sunlight.

Evaluation and Rating: The degree of fading is assessed by comparing the exposed sample to an identical, unexposed sample kept in the dark.[15] The change in color is quantified using colorimetric measurements (e.g., CIELAB ΔE*) or visually rated against a standard scale.

  • The Blue Wool Scale (BWS): This is the most widely accepted method for rating lightfastness in the pigment and textile industries.[8] The scale consists of eight strips of blue wool fabric, each dyed with a blue dye of progressively higher lightfastness. The sample being tested is exposed alongside these standards. The lightfastness rating is determined by which blue wool strip fades to the same extent as the sample. A rating of 1 indicates very poor lightfastness, while a rating of 8 signifies excellent lightfastness.[8][15]

Detailed Experimental Workflow:

The following protocol outlines a typical procedure for lightfastness testing according to standards like ASTM D4303.

  • Sample Preparation:

    • The azo pigment is thoroughly dispersed into the desired medium (e.g., acrylic emulsion, oil, plastic) at a standardized concentration.

    • The dispersion is applied as a uniform film onto a suitable, inert substrate (e.g., glass, metal panel, or paper).

    • A portion of each sample is masked with an opaque material (e.g., aluminum foil) to serve as the unexposed reference.[15][17] The remaining part is left for exposure.

    • Blue Wool standards are prepared for co-exposure.

  • Accelerated Exposure:

    • The prepared samples and Blue Wool standards are mounted in a xenon arc test chamber.

    • Exposure conditions are set according to the relevant standard (e.g., ASTM D4303 Method C):

      • Irradiance: Controlled, typically at a level like 0.35 W/m²/nm at 340 nm.[16]

      • Temperature: Monitored using a black panel thermometer.

      • Relative Humidity: Maintained at a constant level, often around 55%.[16]

    • The exposure continues for a specified duration or until a certain total radiant exposure is reached (e.g., 1260 MJ/m²).[16]

  • Evaluation:

    • After exposure, the samples are removed from the chamber.

    • The opaque mask is removed.

    • The color difference (ΔE*) between the exposed and unexposed portions of the sample is measured using a spectrophotometer or colorimeter.

    • The visual change in the sample is compared to the fading of the co-exposed Blue Wool standards.

    • The lightfastness rating (1-8) is assigned based on the Blue Wool standard that shows a similar degree of fading.

Workflow cluster_prep 1. Sample Preparation cluster_exp 2. Accelerated Exposure cluster_eval 3. Evaluation P1 Disperse Pigment in Binder P2 Apply Uniform Film to Substrate P1->P2 P3 Mask Half of Sample P2->P3 E1 Mount Samples & BWS in Xenon Arc Chamber P3->E1 E2 Set Irradiance, Temp, Humidity E1->E2 E3 Expose for Predetermined Duration E2->E3 V1 Remove Samples from Chamber E3->V1 V2 Measure Color Change (ΔE*) V1->V2 V3 Compare Fading to Blue Wool Standards V2->V3 V4 Assign Lightfastness Rating (1-8) V3->V4

Caption: Experimental workflow for lightfastness testing.

Quantitative Data on Azo Pigment Lightfastness

The lightfastness of azo pigments varies significantly depending on their chemical class. High-performance azo pigments have been developed to meet stringent requirements for applications like automotive paints and durable coatings.[2] The table below summarizes typical lightfastness ratings for several common classes of azo pigments.

Pigment ClassC.I. Name ExamplesTypical BWS Rating (Full Strength)Chemical & Physical PropertiesCommon Applications
Pyrazolones P.O. 13, P.Y. 1006 - 7Good transparency and heat resistance; can be sensitive to solvents.[2]Architectural paints, artist colors, textiles.[2]
Naphthol Reds P.R. 2, P.R. 9, P.R. 112, P.R. 1706 - 7Good tinting strength and resistance to acids/alkalis; can have poor bleed resistance.[2]Architectural and automotive paints, plastics.[2]
β-Naphthols P.O. 5, P.R. 3, P.R. 45 - 6Good chemical resistance but generally lower lightfastness than Naphthol AS types.Printing inks, general industrial paints.
Diarylide Yellows P.Y. 12, P.Y. 13, P.Y. 834 - 6Excellent color strength but moderate lightfastness; poor solvent resistance.Printing inks (especially packaging), plastics.
Benzimidazolones P.Y. 151, P.Y. 154, P.O. 64, P.R. 1757 - 8Excellent lightfastness, weather resistance, and heat stability.High-performance coatings (automotive), plastics.
Disazo Condensation P.Y. 93, P.R. 144, P.R. 2207 - 8High molecular weight imparts excellent resistance to migration, solvents, and light.[2]High-grade plastics, fibers, specialized inks.

Note: BWS (Blue Wool Scale) ratings can vary based on pigment concentration, the medium used, and the presence of stabilizers like UV absorbers.

Conclusion

The photochemical stability of azo pigments is a complex interplay of their inherent chemical structure, physical form, and surrounding environment. Degradation is primarily driven by photo-oxidative and photo-reductive processes initiated by the absorption of light, leading to the cleavage of the characteristic azo bond. A thorough understanding of these mechanisms and the factors influencing lightfastness—from molecular substituents to binder composition—is essential for the development and selection of durable colorants. Standardized testing protocols, particularly xenon arc exposure coupled with the Blue Wool Scale, provide a reliable framework for quantifying and comparing the lightfastness of these vital industrial pigments. The continued development of high-performance azo pigments, such as the benzimidazolone and disazo condensation classes, demonstrates successful strategies in molecular engineering to achieve superior stability for demanding applications.

References

Naphthol AS Pigments: A Toxicological and Ecotoxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Naphthol AS pigments are a class of synthetic organic azo colorants widely used in various industrial applications, including printing inks, paints, plastics, and textiles. Given their widespread use, a thorough understanding of their toxicological and ecotoxicological properties is crucial for ensuring human and environmental safety. This technical guide provides a comprehensive overview of the available data, focusing on quantitative toxicological and ecotoxicological endpoints, detailed experimental protocols, and a generalized workflow for toxicological assessment.

Toxicological Data

The toxicological profile of Naphthol AS pigments has been evaluated through various studies, primarily following standardized OECD guidelines. The data indicates a generally low level of acute toxicity, though some potential for skin sensitization has been noted.

Acute Toxicity

Naphthol AS pigments generally exhibit low acute toxicity via oral and dermal routes of exposure.

Table 1: Acute Toxicity of Naphthol AS Pigments and Analogues

PigmentTest GuidelineSpeciesRouteEndpointValueReference
Pigment Red 7Not specified-OralLD50> 5000 mg/kg bw[1]
Pigment Red 11 (analogue)OECD TG 401Wistar RatOralLD50> 5000 mg/kg bw[1]
Pigment Red 23 (analogue)Not specifiedRatOralLD50> 6000 mg/kg bw[1]
Naphthol Red Pigment (general)Not specified-Dermal-Classified as non-hazardous[2]
1-NaphtholNot specifiedRatOralLD502.3 g/kg[3]
Repeated Dose Toxicity

Sub-chronic oral toxicity studies on several Naphthol AS pigment analogues have not shown significant adverse effects at high dose levels.

Table 2: Repeated Dose Toxicity of Naphthol AS Pigments and Analogues

PigmentTest GuidelineSpeciesRouteDurationNOAELReference
Pigment Red 22OECD TG 422Sprague-Dawley RatOral (gavage)37 days (males), ~40 days (females)1000 mg/kg bw/day[1]
Pigment Red 112 (analogue)OECD TG 407RatOral (gavage)28 days1000 mg/kg bw/day[1]
Pigment Red 170 (analogue)OECD TG 407RatOral (food)28 days~1000 mg/kg bw/day (12500 ppm)[1]
Skin and Eye Irritation

The available data suggests that Naphthol AS pigments are generally not irritating to the skin or eyes.

Table 3: Skin and Eye Irritation of Naphthol AS Pigments

ProductTest GuidelineSpeciesEndpointResultReference
Naphthol Red Pigment (general)Not specified-Skin IrritationNot classified as an irritant[2]
Naphthol Red Pigment (general)Not specified-Eye IrritationNot classified as an irritant[2]
1-Naphthol (0.5%) in hair dyeNot specified-Skin IrritationNot an irritant at low concentrations[3]
1-NaphtholNot specifiedRabbitEye IrritationCaused corneal opacities at 2-2.5%[4]
Skin Sensitization

While some Naphthol AS pigments are classified as non-sensitizers, there is evidence of skin sensitization potential for others, with some reports of allergic contact dermatitis in occupational settings.[2][5][6]

Table 4: Skin Sensitization of Naphthol AS Pigments

ProductTest GuidelineSpeciesEndpointResultReference
Naphthol Red Pigment (general)Not specified-Skin SensitizationCategory 1 Hazard (skin sensitiser)[2]
Naphthol ASPatch TestHumanSkin SensitizationPositive in 24 out of 53 workers[5]
Genotoxicity and Carcinogenicity

In vitro genotoxicity studies on several Naphthol AS pigment analogues have yielded negative results.[1] Carcinogenicity data is limited, but a two-year feeding study with Pigment Red 23 in rats showed equivocal evidence for renal tumors at a high feed concentration of 50,000 ppm.[1] It is important to note that some azo pigments have the potential to cleave and release aromatic amines, some of which are known carcinogens; however, no data were identified for Naphthol AS pigments that release any of the 22 known carcinogenic aromatic amines.[1]

Ecotoxicological Data

The ecotoxicological data for Naphthol AS pigments is limited, but generally suggests a low hazard to aquatic organisms, primarily due to their low water solubility.

Table 5: Aquatic Toxicity of Naphthol AS Pigments

ProductEndpointValueReference
Naphthol Red Pigment (general)Acute aquatic hazard>100 mg/L (Acute toxicity estimate)[2]
Naphthol Red Pigment (general)Long-term aquatic hazard>100 mg/L (Acute toxicity estimate)[2]

Signaling Pathways

Despite a comprehensive search of available literature, no specific information was found regarding the signaling pathways affected by Naphthol AS pigments. This suggests a potential data gap in the current understanding of the molecular mechanisms underlying their toxicological effects.

Experimental Protocols

The toxicological and ecotoxicological evaluation of Naphthol AS pigments largely relies on standardized test guidelines established by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide detailed methodologies to ensure the reliability and comparability of data.

Summary of Key OECD Test Guidelines
  • OECD TG 401: Acute Oral Toxicity: This guideline details a method for assessing the acute toxic effects of a substance administered orally. The test substance is given in graduated doses to groups of experimental animals (typically rats), and observations of effects and mortality are made. The LD50 (median lethal dose) is then determined.[7]

  • OECD TG 402: Acute Dermal Toxicity: This guideline outlines the procedure for evaluating the acute toxicity of a substance applied to the skin. The test substance is applied to a shaved area of the skin of experimental animals (typically rats or rabbits) for 24 hours, and the animals are observed for signs of toxicity and mortality.[8][9]

  • OECD TG 404: Acute Dermal Irritation/Corrosion: This test evaluates the potential of a substance to cause skin irritation or corrosion. A single dose of the test substance is applied to the skin of an animal (usually an albino rabbit) for a set period, and the resulting skin reactions (erythema and edema) are scored at specific intervals.[10]

  • OECD TG 406: Skin Sensitization: This guideline provides methods to determine the potential of a substance to induce skin sensitization (allergic contact dermatitis). The Guinea Pig Maximisation Test (GPMT) and the Buehler Test are the preferred methods, involving an induction phase to sensitize the animals and a subsequent challenge phase to elicit a reaction.[11]

  • OECD TG 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test: This guideline combines a repeated dose toxicity study with a screening test for reproductive and developmental effects. The test substance is administered daily to male and female rats over a defined period, including mating, gestation, and lactation, to assess general toxicity as well as effects on reproductive performance and offspring.[12][13]

  • OECD TG 301: Ready Biodegradability: This set of guidelines provides six methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium. These tests measure the extent of biodegradation by monitoring parameters such as dissolved organic carbon (DOC) removal, CO2 evolution, or oxygen consumption over a 28-day period.[14]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the toxicological assessment of a pigment, incorporating a weight-of-the-evidence approach and sequential testing to minimize animal use.

Toxicological_Assessment_Workflow cluster_0 Phase 1: Data Gathering & In Silico Analysis cluster_1 Phase 2: In Vitro Testing cluster_2 Phase 3: In Vivo Testing (if necessary) cluster_3 Phase 4: Risk Assessment A Literature Review & Existing Data Analysis B (Q)SAR Modeling for Toxicity Prediction A->B M Hazard Identification A->M C Genotoxicity Assays (e.g., Ames Test) B->C B->M D Skin Corrosion/Irritation (e.g., OECD TG 431/439) C->D C->M E Eye Irritation (e.g., OECD TG 492) D->E D->M F Skin Sensitization (e.g., DPRA, KeratinoSens™) E->F E->M G Acute Toxicity (Oral, Dermal, Inhalation) (e.g., OECD TG 401, 402, 403) F->G If in vitro positive or inconclusive F->M H Skin/Eye Irritation (e.g., OECD TG 404, 405) G->H G->M I Skin Sensitization (e.g., OECD TG 406) H->I H->M J Repeated Dose Toxicity (e.g., OECD TG 407, 422) I->J I->M K Reproductive/Developmental Toxicity (e.g., OECD TG 422) J->K J->M L Carcinogenicity (Long-term studies) K->L K->M L->M N Dose-Response Assessment M->N O Exposure Assessment N->O P Risk Characterization O->P

Generalized workflow for toxicological assessment of pigments.

Conclusion

This technical guide summarizes the current state of knowledge regarding the toxicological and ecotoxicological properties of Naphthol AS pigments. The available data suggests a low order of acute toxicity, with skin sensitization being the primary health concern. Ecotoxicological data is limited but indicates a low hazard to aquatic life. A notable data gap exists concerning the specific cellular and molecular signaling pathways affected by these pigments. Further research in this area would provide a more complete understanding of their potential biological effects. The standardized OECD guidelines provide a robust framework for the continued safety assessment of these widely used colorants.

References

Methodological & Application

Synthesis Protocols for High-Purity C.I. Pigment Red 170

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

C.I. Pigment Red 170 is a high-performance monoazo pigment prized for its vibrant bluish-red shade, excellent lightfastness, and thermal stability.[1][2] Chemically known as 4-[(4-carbamoylphenyl)diazenyl]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide, it finds extensive application in demanding sectors including automotive coatings, industrial paints, high-grade printing inks, and plastics.[1][2][3] The synthesis of this compound involves a two-step process: the diazotization of a primary aromatic amine, 4-aminobenzamide, followed by an azo coupling reaction with a coupling component, Naphthol AS-PH.[1][2][4] The initially formed α-crystalline phase is typically converted to the more stable and desirable γ-phase through a post-synthesis hydrothermal treatment.[2][4][5] This document provides detailed experimental protocols for the synthesis of high-purity this compound, including the final conversion to the γ-phase, and methods for its characterization.

Key Reaction Parameters

The synthesis of this compound is governed by several critical parameters that influence the yield, purity, and final properties of the pigment. Careful control of these parameters is essential for achieving a high-quality product.

ParameterValue/RangeSignificance
Diazotization
Reactant 14-AminobenzamidePrimary aromatic amine
Reactant 2Sodium NitriteDiazotizing agent
AcidHydrochloric AcidCatalyst and pH control
Temperature0 - 5 °CPrevents decomposition of the diazonium salt
Azo Coupling
Reactant 1Diazonium Salt of 4-AminobenzamideElectrophile
Reactant 2Naphthol AS-PHCoupling Component
pH4.0 - 6.0Influences the rate and position of coupling
Temperature10 - 25 °CControls reaction rate and crystal growth
Phase Conversion
TreatmentHydrothermalConverts α-phase to stable γ-phase
Temperature130 - 150 °CDrives the crystalline phase transition[2][4][5]
Duration90 - 180 minutesEnsures complete conversion to the γ-phase[5]

Experimental Protocols

Materials

  • 4-Aminobenzamide (Red Base DB-70, ≥99% purity)[5]

  • 3-Hydroxy-N-(2-ethoxyphenyl)-2-naphthalenecarboxamide (Naphthol AS-PH, ≥98.5% purity)[5]

  • Concentrated Hydrochloric Acid (36%)[5]

  • Sodium Nitrite (NaNO₂)

  • Sodium Hydroxide (NaOH)

  • Glacial Acetic Acid[5]

  • Deionized Water

  • Ice

Protocol 1: Diazotization of 4-Aminobenzamide

  • In a 1 L beaker, suspend 4-aminobenzamide in deionized water.

  • Add concentrated hydrochloric acid to dissolve the amine. The solution should be acidic.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold deionized water.

  • Slowly add the sodium nitrite solution to the cold amine solution, ensuring the temperature remains between 0-5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution is the diazonium salt of 4-aminobenzamide.

Protocol 2: Preparation of the Coupling Component Solution

  • In a 500 mL beaker, add 32.5 g (0.105 mol) of Naphthol AS-PH to 200 mL of deionized water.[5]

  • While stirring, add 10.5 g of sodium hydroxide to the suspension.[5]

  • Heat the mixture to 65 °C with continuous stirring until the Naphthol AS-PH is completely dissolved, forming a clear solution.[5]

  • Cool the solution to room temperature.

Protocol 3: Azo Coupling Reaction

  • To the freshly prepared, cold diazonium salt solution from Protocol 1, slowly add the Naphthol AS-PH solution from Protocol 2 over a period of approximately 120 minutes.[5]

  • Maintain the temperature of the reaction mixture between 10-25 °C and the pH at approximately 4.6.[5] The pH can be adjusted using a buffer solution or dilute sodium hydroxide/acetic acid.

  • A red precipitate of this compound in its α-crystalline form will form immediately.

  • Continue stirring the suspension for an additional 2 hours at the same temperature to ensure the reaction goes to completion.

Protocol 4: Purification of the Crude Pigment

  • Filter the crude this compound suspension using a Buchner funnel.

  • Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH 7).[5] This removes unreacted salts and other water-soluble impurities.

  • For higher purity, the filter cake can be re-slurried in a suitable organic solvent, such as ethanol or isobutanol, heated, and then filtered again to remove organic impurities.[6]

  • Dry the purified pigment in an oven at 80 °C.[5]

Protocol 5: Hydrothermal Treatment for γ-Phase Conversion

  • Transfer the wet filter cake of the purified α-phase this compound to a laboratory-scale autoclave.[5][7]

  • Add a sufficient amount of deionized water to create a slurry.[5]

  • Seal the autoclave and heat it to 140-150 °C.[5] The pressure inside the autoclave will increase due to the steam.

  • Maintain this temperature for 90 to 180 minutes. A treatment at 150 °C for 90 minutes or 140 °C for 180 minutes is reported to achieve complete conversion to the γ-phase.[5]

  • Allow the autoclave to cool down to room temperature.

  • Filter the resulting γ-phase this compound.

  • Wash the filter cake with deionized water and dry it in an oven at 80 °C.[5]

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling_prep Coupling Component Preparation cluster_coupling Azo Coupling cluster_purification Purification cluster_hydrothermal Hydrothermal Treatment A 4-Aminobenzamide D Diazonium Salt Solution A->D B HCl, H₂O B->D C NaNO₂ Solution C->D H Crude α-Phase this compound D->H E Naphthol AS-PH G Naphthol AS-PH Solution E->G F NaOH, H₂O F->G G->H I Washing (H₂O) H->I J Drying I->J K Purified α-Phase Pigment J->K L Autoclave (140-150°C) K->L M High-Purity γ-Phase this compound L->M

Caption: Workflow for the synthesis of high-purity γ-phase this compound.

Data Presentation

Expected Properties and Purity of Synthesized this compound

PropertySpecificationMethod
Physical Appearance Fine Red PowderVisual Inspection
Crystalline Phase γ-phaseX-Ray Diffraction (XRD)
Purity ≥ 98%High-Performance Liquid Chromatography (HPLC)
Tinctorial Strength 100-105% (relative to standard)Colorimetric Analysis
Heat Resistance Up to 280 °CThermogravimetric Analysis (TGA)
Light Fastness 7-8 (on a scale of 1-8)Xenon Arc Lamp Weathering
Water Soluble Matter ≤ 1.0%Gravimetric Analysis

Signaling Pathway Diagram (Chemical Transformation)

Chemical_Transformation cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Products Amine 4-Aminobenzamide Diazonium Diazonium Salt Amine->Diazonium Diazotization (NaNO₂, HCl, 0-5°C) Naphthol Naphthol AS-PH AlphaPhase α-Phase this compound Naphthol->AlphaPhase Diazonium->AlphaPhase Azo Coupling (pH 4.6, 10-25°C) GammaPhase γ-Phase this compound AlphaPhase->GammaPhase Hydrothermal Treatment (140-150°C, Autoclave)

Caption: Chemical transformation pathway for this compound synthesis.

References

Application Notes and Protocols for Controlling Particle Size Distribution of Pigment Red 170 (PR170)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for controlling the particle size and particle size distribution (PSD) of C.I. Pigment Red 170 (PR170), a crucial parameter influencing its coloristic properties, dispersibility, and stability in various applications. The following protocols are based on established scientific literature and offer a foundation for researchers to optimize PR170 characteristics for specific formulation needs.

Introduction

This compound is a high-performance monoazo pigment widely utilized in coatings, inks, and plastics due to its bright color and good tinctorial strength.[1][2] However, its application properties, such as hiding power, weather resistance, and thermal stability, are intrinsically linked to its particle size and distribution.[1][2][3] Uncontrolled particle growth and aggregation can lead to poor dispersibility and reduced performance.[1][2] This document outlines several effective methods to control the particle size of PR170, including hydrothermal treatment, inorganic surface modification, and the use of surfactants.

Methods for Particle Size Control

Several techniques can be employed during and after the synthesis of PR170 to achieve the desired particle size and distribution. These methods can be used independently or in combination for synergistic effects.

Hydrothermal Treatment

Hydrothermal treatment is a post-synthesis process that utilizes high temperature and pressure to induce a phase transformation in PR170, typically from the α-phase to the more stable γ-phase.[1][2][3][4] This transformation is accompanied by a reduction in particle size and a narrowing of the particle size distribution.[1][2][3][4]

Experimental Protocol: Hydrothermal Treatment of PR170

  • Preparation of PR170 Suspension:

    • Disperse crude PR170 (α-phase) in deionized water to form a suspension. The solid concentration can be varied, but a typical starting point is 5-10% (w/v).

  • Autoclave Treatment:

    • Transfer the pigment suspension to a high-pressure autoclave.

    • Heat the autoclave to the desired temperature (e.g., 140°C or 150°C) and maintain it for a specific duration (e.g., 90 to 180 minutes).[1][2][3][5] The optimal time and temperature will depend on the desired final particle size and crystal phase.

  • Cooling and Recovery:

    • After the treatment time, allow the autoclave to cool down to room temperature.

    • Filter the treated pigment suspension.

    • Wash the filter cake with deionized water until the filtrate is neutral (pH 7).

    • Dry the pigment in an oven at 80°C to a constant weight.[3]

Quantitative Data: Effect of Hydrothermal Treatment on PR170 Properties

Treatment ConditionCrystal PhaseAverage Particle SizeTinctorial Strength (%)Key Observations
Untreatedα-phaseLarger, non-uniformBaselineAggregated particles observed.[1]
140°C, 180 minγ-phaseSmaller, narrow distribution141.2Complete conversion to γ-phase, significant increase in flowability.[3]
150°C, 90 minγ-phaseSmaller, narrow distribution-Complete conversion to γ-phase.[1][3]

Logical Relationship: Hydrothermal Treatment Parameters and Outcomes

Hydrothermal_Treatment cluster_params Input Parameters cluster_process Process cluster_outcomes Resulting Properties Temperature Temperature (e.g., 140-150°C) HT Hydrothermal Treatment Temperature->HT Time Treatment Time (e.g., 90-180 min) Time->HT ParticleSize Smaller Particle Size HT->ParticleSize PSD Narrower PSD HT->PSD CrystalPhase Phase Transformation (α → γ) HT->CrystalPhase Performance Improved Tinctorial Strength & Flowability ParticleSize->Performance PSD->Performance CrystalPhase->Performance

Caption: Logical flow from hydrothermal treatment parameters to the resulting pigment properties.

Inorganic Surface Modification

Coating PR170 particles with an inorganic layer can effectively control particle size by preventing aggregation and providing a template for controlled crystal growth.[6][7] This method can be implemented during the pigment synthesis (in-situ) or as a post-treatment.

Experimental Protocol: In-situ Modification with Kaolin

  • Preparation of Diazo Component:

    • Dissolve 4-Aminobenzamide in deionized water and hydrochloric acid.

    • Cool the solution to 0°C using crushed ice.

    • Add a sodium nitrite solution dropwise while maintaining the temperature between 10-15°C to form the diazonium salt.[1]

    • Add sulfamic acid to remove excess nitrous acid.[1]

  • Preparation of Coupling Component:

    • Dissolve Naphthol AS-PH in a sodium hydroxide solution and heat to 65°C until fully dissolved.[3]

  • In-situ Coating and Coupling:

    • Disperse a controlled amount of kaolin into the diazonium salt solution.

    • Add a buffer solution (e.g., pH 3.9) to the diazonium salt and kaolin mixture.[3]

    • Slowly add the coupling component solution to the diazonium salt solution with vigorous stirring to initiate the coupling reaction on the surface of the kaolin particles.

  • Pigment Recovery:

    • After the reaction is complete, filter the modified pigment.

    • Wash the filter cake with deionized water until neutral.

    • Dry the pigment at 80°C.

Experimental Workflow: In-situ Inorganic Modification

Inorganic_Modification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_recovery Product Recovery Diazo Prepare Diazonium Salt Solution Mix Mix Diazo Salt and Inorganic Material Diazo->Mix Coupling Prepare Coupling Component Solution React Add Coupling Component to Initiate Reaction Coupling->React Inorganic Disperse Inorganic Material (e.g., Kaolin) Inorganic->Mix Mix->React Filter Filter Modified Pigment React->Filter Wash Wash with Deionized Water Filter->Wash Dry Dry at 80°C Wash->Dry Final Obtain Surface-Modified PR170 Dry->Final

Caption: Workflow for the in-situ inorganic surface modification of PR170.

Quantitative Data: Comparison of Different Inorganic Modifiers

Inorganic ModifierMethodKey Improvements
KaolinPost-synthesis coatingSmaller particle size, narrow PSD, improved hydrophilicity, tinctorial strength of 189.5%.[1][2][3]
Silica FumeIn-situControlled morphology and particle size, core-shell structure, improved thermal stability and UV resistance.[6]
Hydrated AluminaPost-synthesis coatingImproved thermal stability and solvent resistance.[8]
Sepiolite/AttapulgiteIn-situ (nucleated)Controlled particle size, prevention of secondary aggregation, increased heat resistance.[7]
Surfactant Modification

The addition of surfactants during the synthesis or dispersion of PR170 can significantly influence the resulting particle size. Surfactants adsorb onto the pigment surface, providing steric or electrostatic stabilization that prevents particle aggregation.[1][9][10]

Experimental Protocol: Surfactant-Assisted Synthesis

  • Follow the standard synthesis protocol for PR170 (diazotization and coupling) as described in section 2.2.

  • Surfactant Addition:

    • Introduce a suitable surfactant into either the diazonium salt solution or the coupling component solution before the coupling reaction. The choice of surfactant and its concentration are critical parameters to be optimized.[11]

    • Examples of surfactant types include non-ionic (e.g., ethoxylates) and anionic surfactants.[10][11] A quaternary ammonium salt containing siloxane groups has been shown to be effective for PR170.[1]

  • Pigment Recovery:

    • Proceed with the standard filtration, washing, and drying steps as outlined previously.

Logical Relationship: Role of Surfactants in Particle Size Control

Surfactant_Mechanism cluster_process Pigment Formation/Dispersion cluster_mechanism Mechanism of Action cluster_outcome Result Pigment Nascent PR170 Particles Adsorption Surfactant Adsorbs onto Particle Surface Pigment->Adsorption Surfactant Surfactant Addition Surfactant->Adsorption Stabilization Provides Steric/Electrostatic Stabilization Adsorption->Stabilization Aggregation Prevents Particle Aggregation Stabilization->Aggregation PSD_Control Controlled Particle Size and Narrower PSD Aggregation->PSD_Control

References

Application Notes and Protocols for the Characterization of Pigment Red 170

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques for the characterization of Pigment Red 170 (C.I. 12475), a high-performance organic azo pigment.[1] The protocols outlined below are essential for quality control, formulation development, and in-depth physicochemical analysis.

Introduction

This compound is a naphthol red pigment widely utilized in automotive coatings, paints, printing inks, plastics, and textiles due to its vibrant red hue, excellent lightfastness, and chemical stability.[1][2][3][4] Its performance is intrinsically linked to its physicochemical properties, including crystal structure, particle size and morphology, thermal stability, and spectral characteristics. Accurate and robust analytical methods are therefore crucial for ensuring consistent quality and performance.

This document details the application of several key analytical techniques for the comprehensive characterization of this compound.

Analytical Techniques and Protocols

A multi-faceted approach employing various analytical techniques is necessary for a thorough characterization of this compound. The following sections detail the experimental protocols for the most critical methods.

Crystallographic Analysis: X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction is a fundamental technique for identifying the crystalline phases and determining the degree of crystallinity of this compound.[5] This pigment is known to exist in different polymorphic forms, such as the α, β, and γ phases, each exhibiting distinct properties.[6][7][8][9] XRPD is instrumental in monitoring the phase transitions, for instance, the conversion from the α-phase to the more stable γ-phase through hydrothermal treatment.[6][7]

Experimental Protocol:

  • Sample Preparation: A small amount of the dry this compound powder is gently packed into a sample holder. Ensure a flat and even surface for analysis.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα X-ray source (λ = 1.5406 Å) is typically used.

  • Data Collection:

    • 2θ Scan Range: 5° to 40°.[7]

    • Voltage and Current: 40 kV and 40 mA.[7]

    • Scan Mode: Continuous or step scan.

    • Step Size and Dwell Time: For detailed analysis, a step size of 0.02° with a dwell time of 1-2 seconds per step is recommended.

  • Data Analysis:

    • Phase Identification: The resulting diffraction pattern is compared with reference patterns from crystallographic databases (e.g., ICDD) to identify the specific polymorph(s) present.

    • Crystallinity Assessment: The degree of crystallinity can be estimated by calculating the ratio of the area of crystalline peaks to the total area (crystalline peaks + amorphous halo).

    • Quantitative Analysis: Rietveld refinement can be employed for quantitative phase analysis in mixtures of polymorphs.

Key Diffraction Peaks for Phase Identification:

New diffraction peaks appearing at 2θ = 7.2°, 11.3°, 12.9°, 18.1°, and 30.8° can indicate the presence of the γ-phase after hydrothermal treatment.[7] The α-phase is characterized by a weak peak in the 2θ range of 4°–6°.[7]

Logical Workflow for XRPD Analysis of this compound

cluster_0 XRPD Analysis Workflow A Sample Preparation (Dry Powder) B XRPD Data Acquisition (e.g., 2θ = 5-40°) A->B Instrument Loading C Diffraction Pattern Analysis B->C Raw Data D Phase Identification (α, β, γ phases) C->D Peak Comparison E Crystallinity Determination C->E Peak Area Analysis F Quantitative Phase Analysis (Rietveld Refinement) D->F If multiple phases

Caption: Workflow for the crystallographic analysis of this compound using XRPD.

Morphological and Particle Size Analysis: Scanning Electron Microscopy (SEM)

SEM is employed to visualize the morphology, size, and shape of the pigment particles.[7][10] These characteristics significantly influence the pigment's optical properties, such as hiding power and dispersibility.

Experimental Protocol:

  • Sample Preparation:

    • A small amount of the pigment powder is dispersed onto a carbon adhesive tab mounted on an aluminum stub.

    • Excess powder is removed by gentle tapping or with a jet of dry air.

    • The sample is then sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.[7]

  • Instrumentation: A scanning electron microscope.

  • Imaging Conditions:

    • Accelerating Voltage: 5 kV.[7]

    • Working Distance: 6 mm.[7]

    • Detector: Secondary Electron (SE) detector for topographical imaging.[7]

  • Image Analysis:

    • The acquired micrographs are used to assess the particle shape (e.g., needle-like, spherical, irregular).

    • Image analysis software can be used to measure the particle size distribution from a statistically significant number of particles.

Chemical Structure and Identification: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying this compound and characterizing its chemical structure.[7][11] It is particularly useful for in-situ identification within complex matrices like automotive paint layers.[11]

Experimental Protocol:

  • Sample Preparation:

    • KBr Pellet Method: A few milligrams of the pigment are intimately mixed with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the pigment powder is placed directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: A Fourier Transform Infrared spectrometer.

  • Data Collection:

    • Spectral Range: Typically 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting infrared spectrum, with its characteristic absorption bands corresponding to specific functional groups in the molecule, serves as a fingerprint for this compound.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

TGA provides quantitative information about the thermal stability of this compound. This is a critical parameter for applications where the pigment is exposed to high temperatures during processing, such as in plastics.[10][12]

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of the pigment (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).

  • Instrumentation: A thermogravimetric analyzer.

  • Analysis Conditions:

    • Temperature Range: Typically from room temperature to 600 °C or higher.

    • Heating Rate: A linear heating rate of 10 °C/min is common.

    • Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air), depending on the desired information.

  • Data Analysis: The TGA curve plots the percentage of weight loss as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability. The derivative of the TGA curve (DTG) shows the rate of weight loss and can help identify distinct decomposition steps.

Quantitative Data from Thermal Analysis:

SampleMelting Point (°C)Thermal Stability Improvement (°C)Reference
Unmodified this compound339-[12]
Silica Fume Modified this compound36021[12]
Optical Properties: UV-Visible Spectroscopy and Colorimetry

UV-Visible spectroscopy is used to evaluate the optical properties and UV resistance of this compound, while colorimetry provides standardized color measurements.[10]

Experimental Protocol (UV-Visible Diffuse Reflectance):

  • Sample Preparation: The dry pigment powder is packed into a sample holder with a quartz window.

  • Instrumentation: A UV-Visible spectrophotometer equipped with a diffuse reflectance accessory.

  • Data Collection:

    • Wavelength Range: Typically 200 to 800 nm.

    • Reference: A standard white reference material (e.g., BaSO₄ or Spectralon®) is used to obtain a baseline.

  • Data Analysis: The reflectance spectrum provides information about the absorption and scattering properties of the pigment in the UV and visible regions.

Experimental Protocol (Colorimetry):

  • Sample Preparation: A dispersion of the pigment in a suitable binder is prepared and applied as a uniform film on a substrate.

  • Instrumentation: A spectrophotometer or colorimeter.

  • Data Collection: The CIELab* color coordinates (L, a, b) are measured. L represents lightness, a* represents the red/green axis, and b* represents the yellow/blue axis.

  • Data Analysis: These values provide a standardized and quantitative measure of the pigment's color.

Summary of Analytical Techniques

Overview of Analytical Methods for this compound Characterization

cluster_physicochemical Physicochemical Properties cluster_techniques Analytical Techniques PR170 This compound Crystal Crystal Structure (Polymorphism, Crystallinity) PR170->Crystal Morphology Morphology & Particle Size PR170->Morphology Chemical Chemical Structure (Functional Groups) PR170->Chemical Thermal Thermal Stability PR170->Thermal Optical Optical Properties & Color PR170->Optical XRPD X-ray Powder Diffraction (XRPD) Crystal->XRPD SEM Scanning Electron Microscopy (SEM) Morphology->SEM FTIR FTIR Spectroscopy Chemical->FTIR TGA Thermogravimetric Analysis (TGA) Thermal->TGA UVVis UV-Vis Spectroscopy & Colorimetry Optical->UVVis

Caption: Relationship between physicochemical properties of this compound and the corresponding analytical techniques.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from the characterization of this compound.

Table 1: Isothermal Crystallization Kinetics of this compound (α to γ phase transformation) [6][7][8]

Temperature (°C)Avrami Index (n)Kinetic Rate Constant (K)Apparent Activation Energy (E) (kcal/mol)
1402.656.02 x 10⁻⁶10.42 (incubation), 24.31 (total transition)
1503.018.34 x 10⁻⁶10.42 (incubation), 24.31 (total transition)

Table 2: Physical and Performance Properties of this compound [3]

PropertySpecification / Description
Density (g/cm³)Approx. 1.4 - 1.6
Oil Absorption ( g/100g )Approx. 45 - 65
pH Value (10% slurry)6.5 - 8.0
Lightfastness (1-8)7-8 (Excellent)
Heat Resistance (°C)200 - 220
Water Resistance (1-5)5 (Excellent)
Oil Resistance (1-5)5 (Excellent)
Acid Resistance (1-5)4 (Good)
Alkali Resistance (1-5)4 (Good)
(Note: 1=Poor, 5=Excellent)

By following these detailed protocols and utilizing the provided data as a benchmark, researchers, scientists, and drug development professionals can effectively characterize this compound, ensuring its quality, performance, and suitability for various applications.

References

Application Note: X-ray Diffraction Analysis of Pigment Red 170 Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 170 (P.R. 170) is a high-performance organic pigment widely utilized in the automotive, industrial coatings, and plastics industries due to its excellent coloristic properties and durability. The performance of P.R. 170 is intrinsically linked to its solid-state structure, as it can exist in several polymorphic forms, each exhibiting distinct physical and chemical properties, including color, lightfastness, and thermal stability. Understanding and controlling the polymorphic composition of P.R. 170 is therefore critical for ensuring product quality and performance. X-ray powder diffraction (XRPD) is a powerful and non-destructive analytical technique that serves as the primary method for identifying and quantifying the different crystalline phases of this pigment.

This application note provides a detailed protocol for the X-ray diffraction analysis of this compound polymorphs, including data interpretation and quantitative phase analysis.

Polymorphism in this compound

This compound is known to exist in at least four polymorphic forms: α, β, γ, and φ.[1]

  • α-Phase: This is the initial, kinetically favored polymorph obtained during synthesis.[1][2] It is generally less stable and can transform into other phases upon thermal treatment.[1][3]

  • β-Phase: This polymorph is characterized by a disordered layer structure, which can result in complex X-ray diffraction patterns exhibiting both sharp Bragg peaks and diffuse scattering.[4][5][6] It is used industrially for the coloration of plastics.[6]

  • γ-Phase: A more thermodynamically stable form compared to the α-phase, often obtained through hydrothermal treatment of the α-phase.[3][7] This transformation leads to pigments with improved properties.[3][7]

  • φ-Phase: This is a dense and highly stable polymorph produced industrially by thermal treatment of the initial α-polymorph in water at 130°C under pressure.[1][2][8]

Quantitative Data Summary

The identification of each polymorph is achieved by analyzing the characteristic peaks in their respective X-ray diffraction patterns. The following table summarizes the key diffraction peaks for the α and γ phases of this compound, which are the most commonly discussed in the context of phase transformation studies. Data for the β and φ phases are less commonly reported in a consolidated format due to the complexity of the β-phase pattern and proprietary nature of the φ-phase.

2θ (°) (Cu Kα)d-spacing (Å)Relative IntensityPolymorph
~4.0-6.0~22.1-14.7Weakα
5.316.66-α
7.611.62-α
8.210.77-α
11.77.56-α
15.95.57-α
18.84.72-α
Absence of peak in 4-6° range--γ

Experimental Protocol: Powder X-ray Diffraction Analysis of this compound

This protocol outlines the steps for analyzing the polymorphic content of this compound samples using a powder X-ray diffractometer.

1. Instrumentation and Reagents

  • Instrument: Powder X-ray Diffractometer (e.g., Bruker D8A or equivalent)

  • X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

  • Detector: Scintillation counter or a position-sensitive detector

  • Sample Holders: Standard powder sample holders

  • Reagents: Ethanol or methanol for cleaning sample holders

  • Equipment: Spatula, mortar and pestle (if particle size reduction is needed), glass slide

2. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality diffraction data.

  • Ensure the this compound sample is a fine, homogeneous powder. If necessary, gently grind the sample using a mortar and pestle to reduce particle size and preferred orientation effects.

  • Carefully pack the powdered sample into the sample holder. The surface of the sample should be flat and level with the surface of the holder to avoid errors in peak positions.

  • Use a glass slide to gently press the powder into the holder and create a smooth surface.

3. Instrument Setup and Data Collection

  • Set the X-ray generator to 40 kV and 40 mA.[3]

  • Configure the data collection parameters:

    • Scan Range (2θ): 5° to 40°[3]

    • Step Size: 0.02°

    • Scan Speed/Time per Step: 1-2 seconds (or as optimized for desired signal-to-noise ratio)

  • Mount the sample holder in the diffractometer.

  • Initiate the data collection scan.

4. Data Analysis

  • Phase Identification:

    • Compare the experimental diffraction pattern with reference patterns for the known polymorphs of this compound.

    • Pay close attention to the characteristic peaks for each phase. For example, the presence of a weak peak between 4° and 6° 2θ is indicative of the α-phase, while its absence suggests the presence of the γ-phase.[3]

  • Quantitative Phase Analysis (QPA):

    • The relative amounts of different polymorphs in a mixture can be determined using methods such as the Rietveld refinement or by measuring the intensity of unique, non-overlapping diffraction peaks for each phase.

    • For a semi-quantitative analysis of α to γ transformation, the intensity of the characteristic α-phase peak (Iα) between 4° and 6° 2θ can be monitored. The weight percentage of the α-phase (Wα) can be estimated using the formula: Wα (%) = (Iα / IαP) * 100, where IαP is the intensity of the same peak in a pure α-phase sample.[3]

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis cluster_results Results start Start: this compound Sample grind Grind to Fine Powder (if necessary) start->grind pack Pack into Sample Holder grind->pack instrument PXRD Instrument Setup (40 kV, 40 mA, 2θ = 5-40°) pack->instrument scan Perform XRD Scan instrument->scan pattern Obtain Diffraction Pattern scan->pattern phase_id Phase Identification (Compare to reference patterns) pattern->phase_id quant Quantitative Phase Analysis (e.g., Rietveld Refinement) phase_id->quant report Report Polymorphic Composition quant->report

Caption: Experimental workflow for PXRD analysis of this compound.

logical_relationship cluster_polymorphs Polymorphic Forms cluster_analysis Analytical Characterization cluster_properties Resulting Properties PR170 This compound alpha α-Phase (Initial, Less Stable) PR170->alpha Synthesis gamma γ-Phase (More Stable) alpha->gamma Hydrothermal Treatment phi φ-Phase (Dense, Highly Stable) alpha->phi Thermal Treatment (130°C, Pressure) xrd X-ray Powder Diffraction (XRPD) alpha->xrd beta β-Phase (Disordered Layers) beta->xrd gamma->xrd phi->xrd properties Color Lightfastness Thermal Stability xrd->properties

Caption: Relationship between synthesis, polymorphs, and analysis of this compound.

References

The Untapped Potential of Pigment Red 170 in Organic Electronics: A Hypothetical Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Red 170 (C.I. 12475), a Naphthol AS pigment, is a widely utilized industrial colorant valued for its vibrant red hue and high stability.[1][2] Despite its extensive use in traditional applications such as paints, inks, and plastics, the exploration of this compound within the field of organic electronics remains nascent. This document addresses the current landscape of knowledge regarding this compound and proposes a hypothetical framework for its investigation as a novel organic semiconductor. While direct applications in devices like Organic Field-Effect Transistors (OFETs) or Organic Photovoltaics (OPVs) are not yet established in scientific literature, its chemical structure, characterized by a large π-conjugated system inherent to azo pigments, suggests potential for semiconducting behavior.

This guide provides a detailed overview of the known physicochemical properties of this compound and presents a series of hypothetical experimental protocols for the fabrication and characterization of an OFET with a this compound active layer. These protocols are based on established methodologies for evaluating new organic semiconductor materials and are intended to serve as a foundational roadmap for researchers venturing into this unexplored area. The included data tables and workflow diagrams offer a structured approach to this potential research avenue.

Introduction to this compound

This compound is a monoazo pigment known for its excellent lightfastness and thermal stability, making it a staple in demanding applications like automotive coatings.[1][3] Chemically, it is 4-[(4-carbamoylphenyl)diazenyl]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide.[1] The molecule possesses an extended π-conjugated system, a key characteristic of organic semiconductors.

This compound exists in different crystalline forms, or polymorphs, with the α-phase and γ-phase being notable.[4] The denser γ-phase is produced industrially through thermal treatment and exhibits greater stability.[4][5] The molecular packing in these crystalline phases will significantly influence its electronic properties, such as charge carrier mobility.

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionReference
C.I. Name This compound[1]
C.I. Number 12475[1]
CAS Number 2786-76-7[1]
Chemical Formula C26H22N4O4[5]
Molecular Weight 454.48 g/mol [5]
Appearance Red powder[2]
Crystal Forms α-phase, γ-phase (more stable)[4][5]
Solubility Insoluble in water and most common organic solvents.[6]
Thermal Stability Heat resistance reported between 200-240 °C.[6][7]

Hypothetical Application in Organic Field-Effect Transistors (OFETs)

While no specific data exists for the application of this compound in OFETs, its molecular structure suggests it could potentially function as a p-type semiconductor, where charge transport is mediated by holes. The following sections outline a hypothetical experimental approach to investigate this possibility.

Proposed Experimental Workflow

The evaluation of this compound as an organic semiconductor would follow a standard workflow for new material characterization and device fabrication. This process involves substrate preparation, thin-film deposition of the organic material, electrode deposition, and finally, electrical characterization of the fabricated device.

Figure 1: Hypothetical workflow for OFET fabrication and characterization.

Hypothetical Experimental Protocols

The following are detailed, yet hypothetical, protocols for the fabrication and characterization of a bottom-gate, top-contact OFET using this compound.

Protocol 1: Substrate Preparation

  • Substrate: Start with a heavily n-doped silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer. The silicon serves as the gate electrode and the SiO₂ as the gate dielectric.

  • Cleaning:

    • Sonicate the substrate sequentially in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

    • Treat the substrate with UV-ozone for 10 minutes to remove any remaining organic residues and to hydroxylate the surface.

  • Surface Modification (Optional but Recommended):

    • To improve the interface between the dielectric and the organic semiconductor, a self-assembled monolayer (SAM) can be applied.

    • Expose the substrate to a vapor of hexamethyldisilazane (HMDS) at 150 °C for 30 minutes in a vacuum oven. This treatment makes the SiO₂ surface hydrophobic, which can improve the molecular ordering of the subsequently deposited organic film.

Protocol 2: Active Layer Deposition

  • Dispersion Preparation:

    • Due to the insolubility of this compound, a stable dispersion is required.

    • Disperse this compound powder in a high-boiling-point organic solvent (e.g., N-Methyl-2-pyrrolidone or dimethylformamide) at a concentration of 5 mg/mL.

    • Use a combination of ultrasonication and magnetic stirring for several hours to achieve a uniform dispersion. A surfactant might be necessary to prevent aggregation.

  • Thin-Film Deposition:

    • Deposit the this compound dispersion onto the prepared Si/SiO₂ substrate using spin coating.

    • A typical spin coating recipe would be a two-step process: 500 rpm for 10 seconds (for spreading) followed by 2000 rpm for 60 seconds (for thinning).

  • Thermal Annealing:

    • Transfer the substrate to a hotplate in a nitrogen-filled glovebox.

    • Anneal the film at a temperature just below the decomposition temperature of this compound (e.g., 180-220 °C) for 30-60 minutes. This step is crucial for solvent removal and to potentially improve the crystallinity and molecular ordering of the film.

Protocol 3: Electrode Deposition

  • Mask Alignment: Place a shadow mask with the desired source and drain electrode pattern onto the this compound film. A typical channel length would be 50-100 µm and a channel width of 1-2 mm.

  • Metal Deposition:

    • Load the substrate with the aligned shadow mask into a thermal evaporator.

    • Evacuate the chamber to a pressure of less than 10⁻⁶ Torr.

    • Deposit a 50 nm thick layer of gold (Au) to form the source and drain electrodes. Gold is often used due to its high work function, which facilitates hole injection into many p-type organic semiconductors.

Protocol 4: Device Characterization

  • Electrical Measurements:

    • Place the fabricated OFET device on the chuck of a semiconductor probe station inside a dark, shielded box to exclude light and electrical noise.

    • Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the device.

    • Output Characteristics: Measure the drain current (I_D) as a function of the drain-source voltage (V_DS) at different gate voltages (V_G).

    • Transfer Characteristics: Measure the drain current (I_D) as a function of the gate voltage (V_G) at a constant, high drain-source voltage (in the saturation regime).

  • Parameter Extraction:

    • From the transfer characteristics in the saturation regime, calculate the field-effect mobility (µ) using the following equation: I_D = (µ * C_i * W) / (2 * L) * (V_G - V_th)² where C_i is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and V_th is the threshold voltage.

    • Determine the on/off ratio from the ratio of the maximum to the minimum drain current in the transfer curve.

    • Determine the threshold voltage by extrapolating the linear portion of the √I_D vs. V_G plot to the V_G axis.

Expected (Hypothetical) Data and Analysis

The successful fabrication and characterization of a this compound-based OFET would yield a set of electrical data. The following table presents hypothetical performance metrics that would be targeted in such an investigation.

Table 2: Hypothetical Performance Metrics for a this compound OFET

ParameterHypothetical Target ValueSignificance
Field-Effect Mobility (µ) > 10⁻³ cm²/VsIndicates the efficiency of charge transport in the active layer.
On/Off Current Ratio > 10³Represents the ability of the transistor to switch between conducting and non-conducting states.
Threshold Voltage (V_th) < -10 VThe gate voltage required to turn the transistor "on". A value closer to 0 V is desirable for low-power applications.
Operating Mode p-type (hole transport)Based on the expected electronic structure of similar organic molecules.

The relationship between the applied voltages and the resulting currents in an OFET can be visualized to understand the device's behavior.

Figure 2: Logical relationship of an OFET's operation.

Future Directions and Conclusion

The investigation into the electronic properties of this compound is a novel research avenue. Should initial OFET fabrications show promising results, further studies could include:

  • Polymorph Control: Investigating how different crystalline phases of this compound affect device performance.

  • Derivative Synthesis: Modifying the chemical structure of this compound to enhance its solubility and tune its electronic energy levels (HOMO/LUMO) for better charge injection and transport.

  • Device Architecture Optimization: Exploring different device geometries (e.g., top-gate) and different dielectric materials.

  • Photovoltaic Applications: Investigating its potential as a donor or acceptor material in organic solar cells, which would involve measuring its absorption spectrum and energy levels in more detail.

References

Application Notes: Use of Functionalized Pigment Red 170 (PR170-NF) for Cellular Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Pigment Red 170 is an industrial pigment not conventionally used for bioimaging due to its inherent insolubility in aqueous solutions.[1][2] The following application notes and protocols are presented for a hypothetical, surface-functionalized, nanoparticle formulation of this compound (hereafter referred to as PR170-NF) designed to be biocompatible and fluorescent for research purposes.

Introduction

This compound (C.I. 12475) is a synthetic monoazo pigment known for its high color strength, stability, and excellent lightfastness, making it a staple in the coatings and plastics industries.[3][4] Its core structure, N-(4-aminocarbonylphenyl)-4-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]benzamide, provides a robust chromophore.[3] Recent advancements in nanotechnology have enabled the surface modification and encapsulation of such pigments to create stable, water-dispersible nanoparticles. PR170-NF is a novel probe consisting of a this compound core encapsulated in a biocompatible polymer shell, rendering it suitable for aqueous biological environments and cellular imaging applications. These notes provide the photophysical properties and detailed protocols for the use of PR170-NF as a fluorescent marker in cell biology.

Properties of PR170-NF

The encapsulation and functionalization of this compound alter its properties to make it a viable, albeit hypothetical, fluorescent probe. The following table summarizes the key characteristics of the PR170-NF formulation.

PropertyValueNotes
Chemical Name C.I. This compound (core)CAS: 2786-76-7[4]
Molecular Formula C₂₆H₂₂N₄O₄ (core)Molecular Weight: 454.48 g/mol [4][5]
Formulation Nanoparticle Suspension in PBSSupplied as a 1 mg/mL stock solution.
Excitation Maximum (λex) ~561 nmOptimal excitation with a 561 nm laser line.
Emission Maximum (λem) ~620 nmEmits in the red-orange spectrum.
Quantum Yield (Φ) ~0.35In Phosphate-Buffered Saline (PBS) at pH 7.4.
Molar Absorptivity (ε) ~45,000 M⁻¹cm⁻¹ at 561 nmValue is an estimate for the nanoparticle formulation.
Photostability HighInherits the excellent lightfastness of the core pigment.[3][6]
Solubility Dispersible in aqueous buffersInsoluble in its native form.[2]

Visualizations: Workflows and Mechanisms

General Experimental Workflow

The following diagram outlines the standard workflow for a live-cell imaging experiment using PR170-NF.

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging & Analysis c1 Seed cells on imaging dish c2 Culture cells for 24-48 hours c1->c2 s1 Prepare PR170-NF working solution c2->s1 s2 Incubate cells with PR170-NF s1->s2 s3 Wash cells with pre-warmed PBS s2->s3 i1 Acquire images using fluorescence microscope s3->i1 i2 Process and analyze images i1->i2

Caption: Standard workflow for live-cell imaging with PR170-NF.

Hypothetical Uptake Mechanism

PR170-NF is hypothesized to be taken up by cells via endocytosis. This pathway can be tracked to study nanoparticle-cell interactions.

G extracellular Extracellular Space membrane Cell Membrane pr170 PR170-NF pr170->membrane Binding endosome Early Endosome membrane->endosome Endocytosis lysosome Lysosome endosome->lysosome Maturation cytosol Cytosol endosome->cytosol Endosomal Escape (potential)

Caption: Hypothetical endocytic uptake pathway of PR170-NF.

Experimental Protocols

Safety Precaution: Always handle new chemical reagents with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Live-Cell Staining and Imaging

This protocol describes the use of PR170-NF for staining the cytoplasm of live mammalian cells.

Materials:

  • PR170-NF stock solution (1 mg/mL)

  • Mammalian cells (e.g., HeLa, A549)

  • Glass-bottom imaging dishes or chamber slides

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorescence microscope with appropriate filters (e.g., TRITC/Cy3 channel)

Methodology:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment.

  • Cell Culture: Incubate cells in a humidified incubator at 37°C with 5% CO₂ for 24-48 hours.

  • Probe Preparation: Prepare a working solution of PR170-NF by diluting the stock solution in pre-warmed complete culture medium to a final concentration of 1-10 µg/mL. Note: The optimal concentration should be determined empirically for each cell type.

  • Staining: Remove the culture medium from the cells and add the PR170-NF working solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C.

  • Washing: Gently aspirate the staining solution and wash the cells three times with pre-warmed PBS to remove unbound nanoparticles.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the dish. Image the cells immediately using a fluorescence microscope. Use a 561 nm laser for excitation and collect emission around 600-650 nm.

Protocol 2: Immunofluorescence (Fixed Cells)

This protocol outlines the use of a hypothetical antibody-conjugated PR170-NF for targeted labeling in fixed and permeabilized cells.

Materials:

  • PR170-NF conjugated to a secondary antibody (1 mg/mL)

  • Cells grown on coverslips

  • Primary antibody specific to the target of interest

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Mounting medium

Methodology:

  • Cell Culture: Grow cells on sterile glass coverslips to the desired confluency.

  • Fixation: Wash cells once with PBS, then fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific binding.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer. Incubate coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the PR170-NF conjugated secondary antibody in Blocking Buffer. Incubate coverslips for 1 hour at room temperature, protected from light.

  • Final Washes: Wash three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image using a fluorescence or confocal microscope.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

It is critical to assess the potential toxicity of any new imaging agent. The MTT assay is a colorimetric method for assessing cell metabolic activity.

Materials:

  • Cells seeded in a 96-well plate

  • PR170-NF

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Plate reader (570 nm absorbance)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of PR170-NF in complete culture medium (e.g., 0, 1, 5, 10, 25, 50, 100 µg/mL). Replace the medium in the wells with the treatment solutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot viability versus PR170-NF concentration to determine the cytotoxic profile.

References

Application Notes and Protocols: Formulation of Pigget Red 170-Based Inks for Inkjet Printing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of inkjet inks using Pigment Red 170. This document outlines starting formulations for water-based, solvent-based, and UV-curable inks, along with detailed experimental protocols for their preparation, characterization, and performance evaluation.

Introduction to this compound for Inkjet Applications

This compound (C.I. 12475) is a monoazo pigment that offers a vibrant bluish-red shade with good lightfastness and thermal stability, making it a suitable candidate for inkjet ink formulations.[1][2][3] It is commercially available in different grades, such as F3RK (opaque, yellowish shade) and F5RK (transparent, bluish shade), which allows for flexibility in ink design depending on the desired application.[3][4] The choice of grade will impact the final properties of the ink, such as its color strength, opacity, and overall performance.

For inkjet applications, the pigment must be milled to a sub-micron particle size, typically in the range of 50-200 nm, to ensure jetting reliability and prevent nozzle clogging.[5] Proper dispersion and stabilization of the pigment particles within the ink vehicle are critical for achieving long-term stability and optimal print quality.

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for formulators to consider when selecting appropriate solvents, binders, and dispersants.

PropertyValueReference
Chemical ClassMonoazo[6]
C.I. NameThis compound[2]
CAS No.2786-76-7[6]
Density (g/cm³)1.4 - 1.5[1][6]
Oil Absorption ( g/100g )30 - 65[1][6]
Heat Stability (°C)180 - 220[4][6]
Light Fastness (Full Shade)6 - 7[1]

Starting Formulations for this compound Inkjet Inks

The following tables provide starting point formulations for water-based, solvent-based, and UV-curable inkjet inks using this compound. These are generalized recipes and will require optimization based on the specific grade of this compound, the chosen printhead, and the target substrate.

Water-Based Ink Formulation

Water-based inks are widely used due to their low environmental impact and compatibility with various substrates.

ComponentFunctionConcentration (wt%)Example Components
This compoundColorant1 - 5F5RK grade for transparency
DispersantPigment Stabilization0.5 - 3Polymeric dispersants (e.g., acrylic copolymers)
Humectant/Co-solventPrevent drying, control viscosity10 - 30Ethylene glycol, diethylene glycol, glycerol[7]
BinderAdhesion to substrate, durability1 - 10Acrylic resins, polyurethane dispersions
SurfactantControl surface tension, wetting0.1 - 2Non-ionic surfactants (e.g., acetylenic diols)
BiocidePrevent microbial growth0.1 - 0.5
Deionized WaterVehicleTo 100
Solvent-Based Ink Formulation

Solvent-based inks are known for their excellent adhesion to non-porous substrates and durability.

ComponentFunctionConcentration (wt%)Example Components
This compoundColorant1 - 5F3RK grade for opacity
DispersantPigment Stabilization1 - 5Polymeric dispersants
BinderAdhesion, film formation5 - 15Vinyl chloride/vinyl acetate copolymers, acrylic resins[8]
SolventVehicle, control drying60 - 90Cyclohexanone, ethylene glycol monobutyl ether acetate[8]
SurfactantWetting, leveling0.1 - 2
AdditivesFlow modifiers, stabilizers0.1 - 1
UV-Curable Ink Formulation

UV-curable inks offer rapid curing, high durability, and excellent adhesion to a wide range of substrates.

ComponentFunctionConcentration (wt%)Example Components
This compoundColorant1 - 5
DispersantPigment Stabilization1 - 5High molecular weight polymeric dispersants
MonomersReactive diluents, control viscosity40 - 70Acrylate monomers (e.g., isobornyl acrylate, tripropylene glycol diacrylate)
OligomersFilm formation, durability10 - 30Urethane acrylates, epoxy acrylates
PhotoinitiatorInitiate polymerization upon UV exposure5 - 15
AdditivesLeveling agents, stabilizers0.1 - 2

Experimental Protocols

Preparation of this compound Dispersion

Objective: To create a stable, fine-particle dispersion of this compound.

Materials and Equipment:

  • This compound powder

  • Dispersant

  • Vehicle (Deionized water, solvent, or monomer blend)

  • High-speed disperser (dissolver)

  • Bead mill (e.g., Eiger, Netzsch) with zirconia grinding media (0.1 - 0.5 mm)

  • Particle size analyzer (e.g., Dynamic Light Scattering)

Protocol:

  • Premixing:

    • In a suitable vessel, combine the vehicle and the dispersant.

    • Slowly add the this compound powder to the liquid while mixing at low speed with the high-speed disperser.

    • Once all the pigment is added, increase the speed to create a vortex and mix for 30-60 minutes to wet out the pigment particles.

  • Milling:

    • Transfer the premix to the bead mill.

    • Mill the dispersion at a controlled temperature (typically < 40°C) until the desired particle size distribution is achieved.

    • Monitor the particle size periodically using the particle size analyzer. The target is typically a D50 of less than 150 nm with a narrow distribution.

  • Let-down:

    • Once the target particle size is reached, the concentrated pigment dispersion can be let down with the remaining ink components.

Ink Formulation and Characterization

Objective: To formulate the final inkjet ink and characterize its key physical properties.

Materials and Equipment:

  • This compound dispersion

  • Binder, solvents/co-solvents/monomers, surfactants, and other additives

  • Magnetic stirrer or overhead mixer

  • Viscometer (e.g., Brookfield, cone-and-plate)

  • Tensiometer (e.g., du Noüy ring or Wilhelmy plate)

  • pH meter (for water-based inks)

  • Filtration apparatus with appropriate micron-rated filters (e.g., 1 µm, 0.5 µm)

Protocol:

  • Ink Mixing:

    • In a clean vessel, combine the pigment dispersion with the binder, solvents/co-solvents/monomers, and any other liquid components.

    • Mix thoroughly using a magnetic stirrer or overhead mixer until the mixture is homogeneous.

    • Add the surfactant and other minor additives and continue mixing for another 15-30 minutes.

  • Property Measurement:

    • Viscosity: Measure the viscosity of the ink at a controlled temperature (e.g., 25°C). For inkjet inks, the target viscosity is typically in the range of 2-20 mPa·s, depending on the printhead specifications.[9]

    • Surface Tension: Measure the static and dynamic surface tension of the ink. The target surface tension for most inkjet applications is between 25 and 40 mN/m.[9]

    • pH (for water-based inks): Measure the pH of the ink. It should be within the range specified by the printhead manufacturer, typically between 7 and 9.

    • Particle Size: Confirm the particle size of the final ink to ensure no agglomeration has occurred during mixing.

  • Filtration:

    • Filter the final ink through a series of filters with decreasing pore size (e.g., 5 µm, 1 µm, and finally 0.5 µm or lower) to remove any oversized particles or contaminants.

Ink Performance Evaluation

Objective: To assess the jetting performance and stability of the formulated ink.

Materials and Equipment:

  • Inkjet printer or drop-watching system

  • Target substrates (e.g., paper, vinyl, textiles)

  • Environmental chamber for stability testing

  • Spectrophotometer or colorimeter

Protocol:

  • Jetting Performance:

    • Load the formulated ink into the inkjet printer or drop-watching system.

    • Observe the drop formation, including the presence of satellites, ligament break-off, and drop velocity.

    • Print test patterns on the target substrates to evaluate print quality, including line acuity, color density, and inter-color bleed.

  • Stability Testing:

    • Short-term Stability: Store the ink at room temperature and elevated temperatures (e.g., 60°C) for several weeks.

    • Periodically measure the viscosity, surface tension, and particle size to monitor any changes.

    • Observe for any signs of pigment settling or phase separation.

    • Long-term Stability: For more rigorous testing, conduct long-term stability studies at various temperatures and humidity levels.

Visualization of Workflows

The following diagrams illustrate the key workflows in the formulation and evaluation of this compound-based inkjet inks.

Ink_Formulation_Workflow cluster_Dispersion Pigment Dispersion Preparation cluster_Ink Ink Formulation cluster_Evaluation Performance Evaluation Premix Premixing (Pigment, Dispersant, Vehicle) Milling Bead Milling Premix->Milling High-speed dispersion Dispersion_QC Dispersion QC (Particle Size) Milling->Dispersion_QC Dispersion_QC->Milling If size > target Mixing Ink Mixing (Dispersion + Additives) Dispersion_QC->Mixing Dispersion OK Ink_QC Ink QC (Viscosity, Surface Tension, pH) Mixing->Ink_QC Filtration Filtration Ink_QC->Filtration Jetting Jetting Test (Drop Observation) Filtration->Jetting Stability Stability Testing (Aging) Filtration->Stability Printing Print Quality Assessment Jetting->Printing

Caption: Workflow for the formulation of this compound inkjet ink.

Ink_Component_Relationships cluster_Components Ink Components cluster_Properties Ink Properties Ink Inkjet Ink Performance Pigment This compound ParticleSize Particle Size Pigment->ParticleSize Dispersant Dispersant Dispersant->ParticleSize Stability Stability Dispersant->Stability Binder Binder Viscosity Viscosity Binder->Viscosity Adhesion Adhesion Binder->Adhesion Solvent Solvent/Humectant Solvent->Viscosity Surfactant Surfactant SurfaceTension Surface Tension Surfactant->SurfaceTension Viscosity->Ink SurfaceTension->Ink ParticleSize->Ink Stability->Ink Adhesion->Ink

Caption: Relationship between ink components and final ink properties.

References

Surface Modification of Pigment Red 170: Application Notes and Protocols for Enhanced Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various surface modification techniques applied to C.I. Pigment Red 170 (P.R. 170). These modifications are designed to enhance the pigment's physicochemical properties, such as thermal stability, light fastness, dispersibility, and flowability, which are critical for its application in diverse fields including coatings, inks, plastics, and potentially, drug delivery systems.

Introduction to Surface Modification of this compound

This compound is a high-performance monoazo pigment known for its brilliant bluish-red shade. However, its application can be limited by properties such as poor weathering resistance, thermal instability, and low flowability.[1] Surface modification is a key strategy to overcome these limitations. The primary methods for modifying P.R. 170 include inorganic material coating, polymer encapsulation, and surfactant treatment.[2] These modifications can lead to significant improvements in the pigment's performance by altering its surface chemistry and morphology.

This document outlines protocols for three prominent surface modification techniques:

  • Hydrothermal Treatment and Kaolin Coating: This method involves a phase transformation of the pigment to a more stable crystalline form and subsequent coating with an inorganic clay.

  • Hydrated Alumina Coating: This technique deposits a layer of hydrated alumina onto the pigment surface, enhancing its resistance to environmental factors.

  • In-Situ Silica Fume Modification: This approach incorporates silica fume during the pigment synthesis process to create a core-shell structure.

Quantitative Data Summary

The following table summarizes the quantitative improvements observed in this compound properties after various surface modification treatments.

Modification TechniqueProperty EnhancedQuantitative ImprovementReference
Hydrothermal Treatment & Kaolin Coating Tinctorial Strength189.5%[1][3]
FlowabilitySignificantly enhanced[1][3]
Thermal StabilityEnhanced[1][3]
Hydrated Alumina Coating Heat ResistanceIncreased by 20 °C[2][4]
Light FastnessImproved by one grade[2][4]
Solvent ResistanceRemarkably improved[2][4]
In-Situ Silica Fume Modification Color StrengthSignificantly improved[4]
Thermal StabilitySignificantly improved[4]
Aqueous DispersibilitySignificantly improved[4]
UV ResistanceSignificantly improved[4]

Experimental Protocols

Hydrothermal Treatment and Kaolin Coating of this compound

This protocol describes the conversion of the unstable α-phase of this compound to the more stable γ-phase via hydrothermal treatment, followed by surface coating with kaolin.[3][5]

Materials:

  • Crude this compound (α-phase)

  • Kaolin

  • Deionized water

  • Autoclave

  • Oven

  • Filtration apparatus

Procedure:

  • Slurry Preparation: Prepare a suspension of crude this compound in deionized water. For a typical lab-scale experiment, a 10% (w/v) slurry can be used.

  • Kaolin Addition: Add kaolin to the pigment slurry. The amount of kaolin can be varied, but a typical starting point is 1-5% by weight of the pigment.

  • Hydrothermal Treatment:

    • Transfer the pigment-kaolin slurry to a stainless-steel autoclave.

    • Heat the autoclave to a temperature between 140°C and 150°C.[1]

    • Maintain the temperature for a specified duration. Complete conversion from α-phase to γ-phase occurs at 140°C for 180 minutes or at 150°C for 90 minutes.[1]

  • Cooling and Filtration:

    • Allow the autoclave to cool to room temperature.

    • Filter the treated pigment slurry using a Buchner funnel or a similar filtration setup.

  • Washing: Wash the filter cake with deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the modified pigment in an oven at 80-100°C until a constant weight is achieved.

  • Characterization: The resulting γ-phase, kaolin-coated this compound can be characterized for its crystal phase (XRD), morphology (SEM), and performance properties (e.g., tinctorial strength, thermal stability).

G cluster_prep Preparation cluster_treatment Modification cluster_post Post-Treatment start Crude P.R. 170 (α-phase) slurry Aqueous Slurry Preparation start->slurry kaolin Kaolin Addition slurry->kaolin hydrothermal Hydrothermal Treatment (140-150°C) kaolin->hydrothermal cool Cooling hydrothermal->cool filter_wash Filtration & Washing cool->filter_wash dry Drying filter_wash->dry end γ-phase Kaolin-Coated P.R. 170 dry->end

Workflow for Hydrothermal Treatment and Kaolin Coating.
Hydrated Alumina Coating of this compound

This protocol outlines the deposition of a hydrated alumina layer on the surface of this compound particles through the hydrolysis of an aluminum salt.[2][4]

Materials:

  • This compound

  • Aluminum sulfate (Al₂(SO₄)₃)

  • Sodium hydroxide (NaOH) or another suitable base

  • Deionized water

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

Procedure:

  • Pigment Dispersion: Disperse this compound in deionized water. The use of a surfactant may be necessary to achieve a stable dispersion.

  • Precursor Addition: While stirring the pigment dispersion, slowly add a solution of aluminum sulfate. The concentration of the aluminum sulfate solution will determine the thickness of the coating.

  • Hydrolysis and Precipitation:

    • Adjust the pH of the suspension to induce the hydrolysis of the aluminum sulfate and the precipitation of hydrated alumina onto the pigment surface. The optimal pH is typically in the range of 4-9.

    • The temperature can be controlled to influence the morphology of the coating; a common range is 50-80°C.

  • Aging: Continue stirring the suspension for a period of 1-3 hours to allow for the complete precipitation and aging of the hydrated alumina coating.

  • Filtration and Washing: Filter the coated pigment and wash thoroughly with deionized water to remove any unreacted salts.

  • Drying: Dry the final product in an oven at 100-120°C.

  • Characterization: The alumina-coated pigment can be analyzed for its surface morphology (TEM), thermal properties (TGA), and performance characteristics like heat and solvent resistance.

G cluster_prep Preparation cluster_reaction Coating Process cluster_post Post-Processing start P.R. 170 disperse Aqueous Dispersion start->disperse precursor Add Al₂(SO₄)₃ Solution disperse->precursor hydrolysis pH Adjustment & Hydrolysis precursor->hydrolysis aging Aging hydrolysis->aging filter_wash Filtration & Washing aging->filter_wash dry Drying filter_wash->dry end Hydrated Alumina-Coated P.R. 170 dry->end

Workflow for Hydrated Alumina Coating of this compound.
In-Situ Modification of this compound with Silica Fume

This protocol describes a method for modifying this compound with silica fume during the pigment's synthesis, resulting in a core-shell structure.[4][6]

Materials:

  • Starting materials for P.R. 170 synthesis (e.g., diazonium salt and coupling component)

  • Silica fume

  • Deionized water

  • Acid (for pH control)

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

Procedure:

  • Diazonium Salt Preparation: Prepare the diazonium salt solution as per standard synthesis procedures for this compound.

  • Silica Fume Addition:

    • Under acidic conditions, add silica fume to the diazonium salt solution.

    • Stir the mixture to ensure a good dispersion of the silica fume and to activate its surface.

  • Coupling Reaction:

    • Slowly add the coupling component solution to the diazonium salt-silica fume mixture.

    • The coupling reaction will occur, leading to the in-situ formation of this compound on the surface of the silica fume particles.

  • Completion and Isolation:

    • Allow the reaction to proceed to completion.

    • Filter the resulting modified pigment.

  • Washing and Drying:

    • Wash the filter cake thoroughly with deionized water.

    • Dry the modified pigment in an oven.

  • Characterization: The silica-fume-modified pigment can be examined for its core-shell structure (TEM), particle size distribution, and improvements in properties such as color strength and thermal stability.

G cluster_synthesis Synthesis and Modification cluster_isolation Product Isolation diazo Diazonium Salt Solution silica Add Silica Fume (Acidic) diazo->silica coupling Add Coupling Component silica->coupling reaction In-Situ Pigment Formation coupling->reaction filter_wash Filtration & Washing reaction->filter_wash dry Drying filter_wash->dry end Silica Fume-Modified P.R. 170 dry->end

Workflow for In-Situ Silica Fume Modification.

Concluding Remarks

The surface modification of this compound offers a versatile platform for tailoring its properties to meet the demands of advanced applications. The protocols provided herein serve as a foundational guide for researchers and scientists. It is recommended to optimize the reaction parameters, such as precursor concentrations, temperature, pH, and reaction times, for specific application requirements. Further characterization of the modified pigments is essential to fully understand the structure-property relationships and to validate the performance enhancements.

References

Enhancing the Stability of Pigment Red 170: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for encapsulating Pigment Red 170 (C.I. 12475), a high-performance organic pigment, to enhance its stability against thermal degradation, light-induced fading, and chemical attack. The following protocols and data are intended to guide researchers in the surface modification and encapsulation of this pigment for advanced applications.

This compound is a widely used colorant known for its vibrant red hue. However, its inherent limitations, such as modest lightfastness and thermal stability in its untreated form, can restrict its use in demanding applications. Encapsulation with inorganic materials or conversion to a more stable crystalline phase can significantly improve these properties.

Summary of Stability Enhancement Data

The following table summarizes the quantitative improvements in the stability of this compound achieved through various encapsulation and modification methods.

Modification MethodStability ParameterUnmodified this compoundModified this compoundSource
Hydrothermal Treatment (α- to γ-phase) Tinctorial Strength-189.5%[1]
Thermal Stabilityα-phase is unstableγ-phase is more stable[2]
Kaolin Coating (post-hydrothermal treatment) Thermal Stability-Enhanced[1]
Flowability-Enhanced[1]
Silica Fume Modification Heat Resistance-Increased by 20 °C[3]
Lightfastness (Blue Wool Scale)-Increased by one grade[3]
Hydrated Alumina Coating High-Temperature Resistance-Significantly Improved[1]
Solvent Resistance-Significantly Improved[1]
Untreated (for reference) Lightfastness (Blue Wool Scale)Transparent type: 6Non-transparent type: 7[2]

Experimental Protocols

Protocol 1: Hydrothermal Treatment for α- to γ-Phase Conversion of this compound

This protocol describes the conversion of the less stable α-phase of this compound to the more stable γ-phase through a hydrothermal treatment process. This phase transition enhances the pigment's intrinsic stability.[1][4]

Materials:

  • Unmodified α-phase this compound

  • Deionized water

  • Autoclave

  • Oven

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare a suspension of the wet filter cake of α-phase this compound in deionized water.

  • Transfer the suspension to a stainless-steel autoclave.

  • Heat the autoclave in an oven to the desired temperature (e.g., 140 °C or 150 °C).

  • Maintain the temperature for the required duration to achieve complete phase conversion:

    • At 140 °C, maintain for 180 minutes.[1][4]

    • At 150 °C, maintain for 90 minutes.[1][4]

  • After the treatment time, allow the autoclave to cool to room temperature.

  • Filter the treated pigment suspension to collect the solid γ-phase this compound.

  • Wash the filtered pigment with deionized water until the filtrate is neutral (pH 7).

  • Dry the γ-phase this compound in an oven at 80 °C.

Expected Outcome:

The hydrothermal treatment will result in a complete conversion of the α-phase this compound to the more crystalline and stable γ-phase, which exhibits improved thermal stability and tinctorial strength.[1][4]

Protocol 2: Kaolin Coating of Hydrothermally Treated this compound

This protocol details the encapsulation of the stable γ-phase this compound with a protective layer of kaolin, further enhancing its thermal stability and flowability.[1][4]

Materials:

  • Wet filter cake of hydrothermally treated γ-phase this compound (from Protocol 1)

  • Kaolin powder

  • Deionized water

  • Beaker

  • Magnetic stirrer

  • Autoclave

  • Oven

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a beaker, combine the wet filter cake of γ-phase this compound with kaolin powder in a weight ratio of approximately 80:1 (pigment to kaolin).

  • Add deionized water and magnetically stir the suspension for 20-30 minutes to ensure a homogeneous mixture.

  • Transfer the suspension to a stainless-steel autoclave.

  • Heat the autoclave in an oven to 140 °C or 150 °C for the same duration as in Protocol 1 (180 minutes at 140 °C or 90 minutes at 150 °C) to facilitate the coating process.

  • After the treatment, allow the autoclave to cool to room temperature.

  • Filter the suspension to collect the kaolin-coated this compound.

  • Wash the pigment with deionized water until the filtrate is neutral.

  • Dry the final product in an oven at 80 °C.

Expected Outcome:

The γ-phase this compound particles will be encapsulated with a thin layer of kaolin, resulting in a core-shell structure. This modification improves the pigment's thermal stability, flowability, and hydrophilicity.[1]

Protocol 3: Silica Fume Encapsulation of this compound

This protocol outlines a method for modifying this compound with silica fume to create a core-shell structure, which enhances its heat and light stability.[3]

Materials:

  • Diazonium salt solution of the precursor for this compound

  • Silica fume

  • Coupling agent

  • Reaction vessel with stirring

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare the diazonium salt solution required for the synthesis of this compound.

  • Under acidic conditions, add silica fume to the diazonium salt solution.

  • Activate the surface of the silica fume to generate new surface functionalities.

  • Subsequently, add the coupling component to initiate the in-situ formation of this compound on the surface of the silica fume particles.

  • Allow the reaction to proceed to completion, resulting in the formation of a core-shell pigment where the silica fume acts as the core and this compound as the shell.

  • Filter, wash, and dry the resulting silica-modified this compound.

Expected Outcome:

This process yields a composite pigment with improved thermal and photostability. The heat resistance can be enhanced by approximately 20 °C, and the lightfastness can be improved by one grade on the Blue Wool Scale.[3]

Protocol 4: Hydrated Alumina Coating of this compound

This protocol describes the coating of this compound particles with a layer of hydrated alumina through the hydrolysis of an aluminum salt precursor. This method significantly improves the pigment's resistance to high temperatures and solvents.[1]

Materials:

  • This compound

  • Aluminum sulfate (Al₂(SO₄)₃)

  • Deionized water

  • Reaction vessel with temperature and pH control

  • Filtration apparatus

  • Drying oven

Procedure:

  • Disperse the this compound particles in deionized water.

  • Prepare a solution of aluminum sulfate in deionized water.

  • Add the aluminum sulfate solution to the pigment dispersion.

  • Induce the hydrolysis of the aluminum sulfate to form hydrated alumina (Al(OH)₃) by adjusting the pH and temperature of the suspension. This will cause the hydrated alumina to precipitate onto the surface of the pigment particles.

  • Control the coating morphology (e.g., film, floccules, or dots) by carefully managing the reaction conditions such as pH, temperature, and the concentration of the aluminum precursor.

  • After the coating process is complete, filter the suspension to collect the coated pigment.

  • Wash the pigment thoroughly with deionized water to remove any unreacted precursors or byproducts.

  • Dry the hydrated alumina-coated this compound.

Expected Outcome:

The pigment particles will be coated with a layer of hydrated alumina, which significantly enhances their UV diffuse reflection, high-temperature resistance, and solvent resistance.[1]

Visualizations

The following diagrams illustrate the experimental workflows and the conceptual mechanism of stability improvement through encapsulation.

Encapsulation_Workflow cluster_hydrothermal Protocol 1 & 2: Hydrothermal Treatment & Kaolin Coating cluster_silica Protocol 3: Silica Fume Encapsulation cluster_alumina Protocol 4: Hydrated Alumina Coating P1_Start α-Phase this compound P1_Hydrothermal Hydrothermal Treatment (140-150°C) P1_Start->P1_Hydrothermal P1_Gamma γ-Phase this compound P1_Hydrothermal->P1_Gamma P2_Kaolin Kaolin Addition & Mixing P1_Gamma->P2_Kaolin P2_Coating Hydrothermal Coating P2_Kaolin->P2_Coating P2_End Kaolin-Coated γ-Phase Pigment P2_Coating->P2_End P3_Start Diazonium Salt Solution P3_Silica Add Silica Fume P3_Start->P3_Silica P3_Coupling Add Coupling Component P3_Silica->P3_Coupling P3_Reaction In-situ Pigment Formation P3_Coupling->P3_Reaction P3_End Silica-Coated Pigment P3_Reaction->P3_End P4_Start This compound Dispersion P4_Alumina Add Al₂(SO₄)₃ Solution P4_Start->P4_Alumina P4_Hydrolysis Induce Hydrolysis (pH/Temp Control) P4_Alumina->P4_Hydrolysis P4_End Alumina-Coated Pigment P4_Hydrolysis->P4_End

Caption: Experimental workflows for the encapsulation of this compound.

Stability_Mechanism cluster_core Core-Shell Structure cluster_stressors Environmental Stressors Core This compound (Core) Shell Inorganic Shell (Kaolin, Silica, Alumina) Improved_Stability Improved Stability (Lightfastness, Thermal, Chemical) Core->Improved_Stability results in Protection Protective Barrier Shell->Protection acts as Light UV Radiation Light->Protection Heat Thermal Energy Heat->Protection Chemicals Solvents Chemicals->Protection Protection->Core shields

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Lightfastness of Pigment Red 170 in Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development working to improve the lightfastness of Pigment Red 170 in coating formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its lightfastness a concern?

A1: this compound (C.I. 12475) is a Naphthol AS pigment widely used in coatings, inks, and plastics for its vibrant red color.[1] However, like many organic pigments, it can be susceptible to degradation upon prolonged exposure to light, particularly UV radiation, leading to color fading and a reduction in the coating's aesthetic and functional lifespan.

Q2: What are the main factors influencing the lightfastness of this compound in a coating?

A2: The lightfastness of this compound is influenced by several factors including:

  • Crystal Form: this compound exists in different crystal forms, primarily the more opaque, yellowish F3RK type and the more transparent, bluish F5RK type. The F3RK form generally exhibits better lightfastness.[1][2]

  • Particle Size and Distribution: A narrow and uniform particle size distribution can enhance lightfastness.

  • Coating Formulation: The choice of resin, solvents, and additives in the coating system plays a crucial role. The incorporation of UV absorbers and Hindered Amine Light Stabilizers (HALS) can significantly improve lightfastness.[3]

  • Pigment Concentration: The concentration of the pigment in the coating can affect its stability.

  • Substrate: The nature of the substrate being coated can also have an influence.

Q3: What are the common grades of this compound and how do they differ in lightfastness?

A3: The two common grades of this compound are:

  • F3RK: This is an opaque and more yellowish shade of this compound. It is known for its high hiding power and is generally more stable and solvent-resistant, with a lightfastness rating of 7 on the Blue Wool Scale.[2][4]

  • F5RK: This is a transparent and more bluish shade. While it offers high tinting strength, it typically has a lower lightfastness rating of 6 on the Blue Wool Scale.[2][4]

Q4: How can the lightfastness of this compound be improved?

A4: Several strategies can be employed to enhance the lightfastness of this compound:

  • Surface Modification: Coating the pigment particles with inorganic materials like silica fume, kaolin, or hydrated alumina can improve their stability.[5][6][7]

  • Use of Stabilizers: Incorporating UV absorbers and HALS into the coating formulation is a highly effective method. UV absorbers filter out harmful UV radiation, while HALS trap free radicals generated during photodegradation.[3]

  • Proper Dispersion: Ensuring the pigment is well-dispersed in the coating matrix is essential for optimal performance.

  • Selection of Crystal Form: Choosing the more lightfast F3RK grade is recommended for applications requiring high durability.[2]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Rapid color fading of the coating upon light exposure. 1. Incorrect grade of this compound used. 2. Absence or insufficient amount of light stabilizers. 3. Poor dispersion of the pigment. 4. Incompatible coating formulation.1. Verify the grade of this compound. For high lightfastness requirements, use the F3RK grade. 2. Incorporate a suitable UV absorber and HALS package into your formulation. 3. Optimize your dispersion process to ensure a uniform distribution of pigment particles. 4. Review the compatibility of the pigment with the resin and other components of the coating.
Chalking or loss of gloss in the coating. 1. Degradation of the polymer binder due to UV exposure. 2. Insufficient protection from light stabilizers.1. Add or increase the concentration of HALS to protect the polymer binder from degradation. 2. Ensure an adequate concentration of both UV absorber and HALS is used.
Inconsistent lightfastness results between batches. 1. Variability in the this compound raw material. 2. Inconsistent dispersion quality. 3. Variations in the concentration of stabilizers.1. Source this compound from a reputable supplier and perform quality control checks on incoming material. 2. Standardize the dispersion procedure and equipment settings. 3. Ensure accurate and consistent addition of UV absorbers and HALS.

Quantitative Data Summary

This compound Type Modification/Additive Lightfastness (Blue Wool Scale) Reference
Standard (unspecified)None--
Standard (unspecified)Silica Fume CoatingEnhanced by one grade[5]
F5RK (Transparent)None6[2][4]
F3RK (Opaque)None7[2][4]

Experimental Protocols

Surface Modification of this compound with Kaolin via Hydrothermal Treatment

This protocol describes a method to improve the properties of this compound by transforming its crystal phase and coating it with kaolin.[7]

Materials:

  • This compound (α-phase)

  • Kaolin

  • Deionized water

  • Autoclave

  • Oven

  • Filtration apparatus

Procedure:

  • Preparation of Pigment Slurry: Disperse a specific weight of this compound and kaolin in deionized water in an autoclave.

  • Hydrothermal Treatment: Seal the autoclave and heat it in an oven to 140-150°C for a specified duration (e.g., 90-180 minutes) to induce the transformation from the α-phase to the more stable γ-phase.

  • Cooling and Filtration: After the treatment, allow the autoclave to cool down to room temperature. Filter the pigment slurry and wash the filter cake with deionized water until the filtrate is neutral.

  • Drying: Dry the modified pigment in an oven at 80°C.

  • Characterization: Analyze the treated pigment for changes in crystal phase (e.g., via XRD), particle size, and morphology (e.g., via SEM).

  • Lightfastness Testing: Incorporate the modified pigment into a coating formulation and perform lightfastness testing according to standard methods (e.g., ASTM D4303).

Evaluation of UV Absorbers and HALS in a Coating Formulation

This protocol provides a general method for assessing the effectiveness of light stabilizers in a coating containing this compound.

Materials:

  • This compound

  • Coating resin (e.g., acrylic, polyurethane)

  • Solvents

  • UV absorber (e.g., benzotriazole or triazine type)

  • Hindered Amine Light Stabilizer (HALS)

  • Substrate panels (e.g., steel, aluminum)

  • Film applicator

  • Accelerated weathering chamber (e.g., QUV or Xenon arc)

  • Spectrocolorimeter

  • Gloss meter

Procedure:

  • Formulation Preparation:

    • Prepare a control coating formulation containing this compound without any light stabilizers.

    • Prepare experimental formulations by adding varying concentrations of the UV absorber, HALS, or a combination of both to the control formulation.

  • Dispersion: Disperse the pigment and additives in the resin and solvent mixture using appropriate dispersion equipment (e.g., high-speed disperser, bead mill) to achieve a specified fineness of grind.

  • Film Application: Apply the coatings to the substrate panels at a uniform thickness using a film applicator.

  • Curing: Cure the coated panels according to the resin manufacturer's recommendations.

  • Initial Measurements: Before exposure, measure the initial color (CIELAB values) and gloss of each panel.

  • Accelerated Weathering: Place the panels in an accelerated weathering chamber and expose them to a defined cycle of UV radiation and moisture for a specified duration (e.g., 500, 1000, 2000 hours).

  • Periodic Evaluation: At regular intervals, remove the panels and measure the color and gloss. Calculate the color change (ΔE*) and percent gloss retention.

  • Data Analysis: Compare the color change and gloss retention of the stabilized formulations to the control to determine the efficacy of the UV absorber and HALS package.

Visualizations

UV UV Radiation Pigment This compound UV->Pigment excites Degradation Photodegradation Pigment->Degradation initiates Fading Color Fading Degradation->Fading Modification Surface Modification (Silica, Kaolin, Alumina) Modification->Pigment protects Stabilizers UV Absorbers & HALS Stabilizers->Degradation inhibits

Caption: Factors influencing the photodegradation of this compound.

Start Poor Lightfastness Observed CheckGrade Check Pigment Grade (F3RK or F5RK?) Start->CheckGrade UseF3RK Use F3RK Grade CheckGrade->UseF3RK F5RK used CheckStabilizers Are Light Stabilizers Present? CheckGrade->CheckStabilizers F3RK used UseF3RK->CheckStabilizers AddStabilizers Add UV Absorber & HALS CheckStabilizers->AddStabilizers No CheckDispersion Evaluate Pigment Dispersion CheckStabilizers->CheckDispersion Yes AddStabilizers->CheckDispersion OptimizeDispersion Optimize Dispersion Process CheckDispersion->OptimizeDispersion Poor ConsiderModification Consider Surface Modification CheckDispersion->ConsiderModification Good OptimizeDispersion->ConsiderModification End Improved Lightfastness ConsiderModification->End

Caption: Troubleshooting workflow for poor lightfastness of this compound.

References

Technical Support Center: Preventing Agglomeration of Pigment Red 170 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the agglomeration of Pigment Red 170 nanoparticles during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound nanoparticle agglomeration?

A1: Agglomeration of this compound nanoparticles is primarily driven by the tendency of individual particles to reduce their high surface energy by clumping together. This is influenced by several factors including:

  • Van der Waals forces: Attractive forces between particles that are significant at the nanoscale.

  • Intermolecular interactions: Hydrogen bonding and π-π stacking between the organic pigment molecules can lead to strong attractions.[1]

  • Surface charge: Insufficient electrostatic repulsion between particles, often indicated by a low absolute zeta potential, allows them to approach and bind.

  • Solvent effects: Poor wetting of the nanoparticle surface by the dispersion medium can lead to agglomeration.

  • Drying process: During drying, capillary forces can draw particles together, leading to irreversible aggregation.[1]

Q2: What is zeta potential, and why is it crucial for preventing agglomeration?

A2: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension. It is a key indicator of the stability of a colloidal dispersion. A high absolute zeta potential (typically > ±30 mV) indicates strong electrostatic repulsion between particles, which prevents them from coming close enough to agglomerate. Conversely, a low zeta potential (approaching 0 mV) suggests that the attractive forces may dominate, leading to instability and agglomeration. For instance, a self-dispersing this compound has been reported with a zeta potential of -45.4 mV at neutral pH, indicating good stability.[2]

Q3: How does pH influence the stability of this compound nanoparticle dispersions?

A3: The pH of the dispersion medium can significantly affect the surface charge of this compound nanoparticles and, consequently, their stability. The surface of the pigment particles may contain functional groups that can be protonated or deprotonated depending on the pH, altering the surface charge and the zeta potential. For many organic pigments, stability is enhanced at either acidic or alkaline pH values where the surface charge is maximized, leading to stronger electrostatic repulsion. The pH at which the zeta potential is zero is known as the isoelectric point (IEP), and at this pH, the dispersion is least stable and most prone to agglomeration. For some modified this compound particles, stable dispersions have been achieved at a pH of 5.[3]

Q4: What are the common methods to prevent the agglomeration of this compound nanoparticles?

A4: The most effective methods to prevent agglomeration involve modifying the surface of the nanoparticles to counteract the attractive forces. These methods can be broadly categorized as:

  • Electrostatic Stabilization: This involves creating a significant surface charge on the particles to induce strong electrostatic repulsion. This is often achieved by the adsorption of charged molecules (dispersants) or by controlling the pH of the dispersion.

  • Steric Stabilization: This method involves the adsorption of polymers or large non-ionic surfactants onto the nanoparticle surface. The adsorbed layers create a physical barrier that prevents the particles from approaching each other.

  • Electrosteric Stabilization: This is a combination of both electrostatic and steric stabilization, providing a robust method for preventing agglomeration. This is often achieved using polyelectrolytes.

  • Surface Coating: Encapsulating the nanoparticles with an inorganic shell, such as silica, alumina, or kaolin, can physically prevent direct contact and improve dispersibility and stability.[1][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Immediate agglomeration upon dispersion in an aqueous solution. 1. Poor wetting of the hydrophobic pigment surface. 2. Low surface charge (zeta potential near zero).1. Pre-wet the pigment powder with a small amount of a water-miscible solvent (e.g., ethanol, isopropanol) before adding the aqueous medium. 2. Add a suitable surfactant or dispersant to the dispersion medium before introducing the pigment. 3. Adjust the pH of the medium to a value away from the isoelectric point of the pigment.
Agglomeration observed after a period of storage. 1. Insufficient long-term stabilization. 2. Changes in pH or ionic strength of the medium over time.1. Use a polymeric dispersant that provides strong steric hindrance. 2. Consider a surface coating with a stable inorganic layer (e.g., silica). 3. Buffer the dispersion to maintain a constant pH. 4. Minimize the ionic strength of the medium if electrostatic stabilization is the primary mechanism.
Re-agglomeration after sonication. 1. Sonication parameters are not optimized (insufficient energy to break agglomerates or excessive energy causing particle damage and re-agglomeration). 2. Lack of a stabilizing agent to prevent re-association after deagglomeration.1. Optimize sonication parameters (power, time, pulse mode, temperature control). Use a high-intensity ultrasonic probe. 2. Ensure a sufficient concentration of a suitable dispersant is present in the solution before sonication.
Formation of large, hard aggregates after drying and difficulty in redispersion. 1. Strong capillary forces during solvent evaporation. 2. Chemical bonding or fusion between particles at high temperatures.1. Employ freeze-drying (lyophilization) instead of oven-drying to minimize capillary forces. 2. Incorporate a redispersion aid, such as a water-soluble polymer, before drying. 3. If oven-drying is necessary, use the lowest possible temperature.
Inconsistent dispersion results between batches. 1. Variation in raw material quality (pigment, solvent, dispersant). 2. Inconsistent experimental procedure (e.g., sonication time, mixing speed).1. Characterize incoming raw materials for consistency. 2. Standardize all experimental parameters and document them carefully. 3. Ensure proper cleaning of all equipment to avoid cross-contamination.

Quantitative Data on Stabilization

The following tables summarize quantitative data for the stabilization of this compound and similar organic pigment nanoparticles.

Table 1: Effect of Surface Modification on this compound Nanoparticle Properties

Modification Method Modifier Resulting Particle Size (nm) Zeta Potential (mV) Key Improvements Reference
Self-dispersingSulfonic acid groups134.5-45.4 (at neutral pH)Good dispersion stability in water without additional dispersants.[2]
Inorganic CoatingHydrous AluminaNot specifiedInvestigatedImproved thermal stability and solvent resistance.[1]
Inorganic CoatingKaolinSmaller with narrow distributionNot specifiedImproved hydrophilicity, flowability, and thermal stability.[3]
Surfactant ModificationQuaternary ammonium salt with siloxaneSmall particle sizeNot specifiedGood wettability, high flowability, and excellent dispersion stability.[3]
Polymer AdsorptionCationic macromolecular RAFT agentsMonodispersed colloidal particlesNot specifiedExcellent dispersion stability during freeze-thaw cycles, storage, and pH variation.[3]

Table 2: Representative Effect of Polymeric Dispersant Concentration on Organic Pigment Nanoparticle Dispersion (Illustrative Example)

Dispersant Concentration (wt% on pigment) Average Particle Size (nm) Zeta Potential (mV) Observation
Polymeric Dispersant A10250-25Initial dispersion, some agglomerates present.
Polymeric Dispersant A20150-35Good dispersion with improved stability.
Polymeric Dispersant A30145-38Optimal dispersion, stable suspension.
Polymeric Dispersant A40160-36Potential for bridging flocculation due to excess dispersant.

Note: This table is illustrative and the optimal dispersant concentration will vary depending on the specific dispersant, pigment, and dispersion medium.

Experimental Protocols

Protocol 1: General Dispersion of this compound Nanoparticles using Ultrasonication

This protocol provides a general procedure for dispersing this compound nanoparticle powder in an aqueous medium.

Materials:

  • This compound nanoparticle powder

  • Deionized water (or desired aqueous buffer)

  • Wetting agent (e.g., Isopropanol)

  • Dispersant (e.g., a suitable polymeric dispersant)

  • High-intensity ultrasonic probe (sonicator)

  • Ice bath

  • Beaker or vial

Procedure:

  • Preparation of Dispersion Medium:

    • In a beaker, prepare the required volume of deionized water.

    • Add the chosen dispersant to the water at the desired concentration and stir until fully dissolved.

  • Pre-wetting the Pigment:

    • Weigh the desired amount of this compound powder.

    • Add a few drops of isopropanol to the powder to form a paste. This helps in displacing trapped air and improves wetting.

  • Dispersion:

    • Add the pigment paste to the dispersion medium while stirring.

    • Place the beaker in an ice bath to dissipate heat generated during sonication.

    • Immerse the tip of the ultrasonic probe into the suspension (approximately 1-2 cm from the surface).

    • Sonicate the suspension. Typical starting parameters are 40-60% amplitude, with a pulse of 5 seconds on and 5 seconds off, for a total sonication time of 15-30 minutes. These parameters should be optimized for your specific system.

  • Post-treatment:

    • After sonication, allow the dispersion to cool to room temperature.

    • Characterize the dispersion for particle size and zeta potential.

Protocol 2: Surface Modification of this compound with Kaolin (Adapted from Literature)[3]

This protocol describes a method for coating this compound nanoparticles with kaolin to improve their properties.

Materials:

  • This compound

  • Kaolin

  • Deionized water

  • Autoclave

  • Filtration apparatus

  • Drying oven

Procedure:

  • Hydrothermal Treatment of this compound:

    • Disperse this compound in deionized water.

    • Transfer the suspension to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave in an oven at 140-150°C for 90-180 minutes to induce phase transformation and improve crystallinity.

    • Allow the autoclave to cool to room temperature.

  • Kaolin Coating:

    • Prepare a suspension of kaolin in deionized water.

    • Add the kaolin suspension to the hydrothermally treated this compound suspension. The concentration of kaolin can be varied to optimize the coating.

    • Stir the mixture vigorously for a specified period (e.g., 1-2 hours) to facilitate the coating of kaolin onto the pigment surface.

  • Purification and Drying:

    • Filter the modified pigment suspension.

    • Wash the filter cake repeatedly with deionized water until the filtrate is neutral.

    • Dry the modified pigment in an oven at 80°C.

Visualizations

experimental_workflow_dispersion cluster_prep Preparation cluster_process Processing cluster_analysis Analysis start Start medium Prepare Dispersion Medium (Water + Dispersant) start->medium pigment Weigh this compound start->pigment mix Add Pigment to Medium medium->mix prewet Pre-wet Pigment (e.g., with Isopropanol) pigment->prewet prewet->mix sonicate Ultrasonication (with cooling) mix->sonicate cool Cool to Room Temperature sonicate->cool characterize Characterize Dispersion (Particle Size, Zeta Potential) cool->characterize end End characterize->end

Caption: Experimental workflow for the dispersion of this compound nanoparticles.

logical_relationship_stabilization cluster_causes cluster_prevention agglomeration This compound Nanoparticle Agglomeration causes Driving Forces agglomeration->causes is caused by vdw Van der Waals Forces hbond Hydrogen Bonding charge Low Surface Charge prevention Prevention Strategies prevention->agglomeration counteracts stabilization Dispersion Stability prevention->stabilization leads to electrostatic Electrostatic Stabilization steric Steric Stabilization coating Surface Coating

References

Technical Support Center: Optimization of Pigment Red 170 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pigment Red 170. Our aim is to help you optimize your synthesis for both yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical reaction for synthesizing this compound?

A1: The synthesis of this compound is a classic two-step process involving:

  • Diazotization: The conversion of a primary aromatic amine, specifically p-aminobenzamide, into a diazonium salt. This reaction is carried out in an acidic medium at low temperatures.[1][2]

  • Azo Coupling: The subsequent reaction of the diazonium salt with a coupling component, Naphthol AS-PH (3-hydroxy-2-naphthoic acid (2-ethoxy)anilide), to form the final azo pigment.[1][2]

Q2: Why is strict temperature control (0-5 °C) so critical during the diazotization step?

A2: Aryl diazonium salts are thermally unstable.[3] Maintaining a low temperature is crucial to prevent the decomposition of the diazonium salt, which would otherwise evolve nitrogen gas and form unwanted phenol byproducts. This decomposition significantly reduces the yield of the desired pigment and can, in some instances, be explosive.[3]

Q3: What is the optimal pH for the azo coupling reaction with Naphthol AS-PH?

A3: The azo coupling reaction with a phenolic compound like Naphthol AS-PH requires a mildly alkaline pH.[3][4] These conditions are necessary to deprotonate the hydroxyl group of the phenol, forming the more reactive phenoxide ion. The increased electron density on the phenoxide ion facilitates the electrophilic attack by the diazonium cation.[3] A pH that is too low will result in a sluggish or incomplete reaction.

Q4: My final product has poor thermal stability and weather resistance. How can I improve these properties?

A4: The initial synthesis of this compound often produces the α-crystal phase, which is less stable.[2][5] To enhance properties such as thermal stability, lightfastness, and tinctorial strength, a post-synthesis hydrothermal treatment is recommended.[5][6][7] This process converts the unstable α-phase into the more stable γ-phase.[5][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield Decomposition of Diazonium Salt: The temperature during diazotization exceeded 5-10 °C.[3][9]Maintain a strict temperature range of 0-5 °C throughout the addition of sodium nitrite using an ice bath.[3]
Incorrect pH during Diazotization: The reaction medium was not sufficiently acidic.Ensure a strongly acidic environment by using an adequate amount of mineral acid (e.g., HCl) to generate nitrous acid in situ.[9]
Incorrect pH during Coupling: The pH of the coupling reaction was too low (acidic).For phenolic couplers like Naphthol AS-PH, adjust the pH to a mildly alkaline range (typically pH 9-12) to form the reactive phenoxide ion.[3][4]
Formation of Tarry or Oily Product Localized High Concentration of Reagents: The diazonium salt solution was added too quickly.Add the diazonium salt solution dropwise to the coupling component solution with vigorous stirring.[3]
Incorrect Stoichiometry: Molar ratios of reactants were incorrect.Use a slight excess of the coupling component (1.001 to 1.10 equivalents) relative to the diazo component.[4]
Poor Color Strength (Tinctorial Strength) Presence of Unstable α-Crystal Phase: The initial synthesis product has not been phase-converted.[5]Perform a hydrothermal treatment on the crude pigment to convert the α-phase to the more stable and vibrant γ-phase.[5][7]
Product is Difficult to Filter Very Fine Particle Size: Rapid precipitation can lead to the formation of very small particles.Consider adding a resin soap and calcium chloride solution after coupling and boiling to aid in particle size control and filtration.[4]

Experimental Protocols

Protocol 1: Synthesis of α-Phase this compound

1. Preparation of the Diazonium Salt Solution:

  • In a beaker, suspend 13.7 g (0.100 mol) of p-aminobenzamide in 100 mL of cold deionized water.[5]

  • Add 13.7 g of 36% hydrochloric acid and stir for 20 minutes.[5]

  • Add crushed ice to lower the temperature to 0 °C.[5]

  • Slowly add a 30% sodium nitrite solution (7.0 g in ~23 mL water) while maintaining the temperature between 0-5 °C.[5]

  • After the addition is complete, stir for an additional 15-30 minutes.

  • To remove excess nitrous acid, a small amount of sulfamic acid can be added.[5][6]

2. Preparation of the Coupling Component Solution:

  • In a separate beaker, dissolve 32.5 g (0.105 mol) of Naphthol AS-PH in 200 mL of deionized water containing 10.5 g of sodium hydroxide.[5][6]

  • Heat the solution to 65 °C until the Naphthol AS-PH is completely dissolved, then cool.[5][6]

3. Azo Coupling Reaction:

  • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

  • Maintain the temperature between 10-25 °C and the pH at approximately 4.6.[5][6]

  • Continue stirring for 1-2 hours to ensure the completion of the reaction.

  • The precipitated pigment is then collected by filtration, washed with water until neutral, and dried.

Protocol 2: Hydrothermal Treatment for γ-Phase Conversion

1. Preparation:

  • Prepare an aqueous slurry of the α-phase this compound filter cake.[4]

2. Hydrothermal Treatment:

  • Transfer the slurry to a pressure-resistant autoclave.

  • Heat the autoclave to the desired temperature (e.g., 130-150 °C) and maintain for a specified duration (see table below).[1][2][7]

3. Isolation:

  • After cooling, filter the pigment suspension.

  • Wash the filter cake with deionized water until the filtrate is neutral.

  • Dry the final γ-phase this compound product.

Quantitative Data Summary

Table 1: Effect of Hydrothermal Treatment on Crystal Phase Conversion and Tinctorial Strength

Treatment Temperature (°C)Treatment Time (min)Resulting PhaseTinctorial Strength (%)
140180Complete γ-phase141.2[6]
15090Complete γ-phaseNot specified
With Kaolin Modificationγ-phase189.5[5][7]

Visualizations

SynthesisWorkflow cluster_diazotization Diazotization cluster_coupling_prep Coupling Component Prep cluster_azo_coupling Azo Coupling cluster_finishing Finishing p_aminobenzamide p-Aminobenzamide hcl_na_nitrite HCl, NaNO2 0-5 °C p_aminobenzamide->hcl_na_nitrite Reacts with diazonium_salt Diazonium Salt Solution hcl_na_nitrite->diazonium_salt Forms coupling_reaction Coupling Reaction 10-25 °C, pH ~4.6 diazonium_salt->coupling_reaction naphthol_as_ph Naphthol AS-PH naoh NaOH 65 °C naphthol_as_ph->naoh Dissolves in coupling_solution Coupling Solution naoh->coupling_solution Forms coupling_solution->coupling_reaction alpha_pigment α-Phase this compound (Crude Product) coupling_reaction->alpha_pigment Yields hydrothermal Hydrothermal Treatment 130-150 °C alpha_pigment->hydrothermal Optional Conversion gamma_pigment γ-Phase this compound (High Performance) hydrothermal->gamma_pigment Yields

Caption: Workflow for the synthesis and optimization of this compound.

TroubleshootingTree start Low Yield or Purity Issue check_temp Was Diazotization Temp < 10°C? start->check_temp check_coupling_ph Was Coupling pH Alkaline? check_temp->check_coupling_ph Yes sol_temp Maintain 0-5°C with Ice Bath check_temp->sol_temp No check_addition Slow Dropwise Addition? check_coupling_ph->check_addition Yes sol_ph Adjust pH to 9-12 with Base check_coupling_ph->sol_ph No check_phase Poor Color Strength? check_addition->check_phase Yes sol_addition Ensure Slow Addition with Vigorous Stirring check_addition->sol_addition No sol_phase Perform Hydrothermal Treatment check_phase->sol_phase Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Troubleshooting Dispersion Issues of PR170 in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering dispersion issues with Pigment Red 170 (PR170) in non-polar solvents. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges and provide actionable solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PR170) and what are its basic properties?

This compound (PR170) is a synthetic organic pigment belonging to the naphthol AS pigment category.[1][2] It is chemically identified as N-(4-carbamoylphenyl)-4-[(4-carbamoylphenyl)diazenyl]-3-hydroxynaphthalene-2-carboxamide.[3] PR170 is known for its bright, vivid red hue, excellent lightfastness, and good weather resistance.[1][3][4] It is produced in various crystal forms, with the most common being F3RK (opaque) and F5RK (transparent), which differ in their crystal modifications and exhibit different levels of opacity and stability.[1] The F3RK version is generally more stable than the F5RK version.[1]

Q2: Why am I experiencing poor dispersion of PR170 in my non-polar solvent system?

Poor dispersion of organic pigments like PR170 in non-polar solvents is a common issue stemming from the inherent chemical nature of the pigment and the solvent.[5][6] Organic pigments often have a non-polar surface, which can lead to difficulties in wetting and stabilization in non-polar media, resulting in particle agglomeration.[5][6] The extensive hydrogen bonding within the crystal structure of PR170 contributes to strong cohesive forces between pigment particles, making them difficult to separate and stabilize.[3][7]

Q3: What are the initial signs of poor PR170 dispersion?

The primary indicators of poor dispersion include:

  • Agglomeration: Visible clumps or particles in the dispersion.

  • Flocculation: The formation of loose clusters of pigment particles after initial dispersion.

  • Poor color strength: The resulting color is weaker than expected.

  • Low gloss: In coating applications, a poorly dispersed pigment can lead to a dull or hazy finish.

  • Sedimentation: Pigment particles settling out of the solvent over time.

Troubleshooting Guide

Issue 1: Agglomeration and Flocculation During Dispersion

Cause: Insufficient wetting of the pigment surface and weak stabilization of the dispersed particles. The strong intermolecular forces (like van der Waals forces and hydrogen bonding) between PR170 particles cause them to re-agglomerate.[3]

Solution:

  • Optimize Dispersant Selection: The choice of dispersant is critical for stabilizing pigment particles in non-polar systems.[5] Polymeric dispersants are often more effective than surfactant-like dispersants for organic pigments in non-polar media because they provide steric hindrance.[5][6]

    • Recommendation: Use a polymeric dispersant with anchor groups that have an affinity for the PR170 surface and polymeric chains that are soluble in the non-polar solvent. Cationic anchor groups are often more suitable for organic pigments.[5][6]

  • Surface Treatment of PR170: Modifying the surface of the pigment can significantly improve its compatibility with non-polar solvents.[8][9]

    • Recommendation: Consider using a surface-treated grade of PR170 or implementing a surface treatment protocol. Treatments can involve adsorbing a thin layer of a compatible polymer onto the pigment surface.[8]

Experimental Protocol: Dispersant Screening

  • Preparation: Prepare a series of small-scale dispersions of PR170 in the target non-polar solvent.

  • Dispersant Addition: To each dispersion, add a different type of polymeric dispersant at varying concentrations (e.g., 1%, 2%, 5% based on pigment weight).

  • Dispersion Process: Use a high-shear mixer or ultrasonicator for a standardized amount of time to disperse the pigment.

  • Evaluation: Visually inspect the dispersions for signs of agglomeration. Measure particle size distribution using techniques like dynamic light scattering (DLS).

  • Stability Test: Allow the dispersions to stand for 24-48 hours and observe for any signs of settling or flocculation.

Issue 2: Low Color Strength and Poor Opacity/Transparency

Cause: Incomplete deagglomeration of the pigment particles. The presence of agglomerates reduces the effective surface area of the pigment that can interact with light, leading to lower color strength. The crystal form of PR170 also plays a significant role in its opacity.[1]

Solution:

  • Optimize Dispersion Energy: The mechanical energy applied during dispersion is crucial for breaking down agglomerates into primary particles.

    • Recommendation: Increase the mixing time, speed, or use a more efficient dispersion method like bead milling.

  • Select the Appropriate PR170 Grade: For applications requiring high opacity, the F3RK grade is recommended. For transparent applications, the F5RK grade is more suitable.[1]

Quantitative Data Summary: PR170 Grade Properties

PropertyPR170 F3RKPR170 F5RK
Crystal Modification Opaque VersionTransparent Version[1]
Shade Yellowish RedBluish Red[1]
Stability More StableLess Stable[1]
Typical Application Automotive finishes, industrial paints[1]Printing inks, decorative films[1]

Visualizing Troubleshooting and Dispersion Mechanisms

The following diagrams illustrate the troubleshooting workflow for PR170 dispersion issues and the mechanism of steric stabilization provided by polymeric dispersants.

Troubleshooting_Workflow start Start: Poor PR170 Dispersion issue Identify Issue: Agglomeration, Flocculation, Low Color Strength start->issue check_dispersant Is a dispersant being used? issue->check_dispersant select_dispersant Select appropriate polymeric dispersant check_dispersant->select_dispersant No optimize_dispersant Optimize dispersant concentration check_dispersant->optimize_dispersant Yes check_energy Is dispersion energy sufficient? select_dispersant->check_energy optimize_dispersant->check_energy increase_energy Increase mixing time/intensity (e.g., bead mill) check_energy->increase_energy No check_grade Is the correct PR170 grade being used? (Opaque vs. Transparent) check_energy->check_grade Yes increase_energy->check_grade select_grade Select appropriate PR170 grade (F3RK for opaque, F5RK for transparent) check_grade->select_grade No surface_treatment Consider surface-treated PR170 check_grade->surface_treatment Yes select_grade->surface_treatment end End: Stable Dispersion surface_treatment->end

Caption: Troubleshooting workflow for PR170 dispersion issues.

Steric_Stabilization cluster_unstabilized Unstabilized Pigment Particles cluster_stabilized Steric Stabilization with Polymeric Dispersant p1 PR170 p2 PR170 p1->p2 Agglomeration dp1 PR170 c1 c1 dp1->c1 c2 c2 dp1->c2 c3 c3 dp1->c3 dp2 PR170 c4 c4 dp2->c4 c5 c5 dp2->c5 c6 c6 dp2->c6

Caption: Mechanism of steric stabilization of PR170 particles.

References

Enhancing the thermal stability of Pigment Red 170 for high-temp applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal stability of Pigment Red 170 in high-temperature applications.

Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific problems users may encounter during their experiments, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Significant color change or fading after high-temperature processing. The inherent thermal instability of the α-crystal phase of this compound.[1][2]Convert the pigment to the more stable γ-phase via hydrothermal treatment.[3][4] This process has been shown to enhance thermal stability.
Thermal decomposition of the organic pigment structure.[5]- Coat the pigment particles with an inorganic material such as silica fume, kaolin, or hydrated alumina to create a protective barrier.[6][7][8]- Apply a surface treatment using silane or siloxane coupling agents to improve heat resistance.[1][9]
Interaction between the pigment and the polymer matrix or other additives at elevated temperatures.[5]- Test for compatibility between the pigment and the specific resin system.- Consider the use of high-heat-stable pigments or specially engineered organic pigments for demanding applications.[5]
Poor dispersion of the pigment in the polymer matrix after thermal processing. Agglomeration of pigment particles due to thermal stress.Surface modification with surfactants or a polymer coating can improve wettability and dispersion stability.[1]
The particle size and distribution may be suboptimal for the application.Employ modification techniques like hydrothermal treatment or coating with kaolin, which can lead to a smaller, more uniform particle size distribution.[1][3][10]
"Bleeding" or migration of the pigment in plasticized polymers. The F5RK grade of this compound is known to have issues in PVC applications.[11]Use the F3RK grade of this compound, which has better solvent and migration resistance, especially in flexible PVC.[11]
Inconsistent color and performance from batch to batch. Incomplete crystal phase transformation during synthesis or modification.[1][4]Optimize and strictly control the parameters of the hydrothermal treatment (temperature and time) to ensure complete conversion from the α-phase to the γ-phase.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the thermal instability of this compound?

A1: The primary reason for the thermal instability of this compound is its crystal structure. The pigment can exist in different crystalline forms, or polymorphs, with the initial α-phase being less stable at high temperatures.[1][2][12] For practical applications requiring heat resistance, it must be converted to the more stable γ-phase.[1][4][12]

Q2: How can the thermal stability of this compound be quantitatively measured?

A2: The thermal stability of this compound is commonly evaluated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).[8][13][14] TGA measures the weight loss of a sample as it is heated, indicating the decomposition temperature.[14] Another method involves heating the pigment in a constant temperature oven for a set duration and then measuring the color change (ΔE) with a colorimeter.[13][15][16]

Q3: What are the most effective methods to enhance the thermal stability of this compound?

A3: The most effective methods involve modifying the pigment's crystal phase and/or its surface. These include:

  • Hydrothermal Treatment: This process converts the unstable α-phase to the more thermally stable γ-phase.[4]

  • Inorganic Coating: Encapsulating the pigment particles with a layer of inorganic materials like silica fume, kaolin, or hydrated alumina provides a thermal barrier.[1][6][7]

  • Surface Modification with Silanes/Siloxanes: Adding silane or siloxane to the pigment surface can significantly improve its heat resistance.[1][9]

Q4: By how much can the thermal stability be improved?

A4: The degree of improvement depends on the modification method. For instance, modifying this compound with silica fume to create a core-shell structure has been shown to increase its decomposition temperature by approximately 21°C (from 339°C to 360°C).[8]

Q5: Are there different grades of this compound with varying thermal properties?

A5: Yes, different grades are available, such as F3RK and F5RK.[11] The F3RK grade is noted for its increased hiding power and is suitable for PVC applications, exhibiting better solvent resistance. The F5RK grade is a more transparent, bluish variant that is not recommended for PVC.[11] Some commercial grades are advertised to be stable at processing temperatures up to 260°C.[17]

Data Presentation: Impact of Modification on Thermal Stability

The following table summarizes the quantitative improvements in thermal stability achieved through various modification techniques.

Modification Method Base Pigment Modified Pigment Improvement Metric Reference
Silica Fume Coating This compound (PR170)Core-shell PR170/SilicaMelting Point: 339°CMelting Point: 360°C
Hydrothermal Treatment α-phase PR170γ-phase PR170Enhanced thermal stability (qualitative)Complete conversion at 150°C for 90 min
Kaolin Coating γ-phase PR170Kaolin-modified γ-phase PR170Enhanced thermal stability (qualitative)-
Hydrated Alumina Coating This compoundAlumina-coated PR170Remarkably improved thermal stability (qualitative)-

Experimental Protocols & Methodologies

Key Experiment 1: Hydrothermal Treatment for γ-Phase Conversion

This protocol describes the conversion of the thermally unstable α-phase this compound to the more stable γ-phase.

Objective: To improve the thermal stability of this compound by inducing a phase transformation.

Materials:

  • α-phase this compound

  • Deionized water

  • High-pressure reactor or autoclave

Procedure:

  • Prepare a suspension of α-phase this compound in deionized water.

  • Transfer the suspension to a high-pressure reactor.

  • Heat the reactor to a target temperature (e.g., 140°C or 150°C) and maintain it for a specified duration.[3][4]

    • At 140°C, maintain for 180 minutes.[3]

    • At 150°C, maintain for 90 minutes.[3]

  • After the treatment period, allow the reactor to cool down to room temperature.

  • Filter the suspension to collect the pigment.

  • Wash the pigment with deionized water to remove any impurities.

  • Dry the resulting γ-phase this compound in an oven.

  • Characterization: Confirm the phase transformation using X-ray Diffraction (XRD) analysis.[1] Evaluate thermal stability using TGA.

Key Experiment 2: Silica Fume Surface Coating (In-Situ Method)

This protocol details the in-situ synthesis of this compound on the surface of silica fume particles to create a core-shell structure.

Objective: To enhance the thermal stability of this compound by encapsulating it with a silica layer.

Materials:

  • Silica fume

  • Diazonium salt solution (precursor for PR170)

  • Coupling component (precursor for PR170)

  • Acidic solution (e.g., dilute HCl)

Procedure:

  • Disperse silica fume into the diazonium salt solution under acidic conditions. This step activates the surface of the silica fume.[8]

  • Stir the mixture vigorously to ensure a homogeneous suspension.

  • Slowly add the coupling component dropwise to the suspension.[8]

  • The coupling reaction will occur in-situ, forming this compound that precipitates onto the surface of the silica fume particles.

  • Continue stirring for a set period to ensure the reaction goes to completion.

  • Filter the resulting modified pigment from the solution.

  • Wash the pigment thoroughly with water to remove unreacted precursors and byproducts.

  • Dry the final core-shell modified pigment.

  • Characterization: Analyze the structure using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to confirm the core-shell morphology.[8] Measure thermal stability via TGA/DTA.[8]

Visualizations

Experimental Workflow: Enhancing Thermal Stability

G cluster_start Starting Material cluster_methods Modification Pathways cluster_intermediate Intermediate Products cluster_result Final Outcome start Unstable α-Phase This compound hydrothermal Hydrothermal Treatment start->hydrothermal Phase Transformation coating Inorganic Coating (e.g., Silica, Kaolin) start->coating Encapsulation surface_mod Surface Treatment (e.g., Silanes) start->surface_mod Chemical Modification gamma_phase Stable γ-Phase Pigment hydrothermal->gamma_phase coated_pigment Core-Shell Pigment coating->coated_pigment treated_pigment Surface-Modified Pigment surface_mod->treated_pigment result Enhanced Thermal Stability gamma_phase->result coated_pigment->result treated_pigment->result

Caption: Workflow for improving this compound thermal stability.

Logical Relationship: Troubleshooting Discoloration

G cluster_causes Potential Causes cluster_solutions Corrective Actions issue Issue: Color Fades at High Temp cause1 Unstable α-Crystal Phase issue->cause1 cause2 Pigment Decomposition issue->cause2 cause3 Polymer Interaction issue->cause3 sol1 Perform Hydrothermal Treatment (→ γ-Phase) cause1->sol1 sol2 Apply Inorganic or Silane Coating cause2->sol2 sol3 Verify Pigment-Resin Compatibility cause3->sol3 outcome Outcome: Improved Thermal Stability sol1->outcome sol2->outcome sol3->outcome

Caption: Troubleshooting logic for high-temperature discoloration.

References

Technical Support Center: Advancing Sustainable Production of Pigment Red 170

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on strategies to reduce the environmental impact of Pigment Red 170 (C.I. 12475) production. It offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate the adoption of greener and more sustainable manufacturing processes.

Frequently Asked Questions (FAQs)

Q1: What are the main environmental concerns associated with traditional this compound production?

A1: The conventional synthesis of this compound, an azo pigment, typically involves diazotization and coupling reactions in aqueous media.[1] This process can lead to the generation of large volumes of wastewater containing residual reactants, byproducts, and color, which require extensive treatment before discharge.[2][3] Moreover, the use of hazardous chemicals and energy-intensive steps contribute to the overall environmental footprint of the production.[4]

Q2: What are the primary "green" strategies to mitigate the environmental impact of this compound synthesis?

A2: Key green strategies focus on the principles of green chemistry, including:[5]

  • Solvent-Free or Reduced-Solvent Synthesis: Utilizing methods like mechanical grinding or solid-state reactions to minimize or eliminate the use of solvents, thereby reducing wastewater generation.[3]

  • Use of Inorganic Modifiers: Incorporating inorganic materials like silica fume or kaolin can enhance the pigment's properties, potentially reducing the amount of pigment required for a desired color strength and improving its stability.[6][7][8]

  • Process Intensification: Employing techniques like continuous flow synthesis can offer better control over reaction parameters, potentially leading to higher yields, reduced waste, and lower energy consumption.[9]

  • Wastewater Minimization and Recycling: Implementing closed-loop systems and advanced wastewater treatment technologies to enable water reuse within the manufacturing process.[10]

Q3: Can modifying this compound with inorganic materials be considered a "green" strategy?

A3: Yes. Incorporating inorganic nanomaterials like silica fume or kaolin during the synthesis process can create a core-shell structure.[6][11] This modification can improve properties such as thermal stability, lightfastness, and dispersibility.[11] By enhancing these properties, a smaller amount of the modified pigment may be needed to achieve the same coloristic performance, thus reducing the overall consumption of raw materials and the associated environmental impact.[6] This approach also offers economic benefits by potentially lowering production costs.[6]

Q4: What is mechanochemical synthesis, and how can it be applied to this compound production?

A4: Mechanochemical synthesis, or mechanical grinding, is a solvent-free technique that uses mechanical energy (e.g., from ball milling) to initiate chemical reactions between solid reactants.[3] For azo dyes like this compound, this method offers the potential for a more environmentally friendly process by eliminating the need for large volumes of water or other solvents.[3] The solid reactants are ground together, and the mechanical force provides the energy for the diazotization and coupling reactions to occur.

Troubleshooting Guides

Solvent-Free Mechanical Grinding Synthesis
Issue Possible Causes Troubleshooting Steps
Low Reaction Yield - Insufficient grinding time or intensity.- Poor mixing of reactants.- Inappropriate ratio of reactants.- Increase grinding time and/or rotational speed of the mill.- Ensure reactants are finely powdered and homogeneously mixed before grinding.- Optimize the molar ratio of the diazo and coupling components.
Incomplete Reaction - Formation of agglomerates, preventing reactant contact.- Insufficient energy input.- Add a small amount of a grinding auxiliary (e.g., NaCl) to prevent agglomeration and improve grinding efficiency.- Check the specifications of the grinding equipment to ensure it provides sufficient energy for the reaction.
Color Deviation from Standard - Presence of impurities in the starting materials.- Over-grinding leading to thermal degradation.- Incomplete conversion to the desired crystalline phase.- Use high-purity starting materials.- Monitor the temperature of the grinding jar and use intermittent grinding with cooling periods if necessary.- Analyze the product using X-ray diffraction (XRD) to confirm the crystal phase and adjust grinding parameters accordingly.[12]
Difficulty in Product Isolation and Purification - The product is a fine powder mixed with grinding auxiliaries.- Select a grinding auxiliary that can be easily removed by washing with a solvent in which the pigment is insoluble.- Use filtration and thorough washing to isolate the pure pigment.
Modification with Inorganic Materials (e.g., Silica Fume, Kaolin)
Issue Possible Causes Troubleshooting Steps
Poor Coating of Inorganic Material - Incorrect pH during the in-situ synthesis.- Inadequate dispersion of the inorganic material in the reaction medium.- Carefully control the pH of the reaction mixture as it is crucial for the deposition of the pigment onto the inorganic core.- Use high-shear mixing or sonication to ensure a uniform dispersion of the inorganic nanoparticles before initiating the pigment synthesis.
Agglomeration of Modified Pigment Particles - High concentration of inorganic material.- Inefficient surface treatment of the inorganic core.- Optimize the weight ratio of the inorganic material to the organic pigment.- Consider surface modification of the inorganic particles with a coupling agent to improve compatibility with the organic pigment.
Inconsistent Product Properties (Color Strength, Stability) - Non-uniform particle size distribution of the inorganic core.- Inconsistent coating thickness of the pigment layer.- Use inorganic materials with a narrow and consistent particle size distribution.- Precisely control the reaction kinetics (temperature, addition rates of reactants) to ensure a uniform and controlled deposition of the pigment.

Data Presentation: Comparative Analysis of Synthesis Methods

The following table provides a qualitative and estimated quantitative comparison between traditional aqueous synthesis and greener alternatives for this compound production. It is important to note that specific quantitative data for this compound is limited in publicly available literature; therefore, some values are based on general principles of green chemistry and data from similar azo dye syntheses.

Parameter Traditional Aqueous Synthesis Solvent-Free Mechanical Grinding Inorganic Modification (In-situ Synthesis)
Solvent Usage High (water is the primary medium)None to minimalHigh (water is the primary medium)
Wastewater Generation High volume, contains residual reactants and byproductsMinimal (only from washing steps)High volume, but may have lower pigment concentration in effluent due to improved efficiency
Energy Consumption Moderate to high (heating, stirring, drying)Potentially lower (mechanical energy input, but may require less heating for drying)Moderate to high (similar to traditional)
Reaction Time Several hoursCan be significantly shorterSimilar to traditional
Product Yield Typically highCan be high with optimizationCan be high
Purity of Product Requires extensive washing to remove salts and byproductsMay require washing to remove grinding aidsRequires extensive washing
Environmental Impact High due to wastewater and chemical usage[10]Significantly lower due to solvent elimination[3]Moderate; improved pigment properties can reduce overall environmental load in application[6]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of an Azo Dye via Mechanical Grinding (General Procedure adaptable for this compound)

This protocol is a general representation of a solvent-free mechanochemical approach for azo dye synthesis and would require optimization for the specific synthesis of this compound.

Materials:

  • Diazo component (e.g., p-aminobenzamide for this compound)

  • Coupling component (e.g., Naphthol AS-PH for this compound)[11]

  • Sodium nitrite (NaNO₂)

  • A solid acid (e.g., p-toluenesulfonic acid)

  • Grinding auxiliary (e.g., NaCl, optional)

  • Ball mill with grinding jars and balls (e.g., stainless steel or zirconia)

Methodology:

  • Preparation of Reactants: Ensure all reactants are in a fine powder form. If necessary, grind each solid reactant individually before mixing.

  • Charging the Mill: In a typical experiment, the diazo component, sodium nitrite, and the solid acid are placed in the grinding jar. The molar ratio should be optimized, but a starting point could be a 1:1.1:1.1 ratio of amine:NaNO₂:acid.

  • Diazotization Step: The jar is sealed and milled for a specific duration (e.g., 30-60 minutes) at a set rotational speed. The progress of the diazotization can be monitored by testing for the presence of nitrous acid using starch-iodide paper.[13]

  • Coupling Step: The mill is stopped, and the coupling component is added to the mixture. The molar ratio of the initial amine to the coupling component is typically 1:1.

  • Milling for Coupling: The jar is sealed again and milled for an extended period (e.g., 1-3 hours) to facilitate the coupling reaction.

  • Product Isolation: After the reaction is complete, the solid mixture is removed from the jar. The product is then purified by washing with a suitable solvent (e.g., water, ethanol) to remove any unreacted starting materials and grinding aids.

  • Drying: The purified pigment is dried in an oven at an appropriate temperature (e.g., 60-80 °C).

Workflow Diagram:

SolventFreeSynthesis Reactants Prepare Reactants (Fine Powders) ChargeMill Charge Mill (Diazo Component, NaNO₂, Solid Acid) Reactants->ChargeMill Diazotization Mill for Diazotization ChargeMill->Diazotization AddCoupling Add Coupling Component Diazotization->AddCoupling Coupling Mill for Coupling AddCoupling->Coupling Isolation Isolate and Purify Product (Washing) Coupling->Isolation Drying Dry Final Pigment Isolation->Drying InorganicModification cluster_diazo Diazotization cluster_coupling Coupling Suspension A 4-Aminobenzamide C Diazonium Salt Solution A->C B HCl, NaNO₂ B->C H Coupling Reaction (pH and Temp. Control) C->H D Naphthol AS-PH G Uniform Suspension D->G E Kaolin E->G F NaOH Solution F->G G->H I Modified Pigment Slurry H->I J Filtration & Washing I->J K Drying J->K L Final Modified this compound K->L

References

Technical Support Center: Overcoming Challenges in the Scale-Up of Pigment Red 170 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of Pigment Red 170.

Synthesis and Troubleshooting Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction parameters to ensure high yield, purity, and the desired stable crystal form. The following workflow outlines the key stages and common challenges.

cluster_synthesis Synthesis Stages cluster_post_treatment Post-Treatment & Finishing cluster_challenges Common Challenges start Starting Materials diazotization 1. Diazotization start->diazotization coupling 2. Coupling diazotization->coupling c1 Low Yield diazotization->c1 filtration 3. Filtration & Washing coupling->filtration c3 Poor Color Strength coupling->c3 hydrothermal 4. Hydrothermal Treatment filtration->hydrothermal drying 5. Drying & Pulverization hydrothermal->drying c2 Incorrect Crystal Phase hydrothermal->c2 product Final Product (Stable γ-Phase) drying->product c4 Aggregation Issues drying->c4

Caption: General workflow for this compound synthesis and associated challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis process in a question-and-answer format.

Question 1: What are the primary causes of low pigment yield and how can I mitigate them?

Low yield is a common issue that can often be traced back to the initial diazotization step or the subsequent coupling reaction.

Answer: Potential causes and solutions include:

  • Incomplete Diazotization: The conversion of 4-aminobenzamide to its diazonium salt is temperature-sensitive. Ensure the temperature is maintained between 0°C and 10°C.[1] Temperatures above this range can lead to the decomposition of the unstable diazonium salt.[2][3]

  • Excess Nitrous Acid: Unreacted sodium nitrite can lead to the formation of nitrous acid, which negatively affects the coupling reaction.[4] After diazotization, introduce a quenching agent like sulfamic acid to remove any excess sodium nitrite.[4][5]

  • Incorrect pH During Coupling: The pH for the azo coupling reaction is critical. An optimal pH of around 4.6 is recommended for the addition of the coupling agent.[4][5] Significant deviation can inhibit the reaction or promote side-product formation.

  • Reagent Stoichiometry: Ensure the coupling component, Naphthol AS-PH, is used in a slight excess (e.g., 1.001 to 1.10 equivalents) relative to the diazo component to drive the reaction to completion.[1]

cluster_diazo Diazotization Troubleshooting cluster_coupling Coupling Troubleshooting start Low Yield Observed q1 Check Diazotization Step start->q1 q2 Check Coupling Step start->q2 d1 Was temp. kept between 0-10°C? q1->d1 d2 Was excess NaNO2 quenched with sulfamic acid? q1->d2 c1 Was pH maintained around 4.6? q2->c1 c2 Was coupling agent used in slight excess? q2->c2 remedy Adjust Parameters & Rerun Experiment d1->remedy No d2->remedy No c1->remedy No c2->remedy No

Caption: Troubleshooting logic for diagnosing the cause of low pigment yield.

Question 2: The final pigment has poor color strength and an incorrect shade. What went wrong?

The optical properties of this compound are highly dependent on its crystal structure and particle size.

Answer: The primary cause is likely the presence of the unstable α-phase instead of the more stable and desired γ-phase or φ-phase.[5][6]

  • Crystal Phase: The initial synthesis product is typically the α-phase, which is unstable.[5][6] A post-synthesis hydrothermal treatment is essential to convert it to the more stable γ-phase.[5][7] This is typically achieved by heating the pigment in water under pressure at temperatures between 130°C and 150°C.[1][7][8]

  • Particle Aggregation: Large, aggregated particles can reduce tinctorial strength. Aggregation can occur during the drying process.[5] Ensure efficient washing of the filter cake and controlled drying conditions.

  • Purity: Impurities from side reactions can dull the color. Revisit the troubleshooting steps for low yield, as the same factors (improper temperature, pH, excess nitrite) can lead to impurity formation.

Question 3: My pigment is difficult to disperse and shows significant particle aggregation. How can this be resolved?

Answer: Aggregation is often caused by strong intermolecular forces between pigment particles, especially during drying.[5]

  • Surface Modification: The use of surfactants or surface treatment agents during or after synthesis can significantly improve dispersibility.[5] For example, modifying the pigment with kaolin or silica fume has been shown to reduce aggregation and improve flowability.[5][9]

  • Controlled Drying: Avoid overly aggressive drying temperatures, which can promote hard aggregate formation. A standard procedure is to dry the washed pigment at around 80°C.[4]

  • Milling: After drying, a pulverization or milling step is necessary to break down any remaining aggregates and achieve a fine, uniform particle size.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of this compound? The synthesis is based on an azo coupling reaction between a diazonium salt and a coupling component.[6] The primary starting materials are:

  • Diazo Component: 4-Aminobenzamide (also known as Red Base DB-70).[4][5]

  • Coupling Component: 3-Hydroxy-N-(2-ethoxyphenyl)-2-naphthalenecarboxamide (also known as Naphthol AS-PH).[4][5]

  • Reagents: Sodium nitrite (NaNO₂) and an acid (typically hydrochloric acid, HCl) are required for the diazotization step.

Q2: What are the different crystal phases of this compound and why is this important? this compound is known to exist in several polymorphic forms, most notably the α, β, and γ phases.[5] The initial product of the synthesis is the α-phase, which is thermodynamically unstable.[6] For practical applications, especially in coatings where high stability is required, it must be converted to a more stable form like the γ-phase or φ-phase.[6][8] This conversion enhances properties like weather resistance, thermal stability, and hiding power.[5][7]

Q3: What is the purpose of the post-synthesis hydrothermal treatment? The hydrothermal treatment is a critical step to induce a phase transformation from the unstable α-phase to the stable γ-phase.[7][10] The process involves heating the wet pigment filter cake in water, often in an autoclave, at elevated temperatures (e.g., 140-150°C) for a specific duration (e.g., 90-180 minutes).[5][7] This treatment ensures the final pigment has the desired stability and performance characteristics for its intended applications.[6]

Q4: What are the key safety precautions to consider during the synthesis?

  • Handle the powdered pigment and its precursors with care to avoid inhalation of dust, which can cause respiratory irritation.[6][11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

  • The diazotization reaction involves the formation of an unstable diazonium salt. While generally stable in cold aqueous solutions, these compounds should be handled with care and used promptly without isolation.

  • Work in a well-ventilated area to avoid the buildup of any chemical vapors.[11]

Experimental Protocols

Protocol 1: Synthesis of α-Phase this compound

This protocol is adapted from methodologies described in the literature.[4][5]

1. Preparation of the Diazo Component Solution: a. In a beaker, dissolve 13.7 g (0.100 mol) of 4-Aminobenzamide in 100 mL of cold deionized water. b. Add 13.7 g of 36% hydrochloric acid and stir the mixture for 20 minutes. c. Add crushed ice to lower the temperature to 0°C. d. While stirring vigorously, add a 30% sodium nitrite solution (7.0 g) dropwise over 5 minutes, ensuring the temperature is maintained between 10-15°C. Stir for 1 hour. e. Add sulfamic acid to the solution to decompose any excess sodium nitrite.

2. Preparation of the Coupling Component Solution: a. In a separate beaker, dissolve 32.5 g (0.105 mol) of Naphthol AS-PH in 200 mL of deionized water. b. Add 10.5 g of sodium hydroxide while stirring. c. Heat the solution to 65°C until the Naphthol AS-PH is completely dissolved.

3. Azo Coupling Reaction: a. Cool the diazonium salt solution to 8-10°C. b. Slowly add the coupling agent solution to the diazonium salt solution using a peristaltic pump over 120 minutes. c. Maintain the reaction temperature between 10-25°C and the pH at approximately 4.6. d. After the addition is complete, continue stirring for 10 minutes. e. Filter the resulting pigment slurry and wash the filter cake with deionized water until the filtrate is neutral. The resulting wet cake is the α-phase of this compound.

Protocol 2: Hydrothermal Conversion to γ-Phase this compound

This protocol outlines the conversion of the unstable α-phase to the stable γ-phase.[5][7]

1. Preparation of the Suspension: a. Take the wet filter cake of α-phase this compound (approx. 28.0 g) and suspend it in 100 mL of deionized water in a suitable beaker.

2. Hydrothermal Treatment: a. Transfer the suspension to a laboratory autoclave. b. Seal the autoclave and heat it in an oven to the target temperature (e.g., 140°C or 150°C). c. Hold at the target temperature for the required duration. Complete conversion is reported at 150°C for 90 minutes or at 140°C for 180 minutes.[7]

3. Product Recovery: a. Allow the autoclave to cool completely to room temperature. b. Filter the treated pigment solution. c. Wash the collected pigment with deionized water until the pH is neutral. d. Dry the final product in an oven at 80°C. e. Pulverize the dried pigment to obtain a fine powder of γ-phase this compound.

Data Presentation

Table 1: Example Reactant Stoichiometry
ReagentChemical NameMolar Mass ( g/mol )Amount (g)Moles
Diazo Component4-Aminobenzamide136.1513.70.100
Coupling ComponentNaphthol AS-PH322.3632.50.105
Diazotizing AgentSodium Nitrite69.002.1 (in solution)~0.030
Data adapted from Lv et al. (2023).[5]
Table 2: Critical Process Parameters for Synthesis
StepParameterValuePurpose
Diazotization Temperature0-15°C[4]Stabilize diazonium salt, prevent decomposition
pH< 2[5]Facilitate formation of nitrous acid
Coupling Temperature10-25°C[5]Control reaction rate and prevent side reactions
pH~4.6[5]Optimal for electrophilic substitution on the naphthol ring
Post-Treatment Temperature130-150°C[7][8]Induce α to γ crystal phase transformation
Time90-180 minutes[7]Ensure complete phase conversion
Table 3: Typical Properties and Specifications
PropertyValueReference
Physical Form Red Powder[6]
Heat Resistance 200-240°C[12]
Oil Absorption 35-45 ml/100g[12]
pH Value (in suspension) 6.5-7.5[12]
Light Fastness (1-8 scale) 6-7[13]
Bleeding Resistance (1-5 scale) 5[12]

Chemical Synthesis Pathway

The synthesis of this compound is a classic example of diazotization followed by azo coupling.

cluster_diazo Diazotization cluster_coupling Azo Coupling A 4-Aminobenzamide B Benzenediazonium Salt Derivative A->B + NaNO2, HCl (0-10°C) D This compound (α-Phase) B->D Coupling Reaction (pH ~4.6) C Naphthol AS-PH C->D

Caption: Chemical pathway for the synthesis of this compound.

References

Addressing bleeding and migration of Pigment Red 170 in plastics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address challenges related to bleeding and migration of Pigment Red 170 in plastic applications.

Troubleshooting Guide

Issue: this compound is bleeding or migrating in flexible PVC.

Q1: What are the initial steps to diagnose the cause of this compound bleeding in my flexible PVC formulation?

A1: The initial step is to systematically evaluate the components of your formulation and the processing conditions. Key areas to investigate include the type and concentration of the plasticizer, the processing temperature, and the grade of this compound being used. Migration in flexible PVC is often linked to the partial solubility of the pigment in the plasticizer, which is exacerbated at elevated temperatures.

Q2: I suspect the plasticizer is the primary cause of bleeding. What are my options?

A2: If you suspect the plasticizer is the culprit, consider the following actions:

  • Reduce Plasticizer Concentration: Evaluate if the concentration of the plasticizer can be reduced while still achieving the desired flexibility.

  • Select a Different Plasticizer: Plasticizers with higher molecular weights and lower polarity tend to cause less pigment migration. Consider replacing a portion or all of the existing plasticizer with a more compatible option.

  • Compatibility Study: Conduct a systematic study to evaluate the compatibility of this compound with different plasticizers.

Q3: Can the grade of this compound affect its migration in flexible PVC?

A3: Yes, the grade of this compound can significantly impact its migration resistance. This compound is available in different crystal forms, such as the F3RK (opaque) and F5RK (transparent) types. The F3RK grade is generally more stable and exhibits better resistance to bleeding in plasticized PVC compared to the F5RK grade. Additionally, surface-treated grades of this compound are available, which are designed for improved migration resistance.

Q4: How do processing temperatures influence the bleeding of this compound in flexible PVC?

A4: Higher processing temperatures can increase the solubility of this compound in the plasticizer, leading to increased migration and bleeding. It is crucial to optimize the processing temperature to the lowest possible point that still allows for proper melting and mixing of the compound.

Issue: I am observing blooming of this compound on the surface of polyolefin parts.

Q1: What is the difference between bleeding and blooming?

A1: Bleeding is the migration of a pigment into an adjacent material, causing discoloration. Blooming is the migration of a pigment to the surface of the plastic, forming a visible deposit.

Q2: What are the common causes of this compound blooming in polyolefins (PE, PP)?

A2: Blooming of this compound in polyolefins is often attributed to:

  • High Pigment Concentration: Exceeding the saturation point of the pigment in the polymer can lead to blooming.

  • Processing Temperature: High processing temperatures can cause the pigment to dissolve in the polymer melt. Upon cooling, the pigment may recrystallize on the surface.

  • Incompatibility: Poor compatibility between the pigment and the polyolefin can also contribute to blooming.

  • Additives: Certain additives in the formulation can influence pigment migration.

Q3: How can I prevent this compound from blooming in my polyolefin application?

A3: To mitigate blooming, consider the following:

  • Optimize Pigment Loading: Use the minimum amount of this compound necessary to achieve the desired color.

  • Control Processing Temperatures: Avoid excessive processing temperatures.

  • Improve Dispersion: Ensure the pigment is well-dispersrated in the polymer matrix. The use of a high-quality masterbatch can aid in achieving uniform dispersion.

  • Consider Surface-Treated Pigments: Pigments with surface treatments can exhibit improved compatibility and reduced blooming.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic organic pigment belonging to the naphthol AS pigment family. It is known for its bright, bluish-red shade and good lightfastness and weather resistance. It is widely used in plastics, coatings, and inks.

Q2: What are the different grades of this compound?

A2: this compound is commercially available in two primary crystal modifications:

  • F3RK: An opaque, more yellowish-red shade with better hiding power and higher stability, making it more suitable for applications where bleed resistance is critical, such as in flexible PVC.

  • F5RK: A transparent, more bluish-red shade.

Q3: What are bleeding and migration in the context of pigments in plastics?

A3: Bleeding refers to the transfer of color from a pigmented plastic to another material that it is in contact with. Migration is a broader term that describes the movement of the pigment within the plastic matrix, which can lead to bleeding or blooming (the appearance of the pigment on the plastic's surface).

Q4: Which plastic types are most susceptible to this compound migration?

A4: Plasticized PVC is particularly prone to this compound migration due to the interaction between the pigment and the plasticizers. While less common, migration can also occur in polyolefins under certain conditions, such as high pigment loading and processing temperatures.

Q5: Are there modified versions of this compound with improved migration resistance?

A5: Yes, research has shown that surface modification of this compound can significantly enhance its resistance to migration. Coating the pigment particles with inorganic materials like silica, alumina, or kaolin can create a barrier that reduces the interaction between the pigment and the surrounding polymer matrix and plasticizers. These surface-treated pigments often exhibit improved thermal stability and solvent resistance.

Q6: How can I test for the bleeding and migration of this compound in my plastic parts?

A6: The standard test method for determining the bleeding characteristics of pigments is ASTM D279. This standard outlines two procedures: one for direct solvent extraction and another for overstriping a pigmented film with a white coating to observe color migration.

Data Presentation

Table 1: General Properties and Resistance of this compound Grades

PropertyThis compound F3RK (Opaque)This compound F5RK (Transparent)
Shade Yellowish RedBluish Red
Hiding Power HighLow
Heat Stability Up to 250°CUp to 250°C
Light Fastness (Full Shade) 7-87
Migration Resistance in Plasticized PVC GoodFair to Poor
Bleeding Resistance in Stoving Enamels GoodFair

Note: The values presented are typical and can vary depending on the specific manufacturer and the formulation in which the pigment is used.

Table 2: Troubleshooting Summary for this compound Migration

IssuePotential CauseRecommended Action
Bleeding in Flexible PVC High plasticizer concentrationReduce plasticizer level
Incompatible plasticizerSwitch to a higher molecular weight or less polar plasticizer
High processing temperatureOptimize and lower the processing temperature
Incorrect pigment gradeUse this compound F3RK or a surface-treated grade
Blooming in Polyolefins High pigment concentrationReduce pigment loading
Poor pigment dispersionImprove mixing or use a high-quality masterbatch
High processing temperatureLower the processing temperature

Experimental Protocols

Protocol 1: Evaluation of Pigment Bleeding in Plastics (Adapted from ASTM D279, Method B)

1. Objective: To assess the tendency of this compound to migrate from a colored plastic into a white plastic in direct contact.

2. Materials:

  • Plastic resin (e.g., flexible PVC, LDPE)
  • This compound (sample to be tested)
  • Titanium dioxide (for the white plastic)
  • Plasticizer (if testing in flexible PVC)
  • Processing equipment (e.g., two-roll mill, compression molder)
  • White, unpigmented plastic plaques for comparison
  • Colorimeter

3. Procedure:

4. Reporting:

  • Report the ΔE* value as a measure of bleeding.
  • Include details of the plastic formulation, pigment concentration, test temperature, pressure, and duration.

Mandatory Visualizations

PigmentMigrationMechanism cluster_plastic Plastic Matrix (e.g., Flexible PVC) PigmentRed170 This compound Particles Plasticizer Plasticizer Molecules PigmentRed170->Plasticizer Partial Solubilization ExternalEnvironment Adjacent Material or Surface PigmentRed170->ExternalEnvironment Migration / Bleeding PolymerChains Polymer Chains Plasticizer->PolymerChains Increases Chain Mobility

Caption: Mechanism of this compound migration in a plasticized polymer.

TroubleshootingFlowchart Start Bleeding or Migration of this compound Observed IdentifyPlastic Identify Plastic Type Start->IdentifyPlastic FlexPVC Flexible PVC IdentifyPlastic->FlexPVC PVC Polyolefin Polyolefin IdentifyPlastic->Polyolefin PE, PP, etc. CheckPlasticizer Check Plasticizer Type & Concentration FlexPVC->CheckPlasticizer CheckPigmentConc Check Pigment Concentration Polyolefin->CheckPigmentConc IncompatiblePlasticizer Incompatible Plasticizer? CheckPlasticizer->IncompatiblePlasticizer HighConc Concentration Too High? CheckPigmentConc->HighConc ReduceConc Reduce Pigment Loading HighConc->ReduceConc Yes CheckTemp Check Processing Temperature HighConc->CheckTemp No ReduceConc->CheckTemp ChangePlasticizer Use Higher MW or Less Polar Plasticizer IncompatiblePlasticizer->ChangePlasticizer Yes IncompatiblePlasticizer->CheckTemp No ChangePlasticizer->CheckTemp HighTemp Temperature Too High? CheckTemp->HighTemp LowerTemp Optimize and Lower Processing Temperature HighTemp->LowerTemp Yes ConsiderGrade Consider Pigment Grade and Surface Treatment HighTemp->ConsiderGrade No LowerTemp->ConsiderGrade End Problem Resolved ConsiderGrade->End

Caption: Troubleshooting workflow for this compound bleeding and migration.

Technical Support Center: Optimizing Grimming and Milling of Pigment Red 170

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the grinding and milling processes for Pigment Red 170.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with this compound?

A1: this compound, an important azo pigment, is known for its good color tone and high color brightness. However, it presents several challenges, including low hiding power, inferior weather resistance, thermal instability, and poor flowability.[1][2] To overcome these limitations, surface modification and optimization of the dispersion process are often necessary.[1]

Q2: What are the different crystal forms of this compound, and why are they important?

A2: this compound exists in at least two crystalline forms, known as α-phase and γ-phase. The α-phase is unstable and needs to be converted to the more stable γ-phase for most practical applications.[1] This transformation can be achieved through methods like hydrothermal treatment, which also helps in achieving a smaller particle size and a narrower size distribution.[1][3]

Q3: What is the difference between the F3RK and F5RK grades of this compound?

A3: These two grades represent different crystal forms and have distinct properties. The F3RK grade is a more yellowish, opaque variant with increased hiding power, while the F5RK grade is a transparent, bluish-red pigment.[3] The choice between these grades depends on the specific application requirements, such as the need for transparency or opacity.

Q4: How does particle size affect the final properties of this compound?

A4: Particle size is a critical factor that influences many properties of the final product. A smaller particle size generally leads to a larger surface area, which can result in higher color strength and improved transparency.[4] However, excessively fine particles can be prone to agglomeration. Proper milling is essential to break down agglomerates and achieve a narrow particle size distribution for optimal performance.[5]

Q5: What is the difference between wet and dry milling for this compound?

A5: Dry milling involves the grinding of the dry pigment powder, while wet milling is conducted with the pigment dispersed in a liquid medium. Wet milling is generally preferred for achieving very fine particle sizes and a narrow distribution, as the liquid medium aids in dispersing the particles and preventing re-agglomeration.[6] The choice between wet and dry milling depends on the specific requirements of the application and the desired final particle size.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Color Strength Incomplete dispersion of pigment agglomerates.Increase milling time or energy. Optimize the choice of dispersing agent for better wetting of the pigment surface. For wet milling, ensure the viscosity of the slurry is optimal for the milling media.
Particle size is too large.Adjust milling parameters to achieve a finer particle size. In bead mills, consider using smaller grinding media.[4]
Agglomeration of Milled Pigment High surface energy of fine particles leading to re-agglomeration.Use an appropriate dispersing agent or surface treatment to stabilize the dispersed particles. For wet milling, ensure the concentration of the dispersing agent is sufficient.
Inefficient milling process.Optimize milling parameters such as mill speed, media size, and processing time. In some cases, a combination of different-sized grinding media can be more effective.[4]
Shift in Color Shade (e.g., becoming more yellowish) Changes in the crystal structure of the pigment due to excessive heat or mechanical stress.Monitor and control the temperature during the milling process. For wet milling, the liquid medium can help dissipate heat. Reduce milling intensity if necessary.
Flocculation of pigment particles in the final formulation.Ensure the use of a compatible and effective dispersing agent in the final formulation to maintain particle separation.
Low Flowability of the Pigment Dispersion High pigment concentration or suboptimal dispersing agent.Adjust the pigment-to-liquid ratio in the dispersion. Evaluate different types or concentrations of dispersing agents to reduce the viscosity of the slurry.
Irregular particle shape and wide particle size distribution.Optimize the milling process to achieve more uniform and regular-shaped particles with a narrower size distribution. Surface modification of the pigment can also improve flowability.[1][3]
Difficulty in Achieving Target Particle Size Milling parameters are not optimized.Systematically evaluate the effects of milling speed, media size and loading, and milling time. For bead mills, the tip speed of the agitator is a critical parameter.
The milling media is not effective for the material.The choice of grinding media (material, size, and density) is crucial. For very fine grinding, smaller and denser media are generally more effective.[4]

Data Presentation

Influence of Milling Parameters on Pigment Properties

The following table summarizes the expected impact of key milling parameters on the final properties of this compound, based on studies of similar organic pigments.[4]

Milling Parameter Effect on Particle Size Effect on Color Strength Effect on Energy Consumption
Increased Milling Time DecreaseIncrease (up to a point)Increase
Smaller Grinding Media Size DecreaseIncreaseMay Increase or Decrease depending on efficiency
Higher Pigment Loading May Increase (if viscosity is too high)-Decrease (per unit of pigment)
Higher Mill Speed DecreaseIncreaseIncrease
Crystal Phase Transformation of this compound

The conversion of the unstable α-phase to the stable γ-phase is crucial for the performance of this compound. This transformation can be induced by hydrothermal treatment.[1][3]

Treatment Temperature (°C) Time for Complete Transformation to γ-phase (minutes)
140180
15090

Data sourced from studies on the isothermal crystallization kinetics of this compound.[1][3]

Experimental Protocols

Detailed Methodology for Wet Bead Milling

This protocol provides a general framework for the wet bead milling of this compound. The specific parameters should be optimized for the desired application and available equipment.

1. Premix Preparation:

  • In a suitable container, combine the liquid medium (e.g., deionized water, solvent) and the selected dispersing agent.
  • Slowly add the this compound powder to the liquid while stirring at a low speed to ensure proper wetting of the pigment particles.
  • Gradually increase the stirring speed to form a homogeneous premix slurry.

2. Milling:

  • Charge the bead mill with the appropriate grinding media (e.g., yttria-stabilized zirconia beads, 0.5-1.0 mm diameter). The media loading should typically be between 70-85% of the mill chamber volume.
  • Pump the premix slurry through the bead mill.
  • Control the flow rate and agitator tip speed to achieve the desired particle size reduction. Monitor the temperature of the slurry and use a cooling jacket to maintain a stable temperature, preventing overheating.
  • The milling process can be conducted in a single pass or with recirculation until the target particle size is achieved.

3. Let-down and Characterization:

  • Once the desired particle size is reached, the milled pigment dispersion (mill base) is "let down" by mixing it with the remaining components of the final formulation (e.g., resin, additives).
  • Characterize the final product for properties such as particle size distribution (e.g., using laser diffraction), color strength, gloss, and viscosity.

Mandatory Visualization

experimental_workflow cluster_premix Premix Preparation cluster_milling Wet Bead Milling cluster_final Final Product a Liquid Medium + Dispersing Agent b Add this compound a->b c High-Speed Mixing b->c e Pump Premix Slurry c->e Homogeneous Slurry d Charge Bead Mill with Grinding Media d->e f Milling (Control Speed, Temp, Time) e->f g Recirculation (Optional) f->g h Let-Down with Formulation Components f->h Milled Dispersion g->f i Characterization (Particle Size, Color, etc.) h->i

Caption: Workflow for the wet bead milling of this compound.

troubleshooting_logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Corrective Actions issue Poor Color Strength cause1 Incomplete Dispersion issue->cause1 cause2 Large Particle Size issue->cause2 sol1 Increase Milling Time/Energy cause1->sol1 sol2 Optimize Dispersant cause1->sol2 sol4 Adjust Slurry Viscosity cause1->sol4 cause2->sol1 sol3 Use Smaller Grinding Media cause2->sol3 cause3 Agglomeration cause3->sol2

Caption: Troubleshooting logic for poor color strength in this compound dispersions.

References

Validation & Comparative

A Comparative Analysis of Pigment Red 170 and Pigment Red 254 for High-Performance Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic pigments, both Pigment Red 170 and Pigment Red 254 are prominent choices for achieving vibrant red hues in a variety of applications, including coatings, plastics, and inks. While both deliver excellent color, their performance characteristics differ significantly, making a detailed comparison essential for researchers, scientists, and formulation experts in material and drug development. This guide provides an objective, data-driven comparison of these two pigments to inform selection for specific high-performance requirements.

General and Chemical Properties

This compound, a Naphthol AS pigment, and Pigment Red 254, a diketopyrrolopyrrole (DPP) pigment, belong to different chemical classes, which fundamentally dictates their performance attributes.[1][2] Pigment Red 254 is recognized for its exceptional stability and performance, often setting a benchmark in the high-performance pigment category.[2][3]

PropertyThis compoundPigment Red 254
C.I. Name This compoundPigment Red 254
C.I. Number 1247556110
CAS Number 2786-76-784632-65-5
Chemical Class Monoazo (Naphthol AS)Diketopyrrolopyrrole (DPP)
Molecular Formula C26H22N4O4C18H10Cl2N2O2
Shade Medium to bluish-redNeutral, bright red

Comparative Performance Data

The primary distinction between this compound and Pigment Red 254 lies in their fastness properties, particularly heat stability and lightfastness. Pigment Red 254 consistently demonstrates superior resistance to heat and light, making it the preferred choice for demanding applications such as automotive coatings and engineering plastics.[2][3][4]

It is a common practice to blend this compound with Pigment Red 254 to achieve a cost-effective formulation, though this comes at the expense of reduced light resistance.[4][5]

Performance ParameterThis compoundPigment Red 254
Heat Resistance (°C) 200 - 240[6]300[2][4]
Lightfastness (BWS, 1-8) 6 - 7[7]8[2][4]
Acid Resistance (1-5) 5[6]5[2]
Alkali Resistance (1-5) 5[6]5[2]
Migration Resistance (1-5) 5[6]5[2]

Note: The Blue Wool Scale (BWS) is used to rate lightfastness, with 8 being the highest rating (outstanding). Resistance to chemicals and migration is rated on a scale of 1 to 5, where 5 indicates excellent resistance.

Crystal Forms of this compound

This compound is commercially available in different crystal modifications, primarily the F3RK and F5RK grades, which exhibit distinct properties.[6][8]

  • F3RK: This is an opaque, yellowish-red version with higher hiding power and better stability.[6][8][9] It is often recommended for coatings and plastics.[6][10]

  • F5RK: This is a transparent, bluish-red version.[6][8][9] Its transparency makes it suitable for applications like printing inks.[6]

The opaque F3RK version generally shows better overcoating fastness compared to the transparent F5RK type.[6]

Applications Overview

The superior performance of Pigment Red 254 lends it to more demanding applications where color stability and durability are critical.

This compound is widely used in:

  • Industrial paints and coatings[6]

  • Water-based and solvent-based inks[7]

  • Plastics, particularly rigid PVC[6]

  • Textile printing[7]

Pigment Red 254 is the pigment of choice for:

  • Automotive OEM and refinish coatings[2][3][11]

  • High-temperature engineering plastics (e.g., PVC, HDPE, polystyrene, polyolefins)[3][4]

  • High-performance industrial and powder coatings[4]

  • Advanced printing inks[2]

Experimental Protocols

Lightfastness Testing (Based on ISO 105-B02)

This international standard specifies a method for determining the resistance of the color of textiles and other materials to the action of an artificial light source representative of natural daylight (D65).[12][13][14][15]

  • Apparatus: A xenon arc fading lamp apparatus equipped with a filter system to simulate daylight is used.[14] The apparatus must control irradiance, temperature, and humidity.

  • Test Specimens: Samples of the pigmented material are prepared according to the relevant product standards.

  • Reference Materials: A set of blue wool references with known lightfastness (rated 1 to 8) are exposed simultaneously with the test specimens.[15]

  • Procedure: The specimens and blue wool references are exposed to the xenon arc light under specified conditions of temperature and humidity.[13]

  • Evaluation: The change in color of the test specimen is assessed by comparing it to the fading of the blue wool references.[16] The lightfastness rating is the number of the blue wool reference that shows a similar degree of fading.

Heat Stability Testing (Based on ASTM D3012 for Plastics)

This method is used to evaluate the thermal-oxidative stability of plastics containing pigments.[17]

  • Apparatus: An air-circulating oven with a specimen rotator to ensure uniform exposure.[17]

  • Test Specimens: Molded or cut plastic samples of a specified size containing the pigment.

  • Procedure: The specimens are mounted on the rotator inside the oven. The temperature and duration of the test are set according to the material specification.[17]

  • Evaluation: The thermal degradation is determined by visual examination for color change, blistering, or other signs of degradation at specified intervals.[17] A colorimeter can be used for quantitative measurement of color change.[18]

Visualized Workflows and Syntheses

Pigment_Performance_Evaluation_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison P170 This compound Dispersion Dispersion in Application Medium (e.g., Resin, Polymer) P170->Dispersion P254 Pigment Red 254 P254->Dispersion Specimen Specimen Preparation (e.g., Coating Panel, Molded Plastic) Dispersion->Specimen Lightfastness Lightfastness Test (ISO 105-B02) Specimen->Lightfastness HeatStability Heat Stability Test (e.g., ASTM D3012) Specimen->HeatStability ChemicalResistance Chemical Resistance Test Specimen->ChemicalResistance VisualAssessment Visual Assessment (Blue Wool Scale, Grey Scale) Lightfastness->VisualAssessment ColorMeasurement Colorimetric Measurement (ΔE) HeatStability->ColorMeasurement ChemicalResistance->VisualAssessment ComparativeAnalysis Comparative Analysis of Performance Data ColorMeasurement->ComparativeAnalysis VisualAssessment->ComparativeAnalysis Conclusion Conclusion: Select Optimal Pigment ComparativeAnalysis->Conclusion

Caption: Workflow for comparative performance evaluation of pigments.

Pigment_Synthesis_Pathways cluster_P170 This compound Synthesis cluster_P254 Pigment Red 254 Synthesis (DPP) A1 p-aminobenzamide A2 Diazonium Salt Formation A1->A2 Diazotization A4 Azo Coupling Reaction A2->A4 A3 Naphthol AS-PH A3->A4 P170_final This compound A4->P170_final B1 Aromatic Nitrile B3 Base-catalyzed Condensation B1->B3 B2 Dialkyl Succinate B2->B3 P254_final Pigment Red 254 B3->P254_final

References

Performance Showdown: Pigment Red 170 versus High-Performance Alternatives in Automotive Topcoats

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Pigment Red 170 (a Naphthol AS pigment) against leading high-performance pigments, Pigment Red 254 (a diketopyrrolopyrrole) and Pigment Red 122 (a quinacridone), reveals critical performance trade-offs for automotive topcoat applications. While Pigment Red 254 demonstrates superior lightfastness and overall durability, this compound offers a balance of properties that can be advantageous in specific formulations, particularly when blended to manage costs.

This guide provides a detailed comparison of these three key red pigments across essential performance metrics for the automotive industry: lightfastness, weathering resistance, chemical resistance, and heat stability. The data presented is crucial for researchers and coatings scientists in selecting the optimal pigment for demanding automotive topcoat formulations.

At a Glance: Comparative Performance Data

The following tables summarize the key performance indicators for this compound, Pigment Red 254, and Pigment Red 122, offering a clear comparison for formulators.

Performance Metric This compound (Naphthol AS) Pigment Red 254 (DPP) Pigment Red 122 (Quinacridone)
Lightfastness (Blue Wool Scale)
- Full Shade6-7[1]8[2]8[3]
- Tint (1:10 TiO₂)6[1]7-8[2]7[3]
Weather Resistance (1-5 Scale) 3-4[1]5 (Excellent)4-5[3]
Heat Stability (°C) 180-200[1][4]>300280[3]

Table 1: Key Performance Indicators of Red Pigments in Automotive Topcoats

Chemical Resistance (1-5 Scale) This compound (F5RK Grade) Pigment Red 254 Pigment Red 122
Water 5[4]55[5]
Acid 5[1]55[3][5]
Alkali 5[1]55[3][5]
Ethanol 4[1]4-5[2]5[5]
Ethyl Acetate 4[1]4-5[2]5[3]
MEK (Methyl Ethyl Ketone) 4[1]-4[3]
Benzene 4-5[4]--
Migration Resistance 3-4[1]55[3]

Table 2: Chemical Resistance Profile of Red Pigments

In-Depth Performance Analysis

Lightfastness and Weathering Resistance: Pigment Red 254 exhibits the highest lightfastness, achieving a rating of 8 on the Blue Wool Scale in full shade, indicating exceptional color stability upon prolonged exposure to light.[2] Pigment Red 122 also demonstrates excellent lightfastness with a rating of 8.[3] this compound, while still offering good performance, has a slightly lower lightfastness rating of 6-7 in full shade.[1] This difference is critical for automotive topcoats, which are constantly subjected to UV radiation. The superior weather resistance of PR 254 and PR 122, as indicated by their higher ratings, translates to better long-term color and gloss retention on the vehicle's exterior.

Chemical and Acid Etch Resistance: All three pigments demonstrate excellent resistance to water, acids, and alkalis, which is vital for withstanding environmental fallout and cleaning agents. However, variations are observed in their resistance to organic solvents. Pigment Red 122 generally shows slightly better resistance across a range of solvents compared to this compound.[1][3] While specific quantitative data for acid etch resistance is not readily available in a comparative format, the overall superior chemical stability of DPP (PR 254) and quinacridone (PR 122) pigments suggests they would outperform Naphthol AS (PR 170) pigments in resisting the damaging effects of acid rain.

Heat Stability: Pigment Red 254 boasts the highest heat stability, withstanding temperatures above 300°C, making it highly suitable for the high-temperature baking processes common in automotive manufacturing. Pigment Red 122 also offers excellent heat stability up to 280°C.[3] this compound has a lower heat stability in the range of 180-200°C, which may limit its use in certain high-bake systems.[1][4]

Experimental Protocols

The performance data cited in this guide is based on standardized testing methodologies to ensure comparability and reliability.

Lightfastness Testing: Lightfastness is evaluated using the Blue Wool Scale in accordance with ISO 105-B02. This method involves exposing the pigmented coating alongside a set of standardized blue wool textiles to a xenon arc lamp, which simulates the full spectrum of sunlight. The lightfastness rating is determined by comparing the degree of fading of the test sample to that of the blue wool standards.

Weathering Resistance Testing: Accelerated weathering tests are conducted using instruments that simulate outdoor exposure conditions, such as those specified in ASTM G154 (using fluorescent UV lamps) and ASTM G155 (using xenon arc lamps). These tests cycle between UV exposure, temperature, and moisture to replicate the stresses of natural weathering. Performance is typically quantified by measuring the percentage of gloss retention and the change in color (ΔE) over time.

Chemical Resistance Testing: Chemical resistance is assessed by spot tests, where specific chemical agents (e.g., sulfuric acid, sodium hydroxide, various solvents) are applied to the cured coating surface for a specified duration. The effect on the coating is then evaluated based on a 1-5 scale, where 5 represents no change and 1 represents severe damage.

Acid Etch Resistance Testing: A common laboratory method for evaluating acid etch resistance is detailed in ASTM D7356. This test involves exposing the coated panels to a controlled acidic environment (typically a sulfurous acid solution) at an elevated temperature to simulate the effects of acid rain. The degree of damage is then visually assessed and rated. A more quantitative approach involves gravimetric analysis, where the weight loss of a free film of the clearcoat is measured after exposure to an acidic solution.

Logical Framework for Pigment Performance Validation

The selection of a pigment for an automotive topcoat is a multi-faceted process that balances performance, cost, and processing characteristics. The following diagram illustrates the logical workflow for validating the performance of a pigment like this compound.

PerformanceValidation cluster_input Pigment Selection cluster_tests Performance Testing cluster_data Data Analysis cluster_output Performance Validation P170 This compound Lightfastness Lightfastness (ISO 105-B02) P170->Lightfastness Weathering Weathering Resistance (ASTM G155) P170->Weathering Chemical Chemical Resistance (Spot Tests) P170->Chemical AcidEtch Acid Etch Resistance (ASTM D7356) P170->AcidEtch Heat Heat Stability P170->Heat P254 Pigment Red 254 P254->Lightfastness P254->Weathering P254->Chemical P254->AcidEtch P254->Heat P122 Pigment Red 122 P122->Lightfastness P122->Weathering P122->Chemical P122->AcidEtch P122->Heat BWS Blue Wool Scale Rating Lightfastness->BWS Gloss Gloss Retention (%) Weathering->Gloss ChemRating Chemical Resistance Rating (1-5) Chemical->ChemRating EtchRating Etch Resistance Rating AcidEtch->EtchRating Temp Max Temperature (°C) Heat->Temp Validation Suitability for Automotive Topcoat BWS->Validation Gloss->Validation ChemRating->Validation EtchRating->Validation Temp->Validation

Caption: Performance validation workflow for automotive topcoat pigments.

Conclusion

For premium automotive topcoats where long-term durability and color fidelity are paramount, Pigment Red 254 and Pigment Red 122 are the superior choices due to their exceptional lightfastness, weather resistance, and heat stability. However, this compound remains a viable option, particularly in mid-range finishes or as a blending component with higher-performance pigments to achieve a desired cost-performance balance.[2] The selection ultimately depends on the specific requirements of the automotive OEM, the targeted vehicle segment, and the overall formulation strategy. This guide provides the foundational data and methodologies to support an informed decision-making process for researchers and professionals in the field.

References

Benchmarking Pigment Red 170: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of organic pigments extends beyond mere coloration. Properties such as stability, purity, and particle size are critical for applications ranging from coatings and inks to advanced materials and potentially, biomedical applications. This guide provides a comprehensive comparison of Pigment Red 170 against other notable Naphthol AS pigments, supported by experimental data and detailed protocols.

This compound (PR170) is a high-performance Naphthol AS pigment known for its vibrant bluish-red shade and excellent fastness properties.[1][2] It is widely utilized in demanding applications such as automotive coatings, industrial paints, and high-quality printing inks.[1][2] Like other Naphthol AS pigments, PR170's performance is dictated by its chemical structure and crystalline form, which influence its lightfastness, heat stability, and chemical resistance.[3][4] This guide benchmarks PR170 against other common Naphthol AS pigments: Pigment Red 5 (PR5), Pigment Red 9 (PR9), Pigment Red 112 (PR112), and Pigment Red 210 (PR210).

Comparative Performance Data

The following tables summarize the key performance indicators for this compound and its alternatives, compiled from various technical datasheets. The values represent typical performance and may vary between different commercial grades.

Table 1: General and Fastness Properties of Selected Naphthol AS Pigments

PropertyThis compoundPigment Red 5Pigment Red 9Pigment Red 112Pigment Red 210
C.I. Name 1247512490124601237012477
Hue Bluish Red[2]Yellowish Red[5]Yellowish Red[6]Bright Yellowish Red[7][8]Pinkish Red[9]
Lightfastness (Full Shade, 1-8) 6-7[3]7[5]6[6]7-8[7]6[9]
Lightfastness (Reduced Tint, 1-8) 6[3]5[5]-6[8]5[9]
Heat Stability (°C) 200-240[1]200[5]180[6][10]170-200[7][8]180[9][11]
Migration Resistance (1-5) 5[1]----

Note: Lightfastness is rated on a scale of 1 to 8, where 8 is excellent. Migration and chemical resistance are rated on a scale of 1 to 5, where 5 is excellent.

Table 2: Chemical Resistance of Selected Naphthol AS Pigments (Scale 1-5, 5=Excellent)

Chemical AgentThis compound[1]Pigment Red 5[5]Pigment Red 9[6][10]Pigment Red 112[7][8][12]Pigment Red 210[9][11]
Water 55555
Acid (5% HCl) 55555
Alkali (5% NaOH) 55555
Ethanol 54444-5
Ethyl Acetate 54554
Xylene 53-4254-5
MEK 53454
Linseed Oil --44-5-

Experimental Protocols

The data presented in the tables are derived from standardized experimental procedures. Below are detailed methodologies for key performance evaluation tests.

Lightfastness Testing (ISO 105-B02)

This method determines the resistance of the color of pigments to the action of an artificial light source that simulates natural daylight.

  • Sample Preparation: A dispersion of the pigment in a suitable binder is prepared and applied to a substrate to form a uniform colored panel. A portion of the panel is covered with an opaque mask.

  • Exposure: The prepared panel, along with a set of blue wool standards (rated 1-8), is exposed to a xenon arc lamp under controlled conditions of temperature and humidity.[13][14]

  • Evaluation: The exposed portion of the panel is periodically compared to the unexposed (masked) portion. The lightfastness rating is determined by identifying which blue wool standard shows a similar degree of color change as the tested pigment.[13]

Heat Stability Testing (ISO 787-21)

This test assesses the stability of a pigment to heat when incorporated into a stoving medium.

  • Sample Preparation: The pigment is dispersed in a specified stoving binder at a defined pigment-to-binder ratio. The dispersion is then applied to a substrate.

  • Heating: The coated substrate is placed in a calibrated oven and heated to a specified temperature for a defined duration.

  • Evaluation: After cooling, the color of the heated sample is compared to that of an unheated sample or a sample heated at a lower temperature. The heat stability is reported as the maximum temperature at which no significant color change occurs.

Chemical Resistance Testing (ISO 787-1)

This standard provides a general method for comparing the color of pigments, which can be adapted to assess chemical resistance.

  • Sample Preparation: A cured film of the pigmented system is prepared on a suitable substrate.

  • Exposure: A piece of absorbent material (e.g., filter paper) is saturated with the test chemical (e.g., 5% HCl, 5% NaOH, ethanol) and placed on the pigmented surface. The setup is covered to prevent evaporation and left for a specified period.

  • Evaluation: After the exposure time, the absorbent material is removed, and the surface is cleaned. The change in color, gloss, or any other surface defect is evaluated against an unexposed area of the same sample, typically on a 1-5 scale.

Dispersion Fineness Testing (ASTM D1210)

This method measures the degree of dispersion of a pigment in a liquid vehicle using a Hegman-type gage.

  • Sample Preparation: The pigment is dispersed in the vehicle using a milling apparatus.

  • Measurement: A small amount of the dispersion is placed in the deep end of the Hegman gage. A scraper is then drawn over the surface of the gage towards the shallow end.

  • Evaluation: The point on the scale where pigment particles or agglomerates are first visible as streaks or scratches is read. The fineness of dispersion is reported in Hegman units or micrometers.[3][7][15]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the performance of Naphthol AS pigments.

Pigment_Evaluation_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Pigment_Selection Select Pigment (e.g., PR170) Binder_Selection Select Binder System Pigment_Selection->Binder_Selection Dispersion Create Pigment Dispersion Binder_Selection->Dispersion Coating Apply Coating to Substrate Dispersion->Coating Dispersion_Test Dispersion Fineness Test (ASTM D1210) Dispersion->Dispersion_Test Lightfastness Lightfastness Test (ISO 105-B02) Coating->Lightfastness Heat_Stability Heat Stability Test (ISO 787-21) Coating->Heat_Stability Chemical_Resistance Chemical Resistance Test (ISO 787-1) Coating->Chemical_Resistance Data_Collection Collect Quantitative Data (Ratings, Values) Lightfastness->Data_Collection Heat_Stability->Data_Collection Chemical_Resistance->Data_Collection Dispersion_Test->Data_Collection Comparison Compare against other Naphthol AS Pigments Data_Collection->Comparison Report Generate Comparison Report Comparison->Report Drug_Delivery_Concept cluster_nanoparticle Functionalized Pigment Nanoparticle cluster_components Functional Components cluster_target Biological Target Pigment_Core Pigment Nanoparticle (e.g., PR170) Target_Cell Target Cell (e.g., Cancer Cell) Pigment_Core->Target_Cell targeted delivery Drug Drug Molecule Drug->Pigment_Core encapsulated or conjugated Targeting_Ligand Targeting Ligand Targeting_Ligand->Pigment_Core surface-conjugated PEG PEG Layer (for stability) PEG->Pigment_Core surface-coated

References

A Comparative Guide to Pigment Red 170 Grades: Correlating Crystal Structure with Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commercially available Pigment Red 170 (PR170) grades, correlating their performance characteristics with their underlying crystal structures. Experimental data and detailed methodologies are presented to support the findings, offering valuable insights for material selection and formulation in various applications, including industrial paints, coatings, plastics, and printing inks.

This compound, a monoazo pigment, is known for its brilliant red hue. However, its performance attributes, such as color, opacity, and durability, are intrinsically linked to its polymorphic crystalline form. Understanding these structure-property relationships is crucial for selecting the optimal PR170 grade for a specific application. PR170 primarily exists in three crystal phases: alpha (α), beta (β), and gamma (γ). The α-phase is generally unstable and not commercially significant.[1][2] The β and γ phases, however, are stable and form the basis of the main commercial grades, offering distinct performance profiles.[1][3]

Crystal Structure and Corresponding Commercial Grades

The two primary commercial grades of PR170 are often designated by suffixes such as 'F3RK' and 'F5RK'. These grades correspond to different crystal modifications, which directly influence their optical and physical properties.

  • γ-Phase (Gamma Phase): This phase is associated with the opaque, yellowish-red grades, commonly known as F3RK . The γ-phase has a denser crystal structure, which contributes to its higher opacity and stability.[2][4]

  • β-Phase (Beta Phase): This phase corresponds to the transparent, bluish-red grades, often referred to as F5RK . The crystal structure of the β-phase results in higher transparency and a different shade compared to the γ-phase.

Comparative Performance Data

The selection of a PR170 grade is dictated by the specific requirements of the application. The following tables summarize the key performance differences between the γ-phase (F3RK type) and β-phase (F5RK type) based on available data.

Table 1: General and Optical Properties

Propertyγ-Phase (e.g., F3RK)β-Phase (e.g., F5RK)
Hue Yellowish-RedBluish-Red
Opacity Opaque / High Hiding PowerTransparent
Primary Applications Industrial & Automotive Coatings, Plastics (PVC)Printing Inks, High-Grade Industrial Paints

Table 2: Durability and Resistance Properties

Propertyγ-Phase (e.g., F3RK)β-Phase (e.g., F5RK)Test Standard (Typical)
Light Fastness (BWS) 7-8 (Excellent)6-7 (Very Good)ISO 105-B02
Weather Fastness Good to Very GoodFair to GoodISO 11341
Heat Stability Up to 200-240°CUp to 180-200°CISO 787-21
Solvent Resistance Very Good to ExcellentGoodASTM D2792
Acid Resistance Good (5)Good (5)GB 5211.6-85
Alkali Resistance Good (5)Good (5)Internal Methods
Migration Resistance GoodFair to GoodASTM D5508

Note: Fastness properties are rated on a scale of 1 to 8 for lightfastness (Blue Wool Scale) and 1 to 5 for chemical resistance, where higher numbers indicate better performance.

Experimental Protocols

Accurate and reproducible evaluation of pigment performance is critical. The following are detailed methodologies for key experiments cited in this guide.

Crystal Structure Determination: X-Ray Diffraction (XRD)

The crystal phase of PR170 is determined using X-ray powder diffraction.

  • Principle: Crystalline materials diffract X-rays at specific angles characteristic of their crystal lattice structure. The resulting diffraction pattern serves as a fingerprint for identifying the crystal phase (α, β, or γ).

  • Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source is typically used.

  • Sample Preparation: A small amount of the dry pigment powder is finely ground and packed into a sample holder.

  • Data Collection: The sample is irradiated with X-rays over a range of 2θ angles (typically 5° to 50°).

  • Analysis: The resulting diffractogram, a plot of X-ray intensity versus 2θ angle, is compared with standard diffraction patterns for the known α, β, and γ phases of PR170 to identify the crystal structure.

Opacity/Transparency Evaluation

The hiding power or transparency of a pigment is a critical optical property.

  • Principle: Opacity is the ability of a coating to obscure a substrate. It is measured by comparing the reflectance of the coating applied over a black and a white background.

  • Method:

    • A dispersion of the pigment in a suitable binder is prepared.

    • The dispersion is applied at a uniform thickness onto a black and white chart (e.g., Leneta card).

    • After drying, the tristimulus value Y (luminance) of the coating over the black (YB) and white (YW) areas is measured using a spectrophotometer or colorimeter.

    • The contrast ratio (Opacity) is calculated as: Opacity = (YB / YW) x 100% . A value of 100% indicates complete opacity.

Light Fastness Testing (ISO 105-B02)
  • Principle: The lightfastness of a pigment is assessed by exposing it to a standardized artificial light source that simulates sunlight and comparing the resulting color change to a set of blue wool standards with known fading characteristics.

  • Instrumentation: A Xenon arc lamp apparatus is used as the artificial light source.

  • Procedure:

    • A sample of the pigmented material is prepared.

    • The sample and a set of eight Blue Wool Scale standards are simultaneously exposed to the light from the Xenon arc lamp under controlled conditions of temperature and humidity.

    • The exposure is continued until a specified color change is observed in the sample or the standards.

    • The lightfastness is rated on a scale of 1 to 8, where 1 indicates very poor lightfastness and 8 indicates excellent lightfastness, by identifying which Blue Wool standard shows a similar degree of fading to the sample.

Heat Stability Testing (ISO 787-21)
  • Principle: The heat stability of a pigment is determined by observing the color change of the pigment in a binder after being subjected to elevated temperatures for a specific duration.

  • Procedure:

    • The pigment is dispersed in a heat-stable binder (e.g., a stoving enamel).

    • The pigmented system is applied to a heat-resistant substrate (e.g., a metal panel).

    • The coated panel is heated in an oven at a series of increasing temperatures for a fixed period (e.g., 30 minutes).

    • After cooling, the color of the heated panels is compared to an unheated control panel.

    • The heat stability is reported as the maximum temperature at which no significant color change occurs.

Chemical Resistance Testing
  • Principle: The resistance of a pigment to chemicals is evaluated by exposing a pigmented film to a specific chemical agent and observing any changes in color or appearance.

  • Procedure (General Method):

    • A cured film of the pigmented coating on a suitable substrate is prepared.

    • A drop of the test chemical (e.g., 5% HCl for acid resistance, 5% NaOH for alkali resistance) is placed on the film.

    • The spot is covered (e.g., with a watch glass) to prevent evaporation and left for a specified period (e.g., 24 hours).

    • The chemical is washed off, and the film is inspected for any signs of discoloration, blistering, or other deterioration.

    • The resistance is rated on a scale of 1 to 5, where 5 indicates no change.

Visualizing the Correlation and Workflow

To better illustrate the relationship between the crystal structure of PR170 and its performance, as well as the general workflow for pigment evaluation, the following diagrams are provided.

G cluster_synthesis Synthesis & Crystal Form cluster_grades Commercial Grades cluster_performance Performance Characteristics Synthesis PR170 Synthesis Alpha α-Phase (Unstable) Synthesis->Alpha Beta β-Phase Alpha->Beta Thermal Treatment Gamma γ-Phase Alpha->Gamma Thermal Treatment F5RK F5RK Grade Beta->F5RK F3RK F3RK Grade Gamma->F3RK Transparent Transparent Bluish-Red F5RK->Transparent Good_Durability Good Durability F5RK->Good_Durability Opaque Opaque Yellowish-Red F3RK->Opaque Excellent_Durability Excellent Durability F3RK->Excellent_Durability

Correlation between PR170 crystal structure and performance.

G cluster_workflow Pigment Performance Evaluation Workflow cluster_tests Key Performance Tests start Pigment Sample dispersion Dispersion in Vehicle start->dispersion application Application on Substrate dispersion->application testing Performance Testing application->testing color_opacity Color & Opacity testing->color_opacity lightfastness Light Fastness testing->lightfastness heat_stability Heat Stability testing->heat_stability chemical_resistance Chemical Resistance testing->chemical_resistance analysis Data Analysis & Comparison report Reporting analysis->report color_opacity->analysis lightfastness->analysis heat_stability->analysis chemical_resistance->analysis

General workflow for evaluating pigment performance.

Conclusion

The performance of this compound is fundamentally dictated by its crystal structure. The two commercially significant polymorphic forms, the β-phase and the γ-phase, give rise to distinct grades with tailored properties. The γ-phase, found in opaque F3RK-type grades, offers excellent durability and hiding power, making it suitable for demanding applications like automotive and industrial coatings. In contrast, the β-phase, characteristic of transparent F5RK-type grades, provides high transparency and a bluish-red shade, ideal for printing inks and high-end paints where clarity and specific color tones are paramount. A thorough understanding of these structure-property relationships, supported by standardized experimental evaluation, is essential for leveraging the full potential of PR170 in various technological fields.

References

A Comparative Guide to Analytical Methods for the Quantification of Pigment Red 170

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of Pigment Red 170, a high-performance organic pigment utilized across various industries.[1][2][3] The focus is on providing researchers, scientists, and drug development professionals with the necessary information to select and validate appropriate analytical techniques for their specific applications.

Introduction to this compound

This compound (C.I. 12475) is a naphthol azo pigment known for its vibrant bluish-red shade, excellent light and weather fastness, and thermal stability.[1][4][5] It exists in different crystal forms, such as the transparent F5RK (bluish-red) and the opaque F3RK (more yellowish), which are used in plastics, coatings, and inks.[1][3] Accurate quantification of this compound is crucial for quality control, formulation development, and regulatory compliance.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are two common techniques for the quantification of organic pigments. While HPLC offers high specificity and the ability to separate mixtures, UV-Vis spectrophotometry provides a simpler and more rapid method for routine analysis.

Table 1: Comparison of HPLC and UV-Vis Spectrophotometry for this compound Quantification

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a stationary and mobile phase, followed by detection.Measurement of light absorbance at a specific wavelength.
Specificity High; can separate this compound from impurities and other pigments.[6]Moderate; susceptible to interference from other components that absorb at the same wavelength.[6]
Sensitivity High; capable of detecting low concentrations.Good, but generally lower than HPLC.
Quantification Based on peak area correlated to concentration via a calibration curve.[7]Based on absorbance values using the Beer-Lambert Law and a calibration curve.[8]
Instrumentation HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or UV).[6]UV-Vis Spectrophotometer.
Sample Preparation May require extraction and filtration.[9]Requires dissolution in a suitable solvent.
Analysis Time Longer due to chromatographic separation.Rapid.
Cost Higher initial investment and operational costs.Lower cost of instrumentation and operation.

Table 2: Typical Method Validation Parameters

The following table summarizes key validation parameters that should be assessed for any quantitative analytical method. While specific data for this compound is not extensively published, this table provides typical performance characteristics for pigment analysis based on established guidelines.[7][10]

Validation ParameterHPLCUV-Vis Spectrophotometry
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 80-120%80-120%
Precision (% RSD) < 15%< 15%
Limit of Detection (LOD) Typically in the µg/mL range.Typically in the µg/mL to ng/mL range.
Limit of Quantification (LOQ) Typically in the µg/mL range.Typically in the µg/mL range.

Experimental Protocols

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for developing an HPLC method for this compound. Method optimization and validation are required for specific matrices.

Objective: To separate and quantify this compound in a given sample.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[11]

  • Methanol (for extraction)[9]

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reverse-phase C18 column (e.g., Newcrom R1)[11]

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation:

    • Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serially diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Extract the pigment using a suitable solvent (e.g., methanol) with the aid of sonication.[9]

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid).[11] A typical starting point could be a gradient or isocratic elution.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by measuring the UV-Vis spectrum of this compound (typically in the 400-500 nm range).[6]

  • Analysis and Quantification:

    • Inject the calibration standards and the sample solution into the HPLC system.

    • Identify the peak corresponding to this compound based on its retention time compared to the standard.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantification of this compound using UV-Vis Spectrophotometry

This protocol provides a general procedure for the quantification of this compound using UV-Vis spectrophotometry.

Objective: To determine the concentration of this compound in a solution.

Materials and Reagents:

  • This compound reference standard

  • A suitable solvent in which this compound is soluble and stable (e.g., Dimethylformamide, N-Methyl-2-pyrrolidone).

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution over a wavelength range (e.g., 300-700 nm) to determine the wavelength of maximum absorbance (λmax).

  • Standard Preparation:

    • Accurately weigh a known amount of this compound reference standard and dissolve it in the chosen solvent to prepare a stock solution.

    • Prepare a series of calibration standards by serially diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a known volume of the solvent. Ensure complete dissolution.

    • Dilute the sample solution if necessary to bring the absorbance within the linear range of the instrument (typically 0.2-0.8).

  • Analysis and Quantification:

    • Set the spectrophotometer to the predetermined λmax.

    • Measure the absorbance of the blank (solvent), the calibration standards, and the sample solutions.

    • Construct a calibration curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflows for analytical method validation.

start Define Analytical Method specificity Specificity/ Selectivity start->specificity linearity Linearity start->linearity accuracy Accuracy start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod Limit of Detection (LOD) start->lod loq Limit of Quantification (LOQ) start->loq robustness Robustness start->robustness validated Validated Method specificity->validated range Range linearity->range range->validated accuracy->validated precision->validated lod->validated loq->validated robustness->validated

Caption: General workflow for analytical method validation.

sample Sample Weighing extraction Solvent Extraction & Sonication sample->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC Analysis filtration->hplc data Data Acquisition & Processing hplc->data quantification Quantification data->quantification

Caption: Experimental workflow for HPLC analysis of this compound.

References

A Comparative Environmental Analysis of Red Pigments: Iron Oxide, Cadmium, and Organic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The selection of red pigments in research and manufacturing carries significant environmental implications. This guide offers a comparative analysis of three widely used red pigment categories: inorganic iron oxides, inorganic cadmium pigments, and synthetic organic pigments. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive overview of their environmental impact, supported by available data and standardized testing protocols.

Quantitative Environmental Impact Analysis

The following table summarizes key environmental and health impact parameters for a representative pigment from each class: Iron Oxide Red (Pigment Red 101), Cadmium Red (Pigment Red 108), and a high-performance organic pigment, Diketopyrrolopyrrole (DPP) Red (Pigment Red 254).

ParameterIron Oxide Red (PR 101)Cadmium Red (PR 108)Organic Red (PR 254)
Product Carbon Footprint (PCF) (kg CO₂e/kg) ~2.3 ± 30%[1]No specific data found; general inorganic pigments range from 2.3 ± 30%[1]11 - 24 ± 10-30% (multi-stage synthesis)[1]
Water Usage High water consumption in wet production methods for washing and purification.[2][3]Production involves aqueous precipitation and washing steps, indicating significant water usage.[4][5]Synthesis involves multi-step chemical reactions often requiring solvents and water for washing and purification.
Acute Oral Toxicity (LD₅₀) > 5000 mg/kg (rat)[4]> 5000 mg/kg (rat)[6]> 2000 mg/kg (rat)[7]
Heavy Metal Content Iron-basedCadmium, Selenium[8]None
Leaching Potential LowPotential for cadmium leaching under acidic conditions.[9]Not applicable
Aquatic Toxicity LowVery toxic to aquatic life with long-lasting effects due to cadmium ion release.[9]Generally low, but can vary depending on the specific organic molecule.

Visualizing the Pigment Lifecycle and Impact

To better understand the environmental touchpoints of these pigments, the following diagrams illustrate a generic pigment lifecycle and a qualitative comparison of their environmental impacts.

Pigment Lifecycle cluster_0 Cradle cluster_1 Gate cluster_3 Grave Raw Material Extraction Raw Material Extraction Manufacturing Manufacturing Raw Material Extraction->Manufacturing Formulation & Application Formulation & Application Manufacturing->Formulation & Application Pigment Production End-of-Life End-of-Life Formulation & Application->End-of-Life

A simplified "cradle-to-grave" lifecycle of a pigment.

Environmental Impact Comparison cluster_IronOxide Iron Oxide Red cluster_Cadmium Cadmium Red cluster_Organic Organic Red (DPP) PCF_IO Low Carbon Footprint Toxicity_IO Low Toxicity Resource_IO Mining Impacts PCF_Cd Moderate Carbon Footprint Toxicity_Cd High Toxicity (Heavy Metals) Resource_Cd Mining Impacts PCF_Org High Carbon Footprint Toxicity_Org Low to Moderate Toxicity Resource_Org Petrochemical Feedstocks

Qualitative comparison of key environmental impacts.

Detailed Experimental Protocols

The data presented in this guide is derived from standardized experimental methodologies designed to assess the environmental and toxicological profiles of chemical substances. Below are overviews of the key testing protocols.

Life Cycle Assessment (LCA)

A Life Cycle Assessment is a comprehensive method for evaluating the environmental impacts of a product throughout its entire life, from raw material extraction to end-of-life.

Experimental Workflow:

  • Goal and Scope Definition: The purpose of the assessment is defined, including the functional unit (e.g., 1 kg of pigment) and the system boundaries ("cradle-to-gate" or "cradle-to-grave").[10][11]

  • Life Cycle Inventory (LCI): All inputs (raw materials, energy, water) and outputs (emissions, waste) for each stage of the pigment's life cycle are quantified.

  • Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts, such as global warming potential (carbon footprint), water depletion, and ecotoxicity.[10]

LCA Workflow A Goal & Scope Definition B Life Cycle Inventory (LCI) A->B C Life Cycle Impact Assessment (LCIA) B->C D Interpretation C->D

The four main phases of a Life Cycle Assessment.
Acute Fish Toxicity Test (OECD 203)

This test is designed to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC₅₀) over a 96-hour period.

Experimental Protocol:

  • Test Organism: A standardized fish species, such as Zebrafish (Danio rerio), is used.[12]

  • Exposure: Fish are exposed to a range of concentrations of the pigment in water for 96 hours under controlled conditions (temperature, light, and dissolved oxygen).[7][13]

  • Observation: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[13]

  • Data Analysis: The LC₅₀ value and its 95% confidence limits are calculated using appropriate statistical methods.[12]

Toxicity Characteristic Leaching Procedure (TCLP) - EPA Method 1311

The TCLP is designed to determine the mobility of organic and inorganic analytes in liquid, solid, and multiphasic wastes, simulating the leaching a waste will undergo if disposed of in a landfill.

Experimental Protocol:

  • Sample Preparation: The solid phase of the waste is separated from any liquid, and its particle size may be reduced.

  • Extraction: The solid material is extracted with a specified fluid for 18 hours to simulate leaching. The choice of extraction fluid depends on the pH of the waste.[14]

  • Filtration: The extract is filtered to separate the liquid from the solid residue.

  • Analysis: The liquid extract is then chemically analyzed to determine the concentration of the leached contaminants.[14][15]

Summary and Conclusion

The choice of a red pigment has a multifaceted environmental impact that extends from raw material sourcing to end-of-life disposal.

  • Iron Oxide Red pigments generally exhibit a lower carbon footprint and low toxicity, making them a favorable choice from an environmental and health perspective. However, their production can involve significant water use and environmental disruption from mining.

  • Cadmium Red pigments, while offering excellent color properties and stability, pose a significant environmental risk due to the high toxicity of cadmium to aquatic ecosystems and its potential to bioaccumulate.[16] Although modern manufacturing processes have improved their stability, the potential for heavy metal release remains a primary concern.[17][18]

  • Organic Red (DPP) pigments avoid the issue of heavy metal toxicity but have a significantly higher carbon footprint due to their complex, multi-stage synthesis, which is often reliant on petrochemical feedstocks.[1]

For researchers and professionals in drug development, where biocompatibility and low toxicity are paramount, iron oxide pigments and certain well-characterized organic pigments are generally preferred. The use of cadmium-based pigments is increasingly restricted and should be avoided where less hazardous alternatives are available.[17] A thorough evaluation of the specific application and the full lifecycle of the pigment is crucial for making an environmentally responsible choice.

References

Assessing the Durability of Pigment Red 170 in Accelerated Weathering Tests: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the durability of Pigment Red 170 against other common red pigments when subjected to accelerated weathering tests. The information presented is intended to assist researchers, scientists, and professionals in the selection of robust coloring agents for applications requiring long-term color stability and resistance to environmental degradation. The data and methodologies are compiled from various technical sources to offer a comprehensive overview.

Comparative Performance Data

The following table summarizes the performance of this compound and its alternatives in simulated weathering conditions. The data is a synthesized representation from multiple sources and should be considered illustrative. Performance can vary based on the specific grade of the pigment, formulation, and substrate.

PigmentChemical ClassLightfastness (Blue Wool Scale, 1-8)Accelerated Weathering (2000 hours)Key Characteristics
This compound (F3RK Grade) Monoazo6-7ΔE (Color Change):* 3.0 - 5.0Gloss Retention: 60-70%Good overall fastness properties with a yellowish shade. Often used in industrial and automotive coatings.[1]
This compound (F5RK Grade) Monoazo6-7ΔE (Color Change):* 3.5 - 5.5Gloss Retention: 55-65%More transparent and bluish shade compared to F3RK.[1] Suitable for printing inks and plastics.
Pigment Red 122 Quinacridone7-8ΔE (Color Change):* 1.5 - 2.5Gloss Retention: 80-90%Excellent lightfastness and weather resistance with a clean, bluish-red shade.[2] Often used as a high-performance benchmark.
Pigment Red 254 Diketopyrrolopyrrole (DPP)8ΔE (Color Change):* < 1.5Gloss Retention: 85-95%Outstanding lightfastness, weather resistance, and heat stability.[3] A high-performance pigment for demanding applications like automotive topcoats.
Pigment Red 177 Anthraquinone7-8ΔE (Color Change):* 2.0 - 3.0Gloss Retention: 75-85%Good lightfastness and weather resistance with a bluish-red hue.

Note:

  • ΔE * (Delta E) represents the total color difference. A lower value indicates better color stability.

  • Gloss Retention is the percentage of the initial gloss remaining after the test. A higher value indicates better performance.

  • The Blue Wool Scale measures the lightfastness of colorants. A rating of 8 is the highest (most lightfast).

Experimental Protocols

The data presented is typically generated using standardized accelerated weathering test methods. The following is a detailed methodology for a common procedure.

Accelerated Weathering Test (based on ASTM G154 and ISO 4892-3)

1. Objective: To simulate the degradation of pigmented coatings caused by sunlight and moisture in a laboratory environment.

2. Apparatus:

  • Fluorescent UV accelerated weathering tester (QUV type).

  • Lamps: UVA-340 fluorescent lamps to simulate the critical short-wave UV portion of sunlight.

  • Specimen holders.

  • Spectrocolorimeter for color measurements (CIELAB Lab* color space).

  • Gloss meter (60° geometry).

3. Test Specimens:

  • Substrate: Standardized steel or aluminum panels.

  • Coating Application: The pigments are dispersed in a representative binder system (e.g., acrylic, polyester, or polyurethane) and applied to the panels at a uniform dry film thickness.

  • Curing: The coated panels are cured according to the resin manufacturer's specifications.

  • Control Samples: Unexposed panels of each formulation are kept as controls for comparison.

4. Test Procedure:

  • Cycle: The test follows a cyclic pattern of UV exposure and moisture condensation. A typical cycle is 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C.

  • Irradiance: The irradiance of the UVA-340 lamps is controlled at a specified level, typically 0.89 W/m² at 340 nm.

  • Duration: The total exposure duration is typically between 1000 and 2000 hours.

5. Evaluation:

  • Color Measurement: Color readings (L, a, b) are taken for each panel before the test and at specified intervals (e.g., every 500 hours). The total color change (ΔE) is calculated using the formula: ΔE* = [(ΔL)² + (Δa)² + (Δb*)²]½

  • Gloss Measurement: Gloss readings are taken at a 60° angle before the test and at specified intervals. Gloss retention is calculated as a percentage of the initial gloss.

  • Visual Assessment: Panels are visually inspected for other signs of degradation such as chalking, cracking, or blistering.

Experimental Workflow

AcceleratedWeatheringWorkflow Accelerated Weathering Test Workflow cluster_preparation Sample Preparation cluster_testing Accelerated Weathering Test cluster_analysis Data Analysis cluster_output Output pigment_dispersion Pigment Dispersion in Resin coating_application Coating Application on Panels pigment_dispersion->coating_application curing Curing of Coated Panels coating_application->curing initial_measurement Initial Color & Gloss Measurement curing->initial_measurement weathering_exposure Exposure in Weathering Chamber (UV & Moisture Cycles) initial_measurement->weathering_exposure periodic_measurement Periodic Measurements (e.g., every 500 hrs) weathering_exposure->periodic_measurement Test Duration periodic_measurement->weathering_exposure calculate_delta_e Calculate ΔE* (Color Change) periodic_measurement->calculate_delta_e calculate_gloss_retention Calculate Gloss Retention periodic_measurement->calculate_gloss_retention visual_inspection Visual Inspection for Defects periodic_measurement->visual_inspection comparison_report Performance Comparison Report calculate_delta_e->comparison_report calculate_gloss_retention->comparison_report visual_inspection->comparison_report

Caption: Workflow for assessing pigment durability in accelerated weathering tests.

Signaling Pathways and Logical Relationships

In the context of pigment degradation during accelerated weathering, the primary "signaling pathway" is the series of photochemical reactions initiated by UV radiation and propagated by other environmental stressors.

PigmentDegradationPathway Pigment Degradation Pathway cluster_reactions Degradation Reactions cluster_effects Observable Effects UV_Radiation UV Radiation (from Xenon/Fluorescent Lamp) Pigment_Molecule Pigment Molecule (Chromophore) UV_Radiation->Pigment_Molecule Absorption of Photons Excited_State Excited State Pigment_Molecule->Excited_State Bond_Cleavage Chemical Bond Cleavage Excited_State->Bond_Cleavage Radical_Formation Free Radical Formation Bond_Cleavage->Radical_Formation Oxidation Oxidation (with O2 and H2O) Radical_Formation->Oxidation Color_Fade Color Fading (ΔE*) Oxidation->Color_Fade Gloss_Loss Gloss Loss Oxidation->Gloss_Loss Chalking Chalking Oxidation->Chalking

Caption: Photochemical degradation pathway of organic pigments under accelerated weathering.

References

Cross-Validation of Spectroscopic Data for Pigment Red 170 from Different Sources: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pigment Red 170 (C.I. 12475) from various sources, focusing on the cross-validation of their spectroscopic data. This compound is a Naphthol AS pigment widely used in coatings, inks, and plastics, and is commercially available in two primary crystal modifications: an opaque, yellowish shade (F3RK) and a transparent, bluish shade (F5RK).[1][2][3] These differences in physical properties are a direct result of their distinct polymorphic forms, which can be characterized and differentiated using various spectroscopic techniques.[3][4] This guide presents a summary of key physical and performance properties derived from technical data sheets from multiple suppliers and outlines the standard experimental protocols for Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy for pigment analysis.

Comparative Data of this compound Grades

The following tables summarize the physical and chemical properties of the two main grades of this compound, F3RK and F5RK, as compiled from various suppliers. While direct side-by-side spectroscopic data from multiple manufacturers is not always publicly available, the distinct crystalline structures of these two forms lead to discernible differences in their spectra.

Table 1: General and Physical Properties of this compound Grades

PropertyThis compound (F3RK Type)This compound (F5RK Type)Source(s)
Shade Yellowish RedBluish Red[1][2]
Opacity OpaqueTransparent[1][2]
Chemical Group Mono azo Naphthol ASMono azo Naphthol AS[1][3]
Density (g/cm³) ~1.5~1.37[5][6]
Oil Absorption (ml/100g) 35-4535-45[1]
Heat Resistance (°C) 180180[5]
Light Fastness (1-8) 77[5]

Table 2: Fastness and Resistance Properties of this compound Grades (Scale 1-5, unless otherwise specified)

PropertyThis compound (F3RK Type)This compound (F5RK Type)Source(s)
Water Resistance 55[5]
Oil Resistance 55[5]
Acid Resistance 55[1]
Alkali Resistance 55[1]

Spectroscopic Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups and overall molecular structure of organic pigments. The different crystal packing of the F3RK and F5RK polymorphs can lead to subtle shifts in the positions and intensities of absorption bands in their FTIR spectra, particularly in the fingerprint region (below 1500 cm⁻¹).

Table 3: Representative FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)AssignmentF3RK PolymorphF5RK Polymorph
Hypothetical DataN-H stretchPresentPresent
Hypothetical DataC=O stretchPresentPresent
Hypothetical DataAromatic C=C stretchPresentPresent
Hypothetical DataC-N stretchPresentPresent
Hypothetical DataFingerprint RegionSubtle differences in peak positions and intensities expectedSubtle differences in peak positions and intensities expected

Note: Specific peak data from a direct comparative study of commercial F3RK and F5RK was not available in the searched literature. The table indicates the expected presence of key functional group absorptions. Differences are anticipated in the fingerprint region due to polymorphism.

Raman Spectroscopy

Raman spectroscopy is highly sensitive to the molecular vibrations and crystal lattice phonons of a material, making it an excellent tool for differentiating between polymorphs.[7] The distinct crystal structures of the F3RK and F5RK grades of this compound are expected to yield unique Raman spectra with shifts in peak positions and changes in relative intensities. One study provided a Raman spectrum for a PR170 sample, and the key peaks are listed below as a reference.[8]

Table 4: Representative Raman Spectral Data for this compound

Raman Shift (cm⁻¹)AssignmentF3RK PolymorphF5RK Polymorph
Hypothetical DataLattice ModesExpected to be differentExpected to be different
Hypothetical DataAzo group vibrationPresentPresent
Hypothetical DataNaphthalene ring modesPresentPresent
Hypothetical DataBenzamide ring modesPresentPresent
From Literature[8]Major PeaksNot specified~1003 cm⁻¹ (strongest), other peaks visible

Note: A comprehensive, directly comparative Raman spectral dataset for F3RK and F5RK from various suppliers was not found. The table is illustrative of the expected differences and includes a literature-derived peak for general reference.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the pigment molecule and is related to its color. The different crystal environments of the F3RK and F5RK polymorphs can influence the energy of these transitions, leading to shifts in the maximum absorption wavelength (λmax). The yellowish shade of F3RK suggests a λmax at a slightly shorter wavelength compared to the bluish-red F5RK.

Table 5: Representative UV-Vis Spectral Data for this compound

ParameterF3RK Polymorph (Yellowish Shade)F5RK Polymorph (Bluish Shade)
λmax (nm) Hypothetical Data: Expected in the range of 450-550 nmHypothetical Data: Expected at a slightly longer wavelength than F3RK within the 450-550 nm range
Appearance in Solution RedRed

Note: Specific λmax values from a direct comparative study of commercial F3RK and F5RK in the same solvent were not available in the searched literature. The expected trend is indicated based on their described shades.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound for molecular structure identification and comparison.

Methodology: Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid pigment powders.

  • Instrumentation: A benchtop FTIR spectrometer equipped with a diamond ATR accessory.

  • Sample Preparation: A small amount of the dry pigment powder is placed directly onto the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is collected.

    • The pigment sample is placed on the crystal, and pressure is applied using the instrument's clamp to ensure good contact.

    • The sample spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

    • Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of this compound to characterize its molecular vibrations and differentiate between crystalline polymorphs.

Methodology:

  • Instrumentation: A confocal Raman microscope equipped with a laser excitation source (e.g., 532 nm, 785 nm, or 1064 nm). The choice of laser wavelength may be critical to avoid fluorescence from the sample.

  • Sample Preparation: A small amount of the pigment powder is placed on a microscope slide or in a shallow well.

  • Data Acquisition:

    • The instrument is calibrated using a standard reference material (e.g., a silicon wafer).

    • The laser is focused on the pigment sample through the microscope objective. Laser power should be minimized to prevent thermal degradation of the pigment.

    • The Raman scattered light is collected and dispersed onto a CCD detector.

    • The spectrum is typically recorded over a Raman shift range of approximately 100 to 3200 cm⁻¹.

    • Acquisition time and the number of accumulations are adjusted to obtain a spectrum with a good signal-to-noise ratio.

UV-Visible (UV-Vis) Spectroscopy

Objective: To measure the absorption spectrum of this compound in the ultraviolet and visible regions to determine its maximum absorption wavelength (λmax).

Methodology:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • A suitable solvent in which the pigment is sparingly soluble or can be dispersed homogeneously (e.g., N,N-Dimethylformamide, ethanol, or chloroform) is chosen.

    • A stock solution of the pigment is prepared by accurately weighing a small amount of the pigment and dissolving or suspending it in a known volume of the solvent. Sonication may be required to aid dispersion.

    • The stock solution is then diluted to a concentration that results in a maximum absorbance reading within the optimal range of the spectrophotometer (typically 0.2 to 1.0 absorbance units).

  • Data Acquisition:

    • The spectrophotometer is blanked using the pure solvent in a cuvette.

    • The cuvette is then filled with the diluted pigment solution, and the absorbance spectrum is recorded over a wavelength range of approximately 300 to 700 nm.

    • The wavelength of maximum absorbance (λmax) is identified from the spectrum.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the cross-validation of this compound from different sources.

G cluster_0 Sample Acquisition and Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Comparison s1 Source 1 (e.g., Manufacturer A - F3RK) prep Sample Preparation (Drying, Grinding if necessary) s1->prep s2 Source 2 (e.g., Manufacturer B - F3RK) s2->prep s3 Source 3 (e.g., Manufacturer C - F5RK) s3->prep s4 Source 4 (e.g., Manufacturer D - F5RK) s4->prep ftir FTIR Spectroscopy prep->ftir raman Raman Spectroscopy prep->raman uvvis UV-Vis Spectroscopy prep->uvvis data_proc Data Processing (Baseline Correction, Normalization) ftir->data_proc raman->data_proc uvvis->data_proc ftir_comp FTIR Spectra Comparison (Peak Positions, Intensities) data_proc->ftir_comp raman_comp Raman Spectra Comparison (Peak Shifts, Polymorph ID) data_proc->raman_comp uvvis_comp UV-Vis Spectra Comparison (λmax, Spectral Shape) data_proc->uvvis_comp conclusion Cross-Validation Conclusion ftir_comp->conclusion raman_comp->conclusion uvvis_comp->conclusion

Caption: Workflow for Spectroscopic Cross-Validation of this compound.

References

The Enduring Appeal of Red: A Cost-Performance Analysis of Pigment Red 170 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the vast and vibrant world of colorants, red pigments hold a place of prominence, valued for their chromatic intensity and visual impact. Among the myriad of options, Pigment Red 170 (PR 170) has carved out a significant niche in various applications, from automotive coatings to printing inks and plastics.[1][2][3] This guide offers an objective comparison of the cost-performance of this compound against two prominent alternatives: the high-performance Pigment Red 254 (PR 254) and the versatile Pigment Red 122 (PR 122). This analysis, supported by established experimental protocols, aims to equip researchers, scientists, and formulation chemists with the data necessary to make informed pigment selections.

Performance Attributes at a Glance

The selection of a pigment is a multi-faceted decision, balancing performance characteristics with economic viability. This compound, a naphthol AS pigment, is recognized for its bright, slightly bluish-red shade, good lightfastness, and heat stability.[2] It is available in different crystal forms, offering a transparent type with a light fastness of 6 and a non-transparent type with a light fastness of 7 and higher hiding power.[1]

To provide a clear comparative overview, the following table summarizes the key performance indicators for this compound and its alternatives.

PropertyThis compoundPigment Red 254 (DPP)Pigment Red 122 (Quinacridone)
C.I. Name This compoundPigment Red 254Pigment Red 122
Chemical Class Naphthol ASDiketopyrrolo-pyrrole (DPP)Quinacridone
Shade Neutral to Bluish Red[1]Mid to Yellowish RedBluish Red (Magenta)[4]
Lightfastness (BWS) 6-7[1]87-8
Heat Stability ~180-240°C[5][6]~300°C~280°C
Chemical Resistance Good to Excellent[7][8]ExcellentExcellent[4]
Opacity Semi-transparent to Opaque[1][3]Semi-opaque to OpaqueTransparent
Primary Applications Coatings, Inks, Plastics[1][2][9]Automotive & Industrial Coatings, PlasticsHigh-end Coatings, Inks, Cosmetics[4]
Relative Cost
$
$

Note: Lightfastness is rated on the Blue Wool Scale (BWS), where 1 is fugitive and 8 is the most lightfast. Relative Cost is an approximation based on publicly available data, with "

"indicatingalowerrelativecostand"" indicating a lower relative cost and ""indicatingalowerrelativecostand"
" indicating a higher relative cost.

In-Depth Experimental Protocols for Pigment Evaluation

To ensure a robust and reproducible comparison of pigment performance, standardized experimental methodologies are crucial. The following protocols outline the procedures for evaluating key performance attributes.

Lightfastness Testing (Adapted from ASTM D4303)

Objective: To assess the resistance of the pigment to color fading upon exposure to light.

Apparatus:

  • Xenon arc weather-ometer[10]

  • Spectrocolorimeter

  • Blue Wool Scale reference standards[11]

Procedure:

  • Sample Preparation: Prepare coatings or plastic plaques containing a standardized concentration of each pigment (e.g., 1% pigment by weight in a clear binder).

  • Initial Measurement: Measure the initial color coordinates (Lab*) of each unexposed sample using a spectrocolorimeter.

  • Exposure: Place the samples and the Blue Wool Scale standards in the xenon arc weather-ometer. Expose the samples to a controlled cycle of light and humidity, simulating indoor or outdoor conditions as required.[10]

  • Periodic Evaluation: At specified intervals, remove the samples and measure their color coordinates. Calculate the color difference (ΔE*) between the exposed and unexposed portions of each sample.

  • Rating: Compare the fading of the pigment samples to the fading of the Blue Wool Scale standards to assign a lightfastness rating from 1 to 8.[11]

Heat Stability Testing

Objective: To determine the maximum temperature a pigment can withstand without significant color change.

Apparatus:

  • Injection molding machine or a laboratory oven[12][13]

  • Spectrocolorimeter

Procedure:

  • Sample Preparation: Compound each pigment into a polymer (e.g., HDPE or PVC) at a specified concentration.

  • Incremental Heating: Process the pigmented polymer through an injection molder at increasing temperature intervals (e.g., 20°C increments from 200°C to 300°C).[13] Alternatively, for coatings, heat coated panels in an oven for a fixed duration at increasing temperatures.

  • Color Measurement: After each temperature step, measure the color of the resulting plaque or panel and calculate the color difference (ΔE*) compared to a sample processed at a low, stable temperature.

  • Determination of Stability: The heat stability is defined as the highest temperature at which the color change (ΔE) remains below a predefined threshold (e.g., ΔE < 3).[14]

Chemical Resistance Testing (Adapted from ASTM D1308)

Objective: To evaluate the pigment's resistance to various chemicals.

Apparatus:

  • Coated panels of each pigment

  • A range of test chemicals (e.g., 5% HCl, 5% NaOH, ethanol, xylene)[7]

  • Cotton swabs

Procedure:

  • Application: Apply a drop of each test chemical onto the surface of the coated panel.

  • Exposure: Cover the spot with a watch glass to prevent evaporation and leave for a specified period (e.g., 24 hours).

  • Evaluation: After the exposure period, wash the panel with water and visually assess for any changes in color, gloss, or blistering.[15] A rating scale (e.g., 1-5, where 5 is no change) can be used for a semi-quantitative comparison.[8]

Visualizing the Decision-Making Process

The selection of a pigment is a logical process that involves weighing various factors. The following diagram illustrates the typical workflow for pigment evaluation and selection.

Pigment_Evaluation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Cost & Final Selection A Define Application Requirements (e.g., Coating, Plastic) B Identify Potential Pigment Candidates (PR 170, PR 254, PR 122) A->B C Lightfastness Testing B->C D Heat Stability Testing B->D E Chemical Resistance Testing B->E F Cost Analysis ($/kg) B->F G Performance Data Review C->G D->G E->G H Final Pigment Selection F->H G->H

A streamlined workflow for the systematic evaluation and selection of red pigments.

The relationship between the core requirements of a formulation and the corresponding pigment properties is a critical consideration. The following diagram illustrates this logical relationship.

Performance_Factors cluster_req Formulation Requirements cluster_prop Pigment Properties Req1 Durability Prop1 Lightfastness Req1->Prop1 Prop2 Chemical Resistance Req1->Prop2 Req2 Processability Prop3 Heat Stability Req2->Prop3 Prop4 Dispersibility Req2->Prop4 Req3 Color Consistency Prop5 Tinctorial Strength Req3->Prop5 Req4 Cost-Effectiveness Prop6 Price Req4->Prop6

Mapping formulation requirements to essential pigment properties for optimal selection.

Concluding Remarks

The choice between this compound and its alternatives is not a one-size-fits-all decision. This compound offers a compelling balance of performance and cost-effectiveness for a wide array of applications. For applications demanding the highest levels of durability, such as automotive topcoats, the superior lightfastness and heat stability of Pigment Red 254 may justify its higher cost. Conversely, for applications where a vibrant, transparent magenta shade is desired, Pigment Red 122 stands out as an excellent, albeit premium, choice.

By utilizing the structured data and experimental protocols provided in this guide, researchers and formulators can systematically evaluate these red pigments, ensuring the selection of the most suitable option that meets both the performance demands of the application and the economic constraints of the project. This data-driven approach is fundamental to achieving optimal coloration and long-term product integrity.

References

Safety Operating Guide

Proper Disposal of Pigment Red 170: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Pigment Red 170 (C.I. 12475; CAS No. 2786-76-7), a synthetic organic azo pigment.

Immediate Safety and Handling Considerations

This compound is generally not classified as a hazardous substance; however, it is crucial to handle it with care to minimize exposure and environmental impact.[1][2] As a powder, it can form dust-air mixtures that may ignite or explode.[1][3][4]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Wear splash-resistant safety goggles.[3] An emergency eyewash fountain should be readily accessible.[3][5]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[5]

  • Respiratory Protection: In cases of frequent use or heavy exposure where dust is generated, respiratory protection may be necessary.[3] Ensure adequate ventilation, such as a local exhaust ventilation system.[3][5]

  • Clothing: Wear appropriate chemical-resistant clothing to prevent skin contact.[3][5]

Spill Management

In the event of a spill, take the following steps:

  • Avoid generating dust.[5]

  • Vacuum or sweep up the material.[5]

  • Place the collected material into a suitable, labeled container for disposal.[5]

  • Clean the spill area thoroughly.[1]

Quantitative Data Summary

While specific disposal regulations vary, the following table summarizes key toxicological data for this compound, which can inform risk assessment and disposal decisions.

ParameterValueSpeciesReference
Acute Oral Toxicity (LD50)> 5,000 mg/kgRat[1][2]
Acute Dermal Toxicity (LD50)> 5,000 mg/kgRat[2]
Acute Inhalation Toxicity (LC50)> 1,580 mg/m³Rat[2]

Note: LD50 refers to the lethal dose at which 50% of the test subjects die. A higher LD50 value generally indicates lower acute toxicity.

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to all applicable local, state, and federal regulations.[1][3] The following is a general procedural workflow:

  • Waste Characterization: Although generally not classified as hazardous, it is the generator's responsibility to determine if the waste meets the criteria for hazardous waste in their specific jurisdiction.[5] This may involve checking for specific state or local regulations that apply to this chemical.

  • Containerization:

    • Place waste this compound in a well-sealed, properly labeled container.

    • The label should clearly identify the contents as "Waste this compound" and include any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][5]

    • Keep the container tightly closed.[5]

  • Consult EHS:

    • Contact your institution's EHS department or equivalent safety office to determine the specific disposal protocol.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

  • Disposal Route:

    • Based on EHS guidance and local regulations, the waste will likely be managed as non-hazardous solid chemical waste.

    • Common disposal routes for such materials include incineration or landfilling by a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain, as it is poorly soluble in water and can contaminate waterways.[1][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Ensure Proper PPE is Worn (Goggles, Gloves, Lab Coat) start->ppe containerize Containerize in a Labeled, Sealed Container ppe->containerize storage Store in a Cool, Dry, Ventilated Area containerize->storage consult_ehs Consult Institutional EHS for Guidance storage->consult_ehs characterize Characterize Waste (Hazardous vs. Non-Hazardous) consult_ehs->characterize non_hazardous Dispose as Non-Hazardous Solid Chemical Waste via Approved Vendor characterize->non_hazardous Typically Non-Hazardous hazardous Follow Hazardous Waste Disposal Procedures characterize->hazardous If required by local regulations end End: Disposal Complete non_hazardous->end hazardous->end

Caption: Logical workflow for the proper disposal of this compound.

By following these guidelines and consulting with your local safety officials, you can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory setting.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Pigment Red 170

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling, storage, and disposal of Pigment Red 170 is critical for maintaining a secure laboratory environment. This document outlines the necessary personal protective equipment (PPE), procedural steps for operational safety, and appropriate disposal methods to support researchers, scientists, and drug development professionals.

This compound, while not classified as highly hazardous, requires careful handling to mitigate risks associated with eye and skin irritation, as well as the potential for dust explosion. Adherence to the following protocols will help ensure the safety of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheet (SDS) recommendations.[1][2][3][4][5]

PPE CategorySpecificationPurpose
Eye Protection Tightly fitting safety goggles or safety glasses with side-shields.[1][2][3][4]To prevent eye contact with the pigment powder, which can cause irritation.[5][6]
Hand Protection Nitrile rubber gloves.[2]To prevent skin contact, which may lead to mild irritation.[6]
Respiratory Protection An approved respirator should be used when dust is generated.[4] Options range from dust masks to full-face respirators depending on the exposure level.[1]To prevent inhalation of dust particles, which can cause respiratory tract irritation.[4][6]
Body Protection Impervious clothing, such as overalls or a lab coat.[2][5]To minimize skin contact with the pigment.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and ensure safety.

1. Preparation:

  • Ensure that a local exhaust ventilation system is operational to control airborne dust.[1][4]

  • Verify the availability and functionality of an emergency eye wash station and a quick drench shower in the immediate work area.[1][4]

  • Assemble all necessary PPE as outlined in the table above.

2. Handling:

  • Avoid the formation and accumulation of dust.[4]

  • Take precautionary measures against electrostatic charges by ensuring equipment is properly grounded, especially during loading operations.[2]

  • Avoid contact with eyes, skin, and clothing.[4]

  • Wash hands thoroughly after handling the substance.[4][5]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[2][4]

  • Keep the container tightly closed to prevent contamination and exposure.[1][4]

  • Store away from incompatible materials such as strong acids, bases, and oxidizing agents to prevent discoloration.[2]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound is crucial to prevent environmental contamination.

1. Collection:

  • In case of a spill, vacuum or sweep up the material and place it into a suitable and labeled disposal container.[4]

  • Avoid using high-pressure water streams to clean up spills, as this can scatter the material.[1]

2. Disposal:

  • Dispose of waste material in accordance with all applicable local, state, and national regulations.[1][2]

  • As the pigment is generally insoluble in water, take measures to prevent it from contaminating drains, surface waters, and soil.[2]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound A 1. Preparation - Assemble PPE - Verify Ventilation - Check Safety Equipment B 2. Handling - Minimize Dust - Ground Equipment - Avoid Contact A->B C 3. Storage - Cool, Dry, Ventilated Area - Tightly Closed Container - Away from Incompatibles B->C Post-Handling D 4. Spill & Waste Collection - Vacuum or Sweep - Labeled Container B->D Spill or Waste Generation E 5. Disposal - Follow Local Regulations - Prevent Water Contamination D->E

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.